molecular formula C3H7NO B1490034 N-Methylacetamide-d3-1

N-Methylacetamide-d3-1

Cat. No.: B1490034
M. Wt: 76.11 g/mol
InChI Key: OHLUUHNLEMFGTQ-FIBGUPNXSA-N
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Description

N-Methylacetamide-d3-1 is a useful research compound. Its molecular formula is C3H7NO and its molecular weight is 76.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2,2-trideuterio-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO/c1-3(5)4-2/h1-2H3,(H,4,5)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLUUHNLEMFGTQ-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

76.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of N-Methylacetamide-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylacetamide-d3 (NMA-d3) is the deuterated isotopologue of N-Methylacetamide (NMA), a simple amide that serves as a fundamental model for the peptide bond in biomolecular research. The substitution of three hydrogen atoms with deuterium (B1214612) on the N-methyl group makes it a valuable tool in various scientific disciplines, particularly in drug development and mechanistic studies. Its primary application lies in its use as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), where its distinct mass allows for precise differentiation from its non-deuterated counterpart. This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for N-Methylacetamide-d3.

Chemical Properties

The introduction of deuterium atoms has a negligible effect on the chemical reactivity of N-Methylacetamide but results in a slight increase in its molecular weight and subtle changes in its physical properties. The key chemical and physical properties are summarized in the table below. Data for the non-deuterated analogue, N-Methylacetamide, is provided for comparison.

PropertyN-Methylacetamide-d3N-MethylacetamideReference
Molecular Formula C₃H₄D₃NOC₃H₇NO[1]
Molecular Weight 76.11 g/mol 73.09 g/mol [1]
Melting Point ~28 °C28 °C[2]
Boiling Point ~206 °C204-206 °C[1][3]
Density ~0.9 g/cm³0.957 g/mL at 25 °C[1][4]
Solubility Soluble in water, ethanol, benzene, ether, chloroform (B151607). Insoluble in petroleum ether.Soluble in water, ethanol, benzene, ether, chloroform. Insoluble in petroleum ether.[3]
LogP -1.05-1.05[1]

Chemical Structure

The chemical structure of N-Methylacetamide-d3 is identical to that of N-Methylacetamide, with the exception of the isotopic substitution on the N-methyl group. The molecule consists of an acetyl group bonded to a deuterated methylamino group.

Structural Representation

Caption: 2D structure of N-Methylacetamide-d3.

Experimental Protocols

Synthesis of N-Methylacetamide-d3

A common method for the synthesis of N-Methylacetamide is the reaction of methylamine (B109427) with acetic anhydride (B1165640).[5] For the synthesis of N-Methylacetamide-d3, deuterated methylamine (CD₃NH₂) is used as a starting material.

Reaction:

(CH₃CO)₂O + CD₃NH₂ → CH₃CONHCD₃ + CH₃COOH

Materials:

  • Acetic anhydride

  • Methylamine-d3 (CD₃NH₂)

  • Anhydrous diethyl ether

  • Sodium sulfate (B86663) (anhydrous)

Procedure:

  • Dissolve methylamine-d3 in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask should be cooled in an ice bath.

  • Slowly add acetic anhydride dropwise to the stirred solution. An exothermic reaction will occur. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid byproduct.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and remove the diethyl ether by rotary evaporation.

  • The resulting crude N-Methylacetamide-d3 can be further purified by distillation under reduced pressure.

G cluster_0 Synthesis Workflow A Dissolve Methylamine-d3 in Diethyl Ether B Cool to 0-10 °C A->B C Add Acetic Anhydride Dropwise B->C D Stir at Room Temperature C->D E Neutralize with NaHCO₃ Solution D->E F Separate Organic Layer E->F G Dry with Na₂SO₄ F->G H Solvent Evaporation G->H I Purification (Distillation) H->I

Caption: Workflow for the synthesis of N-Methylacetamide-d3.

Analytical Characterization

NMR spectroscopy is used to confirm the structure and isotopic purity of N-Methylacetamide-d3.

Sample Preparation:

  • Accurately weigh 5-10 mg of the synthesized N-Methylacetamide-d3.

  • Dissolve the sample in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.

¹H NMR Spectroscopy Protocol:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Parameters:

    • Number of scans: 16

    • Relaxation delay (d1): 5 s

    • Pulse width: 90°

  • Expected Spectrum: A singlet corresponding to the acetyl protons (CH₃) will be observed around δ 2.0 ppm. A broad singlet for the N-H proton will be seen around δ 6.0-7.0 ppm. The signal for the N-methyl group will be absent due to deuteration.

²H (Deuterium) NMR Spectroscopy Protocol:

  • Instrument: NMR spectrometer equipped for deuterium detection.

  • Solvent: Non-deuterated chloroform (CHCl₃).

  • Parameters: Optimized for deuterium nucleus.

  • Expected Spectrum: A singlet corresponding to the deuterated methyl group (CD₃) will be observed at a chemical shift similar to the N-methyl protons in the non-deuterated compound (around δ 2.8 ppm).

IR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation:

  • KBr Pellet Method: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin pellet.

  • Thin Film Method: Melt a small amount of the sample between two salt plates (e.g., NaCl or KBr).

IR Spectroscopy Protocol:

  • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

  • Range: 4000-400 cm⁻¹.

  • Expected Spectrum:

    • N-H Stretch: A peak around 3300 cm⁻¹ (secondary amide).[6]

    • C=O Stretch (Amide I band): A strong absorption between 1680-1630 cm⁻¹.[6]

    • N-H Bend (Amide II band): A peak near 1550 cm⁻¹.[6]

    • C-D Stretch: The C-D stretching vibrations will appear at a lower frequency than C-H stretches, typically in the range of 2200-2000 cm⁻¹.

Mass spectrometry is used to determine the molecular weight and confirm the isotopic incorporation.

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

  • Dilute the solution to an appropriate concentration (e.g., 1 µg/mL).

Mass Spectrometry Protocol:

  • Instrument: Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Mode: Positive ion mode.

  • Expected Spectrum: The molecular ion peak [M+H]⁺ will be observed at m/z 77.1, corresponding to the protonated N-Methylacetamide-d3. The mass spectrum of the non-deuterated compound would show a molecular ion peak at m/z 74.1.

G cluster_0 Analytical Workflow A Synthesized N-Methylacetamide-d3 B NMR Spectroscopy (¹H, ²H) A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E Structure Confirmation B->E C->E D->E F Purity Assessment E->F

References

An In-depth Technical Guide to the Physical Characteristics of Deuterated N-Methylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and spectroscopic properties of various deuterated isotopologues of N-Methylacetamide (NMA), a crucial model compound in biophysical chemistry and drug development. Understanding the effects of deuteration on the physicochemical characteristics of NMA is paramount for its application in fields such as protein folding, peptide structure analysis, and pharmacokinetic studies.

Core Physical Properties

Deuteration, the substitution of hydrogen with its heavier isotope deuterium (B1214612), can subtly alter the physical properties of a molecule. These changes, summarized below, are critical for the accurate design and interpretation of experiments involving deuterated NMA.

Quantitative Data Summary

The following tables provide a consolidated summary of the key physical properties for non-deuterated N-Methylacetamide and its common deuterated analogues.

Table 1: General Physical Properties

PropertyN-Methylacetamide (Non-deuterated)N-Methylacetamide-d3 (CD₃CONHCH₃)N-(Trideuteromethyl)acetamide (CH₃CON(H)CD₃)N-Methylacetamide-d7 (CD₃CONDCD₃)
CAS Number 79-16-3[1][2][3]3669-69-0[4]3669-71-4[5]3669-74-7
Molecular Formula C₃H₇NO[1][2][3]C₃H₄D₃NO[6]C₃H₄D₃NO[6]C₃D₇NO[7]
Molecular Weight ( g/mol ) 73.09[3][8]76.11[4][9]76.11[5]80.14[7][10]
Appearance Colorless solid[2][11]Colorless liquid[4]Colorless liquid[5]-
Melting Point (°C) 26-28[1][2][3][8]Not explicitly available, likely similar to non-deuterated formNot explicitly available26-28
Boiling Point (°C at 760 mmHg) 204-206[1][2][3]206.0 ± 0.0[4][5]206.0 ± 0.0[5]204-206
Density (g/mL at 25 °C) 0.957[2][3]0.9 ± 0.1[4][5]0.9 ± 0.1[5]1.05
Refractive Index (n20/D) 1.433[2][3]1.383[4]1.383[5]1.429

Spectroscopic Characteristics

The substitution of hydrogen with deuterium significantly impacts the vibrational and magnetic resonance spectra of NMA, providing a powerful tool for structural and dynamic studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuteration is a fundamental technique in NMR spectroscopy, used to simplify spectra and probe specific molecular environments. In ¹H NMR, the substitution of a proton with a deuteron (B1233211) (which is not observed in ¹H NMR) leads to the disappearance of the corresponding signal.

¹H NMR of Non-deuterated N-Methylacetamide:

  • A singlet corresponding to the acetyl methyl protons (CH₃-C=O).

  • A doublet corresponding to the N-methyl protons (CH₃-N), coupled to the amide proton.

  • A broad signal for the amide proton (N-H).

Effect of Deuteration:

  • N-deuterated NMA (NMA-d1): The N-H signal disappears, and the N-methyl proton signal collapses from a doublet to a singlet due to the absence of coupling.

  • N-methylacetamide-d3 (acetyl-d3): The acetyl methyl proton singlet disappears.

  • N-(trideuteromethyl)acetamide: The N-methyl proton doublet disappears.

  • N-methylacetamide-d7 (perdeuterated): All proton signals are absent.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is highly sensitive to isotopic substitution. The increased mass of deuterium leads to a downshift in the vibrational frequencies of modes involving the substituted hydrogen atom. This isotopic shift is particularly useful for assigning complex vibrational spectra.

Key vibrational modes affected by deuteration include:

  • Amide A (N-H stretch): This band, typically around 3300 cm⁻¹, shifts significantly to a lower frequency upon N-deuteration (to the Amide A' band).

  • Amide I (C=O stretch): This band is less affected by N-deuteration but can show small shifts due to changes in vibrational coupling.

  • Amide II (N-H in-plane bend and C-N stretch): This mode is highly sensitive to N-deuteration. The Amide II band disappears and is replaced by the Amide II' band at a lower frequency, which has a greater C-N stretching character.[12]

  • Amide III (C-N stretch and N-H in-plane bend): This band is also significantly affected by N-deuteration.

  • C-H stretching and bending modes: Deuteration of the methyl groups leads to the appearance of C-D stretching and bending modes at lower frequencies than their C-H counterparts.

Experimental Protocols

The following sections provide generalized methodologies for the synthesis, purification, and characterization of deuterated N-Methylacetamide. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and desired isotopic purity.

Synthesis of Deuterated N-Methylacetamide

3.1.1 Synthesis of N-deuterated N-Methylacetamide (NMA-d1)

This is the simplest deuteration, achieved through proton-deuteron exchange.

  • Materials: N-Methylacetamide, Deuterium oxide (D₂O, 99.9 atom % D).

  • Procedure:

    • Dissolve N-Methylacetamide in an excess of D₂O.

    • Stir the solution at room temperature for several hours to allow for H/D exchange at the amide nitrogen.

    • Lyophilize the solution to remove the D₂O and any residual H₂O.

    • For higher isotopic enrichment, repeat the dissolution and lyophilization steps 2-3 times with fresh D₂O.

3.1.2 Synthesis of N-Methylacetamide-d3 (on the acetyl group)

  • Materials: Acetic anhydride-d6 or Acetyl-d3 chloride, Methylamine (B109427).

  • Procedure:

    • Slowly add acetic anhydride-d6 or acetyl-d3 chloride to a cooled solution of methylamine in an appropriate solvent (e.g., diethyl ether or in the absence of a solvent).

    • The reaction is exothermic; maintain the temperature below 30°C.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours.

    • Remove the solvent under reduced pressure. The resulting product can then be purified.

3.1.3 Synthesis of N-Methylacetamide-d7 (Perdeuterated)

  • Materials: Acetic anhydride-d6, Methylamine-d3 hydrochloride, a base (e.g., sodium deuteroxide).

  • Procedure:

    • Prepare a solution of methylamine-d3 by neutralizing methylamine-d3 hydrochloride with a strong base like sodium deuteroxide in D₂O.

    • Slowly add acetic anhydride-d6 to the cooled solution of methylamine-d3.

    • Control the temperature of the exothermic reaction.

    • After the reaction is complete, the product can be isolated and purified.

Purification of Deuterated N-Methylacetamide

Due to its hygroscopic nature and high solubility in water, purification requires careful handling to maintain isotopic purity.

  • Distillation: Vacuum distillation is an effective method for purifying NMA. Given the boiling points are very similar between isotopologues, this method primarily removes non-volatile impurities.

  • Recrystallization: For solid NMA, recrystallization from a suitable non-protic solvent can be employed.

  • Chromatography: While possible, care must be taken to use deuterated or aprotic solvents to avoid back-exchange, especially for N-deuterated species.

Spectroscopic Analysis Protocols

3.3.1 NMR Spectroscopy

  • Sample Preparation: Dissolve a small amount of the deuterated NMA in a suitable deuterated NMR solvent (e.g., CDCl₃, D₂O, or acetone-d6). The choice of solvent is critical to avoid interfering signals and to prevent H/D back-exchange for N-deuterated samples (use of aprotic solvents is recommended in this case).

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 300 MHz or higher for better resolution.

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-5 seconds.

  • Data Analysis: Integrate the peaks to determine the relative abundance of protons at different positions, which can be used to confirm the success of deuteration.

3.3.2 Infrared (FTIR) Spectroscopy

  • Sample Preparation:

    • Liquid Samples: A thin film can be prepared between two KBr or NaCl plates.

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrument Parameters:

    • Spectrometer: A standard Fourier Transform Infrared spectrometer.

    • Resolution: 4 cm⁻¹.

    • Scan Range: 4000-400 cm⁻¹.

    • Number of Scans: 32-64 for a good signal-to-noise ratio.

  • Data Analysis: Identify the characteristic amide bands and C-H/C-D vibrations. Compare the spectrum to that of the non-deuterated compound to identify isotopic shifts.

3.3.3 Raman Spectroscopy

  • Sample Preparation: Samples can be analyzed as neat liquids or solids in a glass capillary or NMR tube. Aqueous solutions can also be used.[13]

  • Instrument Parameters:

    • Spectrometer: A Raman spectrometer equipped with a suitable laser source.

    • Excitation Wavelength: Common sources include 532 nm, 785 nm, or UV lasers for resonance Raman studies.[12][13]

    • Laser Power: Keep the power low to avoid sample degradation.

    • Acquisition Time and Accumulations: Adjust to obtain a good signal-to-noise ratio.

  • Data Analysis: Similar to IR spectroscopy, analyze the positions and shifts of the vibrational bands to confirm deuteration and study its effect on molecular vibrations.

Visualizations

Molecular Structure of N-Methylacetamide

Figure 1: Molecular Structure of N-Methylacetamide N N H4 H N->H4 C3 C3 N->C3 C1 C C2 C C1->C2 H1 H C1->H1 H2 H C1->H2 H3 H C1->H3 C2->N O O C2->O H5 H H6 H H7 H C3->H5 C3->H6 C3->H7

Caption: Ball-and-stick model of the trans-N-Methylacetamide molecule.

Logical Workflow for Characterization of Deuterated NMA

G Figure 2: Workflow for Characterization cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis Synthesis Synthesis of Deuterated NMA Purification Purification (e.g., Distillation) Synthesis->Purification NMR NMR Spectroscopy Purification->NMR Confirm Deuteration Site IR IR Spectroscopy Purification->IR Observe Vibrational Shifts Raman Raman Spectroscopy Purification->Raman Complementary Vibrational Data Data Consolidated Physical & Spectroscopic Data NMR->Data IR->Data Raman->Data

Caption: A logical workflow for the synthesis and characterization of deuterated N-Methylacetamide.

References

N-Methylacetamide-d3: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of N-Methylacetamide-d3, a deuterated analog of N-Methylacetamide. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, applications, and relevant experimental methodologies.

Core Compound Data

N-Methylacetamide-d3 is primarily utilized as an internal standard in analytical chemistry, particularly in mass spectrometry-based quantification, due to its chemical similarity to the non-deuterated form and distinct mass.[1] Deuteration of molecules can also influence their pharmacokinetic and metabolic profiles, a phenomenon known as the kinetic isotope effect.[2][3]

PropertyValueReference
CAS Number 3669-71-4[1]
Molecular Weight 76.11 g/mol [1]
Molecular Formula C3H4D3NO[1]

Note: Several deuterated forms of N-Methylacetamide exist. The information provided here is for the d3 variant with the specified CAS number.

Applications in Research and Drug Development

The primary application of N-Methylacetamide-d3 is as an internal standard for quantitative analysis using techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] In pharmacokinetic studies, deuterated compounds like N-Methylacetamide-d3 are invaluable for investigating the metabolic fate of their non-deuterated counterparts. The replacement of hydrogen with deuterium (B1214612) can slow down metabolic processes, which is a critical area of study in drug development to enhance drug efficacy and safety.[2][3]

Experimental Protocols

While specific protocols for N-Methylacetamide-d3 are proprietary to individual research labs, a general methodology for its use as an internal standard in an in vitro metabolic stability assay is outlined below. This protocol is representative of how a deuterated internal standard is employed to quantify the depletion of a parent compound in the presence of liver microsomes.

Objective: To determine the in vitro metabolic stability of a compound of interest using liver microsomes, with N-Methylacetamide-d3 as the internal standard.

Materials:

  • Compound of interest

  • N-Methylacetamide-d3 (as internal standard)

  • Liver microsomes (e.g., human, rat)

  • NADPH (cofactor)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (quenching solution)

  • UPLC/Q-TOF MS system

Procedure:

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, combine the compound of interest at a final concentration of 1 µM with liver microsomes (e.g., 1 mg/mL) in a phosphate buffer solution.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Metabolic Reaction:

    • Add NADPH to a final concentration of 2 mM to initiate the metabolic reaction.

    • Incubate the mixture at 37°C.

  • Time Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the incubation mixture.

  • Quenching of Reaction:

    • Immediately add an equal volume of ice-cold acetonitrile containing a known concentration of N-Methylacetamide-d3 (internal standard) to each aliquot to stop the reaction.

  • Sample Preparation for Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Collect the supernatant and evaporate to dryness.

    • Reconstitute the residue in a suitable solvent for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the UPLC/Q-TOF MS system.

    • Monitor the depletion of the parent compound and the signal of the internal standard over time.

  • Data Analysis:

    • Calculate the ratio of the peak area of the compound of interest to the peak area of the N-Methylacetamide-d3 internal standard at each time point.

    • Determine the rate of metabolism and the intrinsic clearance of the compound.

Visualizing Experimental and Logical Workflows

The following diagrams, created using the DOT language, illustrate the experimental workflow for the metabolic stability assay and the logical relationship of using a deuterated internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis prep Prepare Incubation Mixture (Compound + Microsomes + Buffer) pre_incubate Pre-incubate at 37°C prep->pre_incubate initiate Initiate with NADPH pre_incubate->initiate incubate Incubate at 37°C initiate->incubate sampling Time Point Sampling incubate->sampling quench Quench with Acetonitrile + N-Methylacetamide-d3 sampling->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze

Metabolic Stability Assay Workflow

Logical_Relationship Analyte Analyte of Interest (e.g., N-Methylacetamide) Sample Biological Sample Analyte->Sample IS Internal Standard (N-Methylacetamide-d3) IS->Sample Quantification Accurate Quantification IS->Quantification Correction for Variability Extraction Sample Preparation (e.g., Protein Precipitation, SPE) Sample->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Analysis->Quantification

Role of a Deuterated Internal Standard

Signaling Pathways

There are no known signaling pathways directly involving N-Methylacetamide or its deuterated isotopologues. This compound is a simple amide and is not recognized as a signaling molecule in biological systems. Its utility in research is primarily as a tool for analytical chemistry and pharmacokinetic studies.

References

Solubility Profile of N-Methylacetamide-d3-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

N-Methylacetamide (NMA) is a polar amide that finds utility as a solvent and as an intermediate in organic synthesis, including in the pharmaceutical and agrochemical industries.[1] Its deuterated isotopologue, N-Methylacetamide-d3-1, is of particular interest in research applications such as mechanistic studies and as an internal standard in analytical methods. A thorough understanding of its solubility is critical for its effective use in these contexts. This guide aims to provide a reliable reference for the solubility of this compound in a range of common laboratory solvents.

Solubility Data

There is a lack of specific quantitative solubility data for this compound in the public domain. However, the principle of isotopic substitution suggests that the solubility of this compound will be very similar to that of N-Methylacetamide. The following table summarizes the qualitative solubility of N-Methylacetamide in various common laboratory solvents.

Solvent ClassSolventSolubilityReference
Polar Protic WaterSoluble[2][3][4]
MethanolSoluble[2]
EthanolSoluble[2][3][4]
Polar Aprotic AcetoneSoluble[2][3][4]
Dimethyl Sulfoxide (DMSO)MiscibleInferred from polarity
AcetonitrileMiscibleInferred from polarity
Nonpolar Aprotic BenzeneSoluble[3][4][5]
TolueneSolubleInferred from Benzene solubility
Diethyl EtherSoluble[3][4][5]
HexaneInsoluble[4]
Halogenated ChloroformSoluble[3][4][5]
DichloromethaneSolubleInferred from Chloroform solubility

Note: "Soluble" indicates that the compound dissolves to a significant extent, while "Insoluble" indicates negligible dissolution. "Miscible" refers to liquids that are completely soluble in each other in all proportions.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid organic compound like this compound in a given solvent. This method is based on the principle of creating a saturated solution at a specific temperature and then determining the concentration of the solute.

Materials and Equipment
  • This compound (solute)

  • Selected solvents of appropriate purity

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure
  • Preparation of Solvent: Ensure the selected solvent is pure and degassed if necessary.

  • Sample Preparation: Accurately weigh an excess amount of this compound and add it to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Dissolution: Add a known volume of the solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a constant temperature shaker or water bath. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The temperature should be carefully controlled and recorded.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature until the excess solid has settled.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. Avoid disturbing the undissolved solid.

  • Filtration: Immediately filter the withdrawn sample through a syringe filter to remove any remaining solid particles.

  • Dilution: Dilute the filtered, saturated solution to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC) to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, expressed in units such as g/L or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Weigh excess solute B Add known volume of solvent A->B Combine C Equilibrate at constant temperature B->C Incubate D Withdraw and filter supernatant C->D Sample E Dilute sample D->E Prepare F Quantify using analytical method E->F Analyze G Calculate solubility F->G Compute

A generalized workflow for determining the solubility of a solid in a liquid solvent.

Conclusion

While specific solubility data for this compound is not extensively reported, its solubility profile can be reliably inferred from its non-deuterated counterpart, N-Methylacetamide. It exhibits good solubility in a range of polar and some nonpolar organic solvents, with the notable exception of alkanes like hexane. For precise quantitative measurements, the provided experimental protocol offers a robust framework for researchers in various scientific and industrial settings. This guide serves as a valuable resource for handling and utilizing this compound in laboratory applications.

References

Navigating the Isotopic Landscape: A Technical Guide to the Purity and Enrichment of N-Methylacetamide-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of isotopically labeled compounds is paramount for data integrity and experimental reproducibility. This technical guide provides an in-depth exploration of the isotopic purity and enrichment of N-Methylacetamide-d3, a crucial tool in pharmacokinetic and metabolic studies.

This document outlines the synthesis, quality control, and analytical methodologies for N-Methylacetamide-d3, with a focus on N-Methylacetamide-2,2,2-d3. It offers detailed experimental protocols and data presentation to facilitate its effective use in a laboratory setting.

Understanding N-Methylacetamide-d3: Nomenclature and Isotopomers

N-Methylacetamide (NMA) is an amide with the chemical formula CH₃CONHCH₃. Deuterated N-Methylacetamide, denoted as N-Methylacetamide-d3, can exist as different isotopomers depending on the position of the deuterium (B1214612) atoms. The most commonly utilized and commercially available form is N-Methylacetamide-2,2,2-d3 (CAS: 3669-69-0) , where three deuterium atoms replace the hydrogen atoms on the acetyl methyl group. Another commercially available isomer is N-Methylacetamide-N-d1 (CAS: 3669-70-3) , where a single deuterium atom is substituted for the hydrogen on the nitrogen atom. The ambiguous term "N-Methylacetamide-d3-1" likely refers to one of these isomers, and for the purpose of this guide, we will primarily focus on the d3 variant.

Isotopic Purity and Enrichment: A Quantitative Overview

The utility of a deuterated standard is directly linked to its isotopic purity and enrichment. Isotopic purity refers to the percentage of the molecule that contains the desired isotopic label, while chemical purity indicates the proportion of the target compound relative to any impurities.

Commercially available N-Methylacetamide-2,2,2-d3 typically exhibits high isotopic and chemical purity, as summarized in the table below.

ParameterTypical Specification
Isotopic Purity (atom % D)≥ 96%
Chemical Purity≥ 98%
Molecular FormulaC₃D₃H₄NO
Molecular Weight76.11
CAS Number3669-69-0

Experimental Protocols: Synthesis and Analysis

Synthesis of N-Methylacetamide-2,2,2-d3

The synthesis of N-Methylacetamide-2,2,2-d3 involves the reaction of a deuterated acetyl source with methylamine (B109427). A common laboratory-scale method is the acylation of methylamine using deuterated acetic anhydride (B1165640) or acetyl chloride.

Materials:

  • Acetic anhydride-d6 (or Acetyl chloride-d3)

  • Methylamine (solution in a suitable solvent, e.g., THF or water)

  • Anhydrous diethyl ether

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (B86663) (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methylamine in a suitable solvent and cool the flask in an ice bath.

  • Slowly add a stoichiometric equivalent of acetic anhydride-d6 (or acetyl chloride-d3) dropwise to the cooled methylamine solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize any excess acid.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude N-Methylacetamide-2,2,2-d3.

  • Further purification can be achieved by distillation or chromatography if required.

Determination of Isotopic Purity and Enrichment

The isotopic enrichment of N-Methylacetamide-d3 is critical for its function as an internal standard. The two primary analytical techniques for this determination are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

¹H NMR and ¹³C NMR spectroscopy are powerful tools for confirming the isotopic labeling position and quantifying the isotopic enrichment.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

Procedure:

  • Accurately weigh a sample of N-Methylacetamide-d3 and dissolve it in a known volume of a deuterated solvent containing a known internal standard (e.g., tetramethylsilane, TMS).

  • Acquire a ¹H NMR spectrum. The absence or significant reduction of the signal corresponding to the acetyl methyl protons (around 2.0 ppm) confirms successful deuteration. The residual proton signal can be integrated against the N-methyl proton signal (around 2.8 ppm) to calculate the isotopic enrichment.

  • Acquire a ¹³C NMR spectrum. The carbon of the CD₃ group will appear as a multiplet due to coupling with deuterium, confirming the position of the label.

GC-MS provides a highly sensitive method for determining the relative abundance of different isotopologues.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent)

  • Autosampler

Procedure:

  • Prepare a dilute solution of N-Methylacetamide-d3 in a volatile organic solvent (e.g., methanol (B129727) or ethyl acetate).

  • Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system.

  • The GC oven temperature program should be optimized to achieve good separation of N-Methylacetamide from any potential impurities.

  • The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range that includes the molecular ions of both the deuterated and non-deuterated N-Methylacetamide.

  • The isotopic enrichment is calculated by comparing the peak areas of the molecular ions of the deuterated (m/z 76) and non-deuterated (m/z 73) species in the mass spectrum.

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows for the synthesis and quality control of N-Methylacetamide-d3.

Synthesis_Workflow cluster_synthesis Synthesis of N-Methylacetamide-2,2,2-d3 Reactants Acetic Anhydride-d6 + Methylamine Reaction Acylation Reaction Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Product N-Methylacetamide-2,2,2-d3 Purification->Product

Caption: A simplified workflow for the synthesis of N-Methylacetamide-2,2,2-d3.

QC_Workflow cluster_qc Quality Control of N-Methylacetamide-d3 Sample N-Methylacetamide-d3 Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR GCMS GC-MS Analysis Sample->GCMS Purity_Data Isotopic & Chemical Purity Data NMR->Purity_Data GCMS->Purity_Data Decision Accept/Reject Purity_Data->Decision

Caption: The quality control workflow for assessing the purity of N-Methylacetamide-d3.

Applications in Drug Development

N-Methylacetamide-d3 is primarily used as an internal standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its key advantages include:

  • Co-elution with the Analyte: The deuterated standard has nearly identical chromatographic behavior to the non-labeled analyte, ensuring it experiences similar matrix effects during ionization.

  • Correction for Variability: It effectively corrects for variations in sample preparation, injection volume, and instrument response.

  • Improved Accuracy and Precision: The use of a stable isotope-labeled internal standard significantly enhances the accuracy and precision of quantitative methods.

The choice of a high-purity, well-characterized deuterated standard like N-Methylacetamide-d3 is a critical step in the development of robust and reliable bioanalytical methods, ultimately contributing to the integrity of pharmacokinetic and drug metabolism data in the drug development pipeline.

References

A Technical Guide to N-Methylacetamide-d3-1 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Methylacetamide-d3-1 (NMA-d3-1) is a deuterated isotopologue of N-Methylacetamide, a versatile organic compound. In the realm of advanced scientific research and pharmaceutical development, stable isotope-labeled compounds like NMA-d3-1 are indispensable tools. Their utility stems from the fact that their chemical properties are nearly identical to their non-deuterated counterparts, yet their increased mass allows for easy detection and differentiation by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This technical guide provides a comprehensive overview of this compound, including its suppliers, purchasing options, and detailed experimental protocols for its application as an internal standard in quantitative analyses.

Supplier and Purchasing Options for this compound

The acquisition of high-purity this compound is critical for reliable and reproducible experimental outcomes. Several reputable chemical suppliers offer this compound. The following table summarizes the available quantitative data from various suppliers to facilitate a comparative analysis for procurement.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAvailable Quantities
MedchemExpress3669-69-0C₃H₄D₃NO76.11Not specifiedInquire
C/D/N Isotopes Inc.3669-69-0CD₃CONHCH₃76.11min 96 atom% D1 g
Santa Cruz Biotechnology3669-69-0CD₃CONHCH₃76.11Isotope purity: 96%Inquire
Medical Isotopes, Inc.3669-69-0C₃H₄D₃NO76.11Not specifiedInquire

Note: Pricing information is subject to change and is best obtained directly from the suppliers' websites.

Experimental Protocols: Application as an Internal Standard

This compound is primarily utilized as an internal standard in quantitative analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] The addition of a known quantity of the deuterated standard to a sample allows for accurate quantification of the unlabeled analyte by correcting for variations in sample preparation, injection volume, and instrument response.

Protocol for Quantitative Analysis using LC-MS/MS

This protocol provides a general workflow for the use of this compound as an internal standard for the quantification of N-Methylacetamide in a biological matrix.

Materials:

  • N-Methylacetamide (analyte)

  • This compound (internal standard)

  • LC-MS grade water

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Biological matrix (e.g., plasma, urine, tissue homogenate)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL primary stock solution of N-Methylacetamide in a suitable solvent (e.g., 50% methanol).

    • Prepare a 1 mg/mL primary stock solution of this compound in the same solvent.

  • Preparation of Working Solutions:

    • Prepare a series of calibration standards by spiking known concentrations of the N-Methylacetamide stock solution into the biological matrix.

    • Prepare a working internal standard solution (e.g., 100 ng/mL) of this compound in LC-MS grade water.

  • Sample Preparation:

    • To a 100 µL aliquot of the sample (calibration standard or unknown), add a fixed volume (e.g., 10 µL) of the working internal standard solution.

    • Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile.

    • Vortex the mixture thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop a suitable LC method for the separation of N-Methylacetamide.

    • Optimize the mass spectrometer parameters for the detection of both N-Methylacetamide and this compound using multiple reaction monitoring (MRM).

    • Analyze the prepared samples.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the calibration standards.

    • Determine the concentration of N-Methylacetamide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow for LC-MS/MS Quantification

LC_MS_Workflow prep_stock Prepare Stock Solutions (Analyte & IS) prep_working Prepare Working Solutions (Calibration Standards & IS) prep_stock->prep_working sample_prep Sample Preparation (Spike IS, Protein Precipitation, Evaporation, Reconstitution) prep_working->sample_prep lcms_analysis LC-MS/MS Analysis (Chromatographic Separation, MRM Detection) sample_prep->lcms_analysis data_analysis Data Analysis (Calibration Curve, Quantification) lcms_analysis->data_analysis

Caption: Workflow for quantitative analysis using this compound as an internal standard in LC-MS/MS.

Protocol for Quantitative Analysis using NMR Spectroscopy

This protocol outlines the general steps for using this compound as an internal standard for quantitative NMR (qNMR) analysis.

Materials:

  • N-Methylacetamide (analyte)

  • This compound (internal standard) of known high purity

  • Deuterated NMR solvent (e.g., D₂O, CDCl₃)

  • High-precision analytical balance

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the N-Methylacetamide sample.

    • Accurately weigh a known amount of the this compound internal standard.

    • Dissolve both the sample and the internal standard in a precise volume of the chosen deuterated NMR solvent in an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum of the sample.

    • Ensure that the relaxation delay (d1) is sufficiently long (typically 5-7 times the longest T1 relaxation time of the signals of interest) to allow for complete relaxation of all protons, which is crucial for accurate integration.

    • Use a sufficient number of scans to achieve a high signal-to-noise ratio for both the analyte and internal standard signals.

  • Data Processing and Analysis:

    • Process the acquired spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the well-resolved signals corresponding to the analyte and the internal standard.

    • The concentration of the analyte can be calculated using the following formula:

    Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (Mass_IS / MW_IS) * (MW_analyte / Mass_analyte) * Purity_IS

    Where:

    • Integral = Integrated area of the signal

    • N_protons = Number of protons giving rise to the integrated signal

    • Mass = Mass of the substance

    • MW = Molecular weight

    • Purity = Purity of the internal standard

Experimental Workflow for qNMR Quantification

qNMR_Workflow sample_prep Sample Preparation (Accurate weighing of analyte and IS, Dissolution in deuterated solvent) nmr_acquisition NMR Data Acquisition (Sufficient relaxation delay, High signal-to-noise) sample_prep->nmr_acquisition data_processing Data Processing (FT, Phasing, Baseline Correction) nmr_acquisition->data_processing integration Signal Integration (Analyte and IS signals) data_processing->integration calculation Concentration Calculation integration->calculation

Caption: Workflow for quantitative analysis using this compound as an internal standard in qNMR.

Signaling Pathways and Logical Relationships

At present, there is no publicly available information detailing specific signaling pathways directly involving this compound. Its primary role in research is that of an analytical tool rather than a bioactive molecule that modulates cellular signaling. The logical relationship of its use is centered on the principles of isotope dilution for accurate quantification, as depicted in the experimental workflows above.

This compound is a valuable tool for researchers, scientists, and drug development professionals engaged in quantitative studies. Its commercial availability from several suppliers and its straightforward application as an internal standard in powerful analytical techniques like LC-MS and NMR make it an essential component of the modern analytical laboratory. The detailed protocols and workflows provided in this guide are intended to facilitate the successful implementation of this compound in your research endeavors, ultimately contributing to the generation of high-quality, reliable data.

References

N-Methylacetamide-d3-1: A Comprehensive Health and Safety Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the health and safety data, handling protocols, and emergency procedures for N-Methylacetamide-d3-1 (CAS No: 3669-71-4). Given that specific safety data for the deuterated form is limited, this guide primarily relies on the established data for the parent compound, N-Methylacetamide (CAS No: 79-16-3), a common and accepted practice in safety assessments for isotopically labeled compounds.[1][2]

This compound is classified as a reproductive toxicant and requires careful handling to minimize exposure.[1][3] Adherence to the protocols outlined in this guide is critical for ensuring the safety of all laboratory personnel.

Core Safety & Physical Data

The following tables summarize the key quantitative data for N-Methylacetamide. This information is essential for risk assessment and the implementation of appropriate safety controls.

Table 1: Physical and Chemical Properties
PropertyValueSource(s)
Chemical Formula C₃H₄D₃NO[1]
Molecular Weight 76.12 g/mol [4] (Calculated)
Appearance Colorless solid or liquid[1][3][5]
Melting Point 26 - 28 °C (78.8 - 82.4 °F)[5]
Boiling Point 204 - 206 °C (399.2 - 402.8 °F)[5]
Density 0.957 g/mL at 25 °C[5]
Flash Point 116 °C (240.8 °F)[1][6]
Autoignition Temp. 490 °C (914 °F)[1][6]
Vapor Pressure 2 hPa @ 20 °C[7]
Solubility Soluble in water, ethanol, ether, acetone, chloroform, and benzene.[3][5]
logP (Octanol/Water) -1.05[4][8]
Table 2: Toxicological Data
EndpointValue / ObservationSpeciesSource(s)
Acute Oral Toxicity (LD50) 5000 mg/kgRat[1][6][9]
Reproductive Toxicity Category 1B: H360 - May damage fertility or the unborn child.Human (Presumed)[1][3][8]
Skin Corrosion/Irritation May cause skin irritation.Rabbit[1][6][8]
Serious Eye Damage/Irritation May cause eye irritation.Rabbit[1][6][8]
Inhalation Hazard May be harmful if inhaled; may cause respiratory tract irritation.Not Specified[1][6]
Ingestion Hazard May be harmful if swallowed; may cause gastrointestinal irritation.Not Specified[6]
Mutagenicity Genotoxicity observed in vitro (hamster ovary, mouse cells).Hamster, Mouse[1]
Carcinogenicity Not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.Not Applicable[1][6]

Experimental Protocols and Procedures

Strict adherence to the following protocols is mandatory when working with this compound.

Handling and Storage
  • Handling :

    • Always handle in a well-ventilated area, preferably within a certified chemical fume hood.[6][10]

    • Avoid all personal contact, including inhalation of vapors or mists and contact with skin and eyes.[1][10][11]

    • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[7][8]

    • Wash hands and any exposed skin thoroughly after handling.[6]

    • Use non-sparking tools and prevent fire caused by electrostatic discharge.[10]

  • Storage :

    • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][5][6]

    • Keep containers tightly closed when not in use.[6]

    • Store locked up in an area accessible only to qualified or authorized personnel.[7][8][12]

    • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[13]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical step in preventing exposure. The logical workflow below should be followed to determine the necessary level of protection.

PPE_Decision_Workflow start Start: Task involves This compound? fume_hood Is the procedure performed in a certified fume hood? start->fume_hood ppe_basic Mandatory Minimum PPE: - Lab Coat - Nitrile Gloves - Safety Glasses with Side Shields fume_hood->ppe_basic Yes ppe_respirator Add Respiratory Protection: - Use NIOSH/MSHA approved respirator (e.g., N95 or higher) - Follow institutional respirator program fume_hood->ppe_respirator No splash_risk Is there a risk of splashing or aerosol generation? ppe_basic->splash_risk ppe_splash Upgrade to: - Chemical Goggles - Face Shield - Impervious Clothing/Apron splash_risk->ppe_splash Yes ventilation_fail Is there a risk of ventilation failure or airborne concentrations exceeding limits? splash_risk->ventilation_fail No ppe_splash->ventilation_fail ventilation_fail->ppe_respirator Yes end Proceed with Task ventilation_fail->end No ppe_respirator->end

Caption: PPE selection workflow for this compound.

Emergency Procedures
  • Spill Response :

    • Evacuate personnel from the immediate area and move upwind.[10][11]

    • Remove all sources of ignition.[10][11]

    • Ensure adequate ventilation.[6]

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[1][8]

    • Sweep or scoop up the absorbed material into a suitable, labeled, and closed container for hazardous waste disposal.[6][8]

    • Do not let the product enter drains.[1][13]

  • First Aid Measures :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][6]

    • Skin Contact : Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[6][8]

    • Inhalation : Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Seek immediate medical attention.[1][6]

    • Ingestion : Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1][6][8]

Safe Handling Workflow

The following diagram illustrates the standard operating procedure for safely handling this compound from procurement to disposal.

Safe_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling & Experiment cluster_cleanup 3. Post-Experiment cluster_storage 4. Storage & Disposal a Review SDS and Conduct Risk Assessment b Verify Fume Hood Certification a->b c Assemble and Inspect Required PPE b->c d Transfer Compound in Fume Hood c->d e Perform Experiment, Keeping Container Closed When Possible d->e f Decontaminate Glassware and Work Surfaces e->f g Segregate Waste into Labeled Hazardous Waste Containers f->g h Return Primary Container to Locked Storage g->h i Arrange for Hazardous Waste Pickup h->i

Caption: Standard operating procedure for this compound.

By implementing these guidelines, researchers, scientists, and drug development professionals can mitigate the risks associated with this compound and maintain a safe laboratory environment. Always consult your institution's specific safety policies and the most recent Safety Data Sheet before beginning any work.

References

An In-depth Technical Guide on the ¹H and ¹³C NMR Spectral Data of N-Methylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for N-Methylacetamide. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents quantitative ¹H and ¹³C NMR data in structured tables, details of the experimental protocols used for data acquisition, and visualizations of the molecular structure and analytical workflow.

Disclaimer: The following data pertains to the non-deuterated isotopologue, N-Methylacetamide. No publicly available NMR spectral data was found for N-Methylacetamide-d3-1. The interpretation of spectra for a deuterated version would differ based on the position of the deuterium (B1214612) atoms.

Introduction to N-Methylacetamide NMR Spectroscopy

N-Methylacetamide (NMA) is a simple amide with the chemical formula C₃H₇NO. Its straightforward structure provides a clear example for illustrating fundamental principles of ¹H and ¹³C NMR spectroscopy. The molecule contains three distinct carbon environments and three distinct proton environments, leading to relatively simple and interpretable spectra. Understanding the NMR characteristics of NMA is crucial for its identification, purity assessment, and for studying its interactions in various chemical and biological systems.

Quantitative ¹H and ¹³C NMR Spectral Data

The following tables summarize the chemical shifts (δ) for the proton and carbon nuclei of N-Methylacetamide, as reported in publicly available datasets.

Table 1: ¹H NMR Spectral Data for N-Methylacetamide
Assignment Chemical Shift (δ) in ppm Multiplicity Solvent Spectrometer Frequency Reference
-C(=O)CH₃1.98SingletCDCl₃90 MHz[1][2]
-NHCH₃2.76 - 2.81DoubletCDCl₃90 MHz[1][2]
-NH6.4Broad SingletCDCl₃Not Specified[2]
Table 2: ¹³C NMR Spectral Data for N-Methylacetamide
Assignment Chemical Shift (δ) in ppm Solvent Spectrometer Frequency Reference
-C(=O)CH₃22.74CDCl₃25.16 MHz[1]
-NHCH₃26.23CDCl₃25.16 MHz[1]
-C=O171.77CDCl₃25.16 MHz[1]

Experimental Protocols

The presented NMR data was acquired using standard one-dimensional NMR techniques.

Instrumentation:

  • ¹H NMR data was obtained using a JEOL spectrometer operating at a frequency of 90 MHz.[1]

  • ¹³C NMR data was acquired on a Varian spectrometer with a frequency of 25.16 MHz.[1]

Sample Preparation and Solvent:

  • The sample of N-Methylacetamide was dissolved in deuterated chloroform (B151607) (CDCl₃) for all cited spectra.[1][2][3][4]

Data Acquisition and Processing:

  • Standard pulse sequences for ¹H and ¹³C NMR were utilized. The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.

Visualizations

To further elucidate the relationships between the molecular structure and the spectral data, as well as the general workflow of an NMR experiment, the following diagrams are provided.

molecular_structure cluster_mol N-Methylacetamide Structure and NMR Assignments C1 C2 C1->C2 ¹³C: 22.74 ppm ¹H: 1.98 ppm O1 O C2->O1 N1 N C2->N1 C3 N1->C3 ¹³C: 26.23 ppm ¹H: 2.76-2.81 ppm H_N N1->H_N ¹H: 6.4 ppm

Caption: Molecular structure of N-Methylacetamide with corresponding ¹H and ¹³C NMR chemical shift assignments.

nmr_workflow cluster_workflow General NMR Experimental Workflow A Sample Preparation (Dissolve in Deuterated Solvent) B Place Sample in NMR Spectrometer A->B C Acquire Free Induction Decay (FID) (Pulse Sequence Application) B->C D Fourier Transform (FT) (FID -> Spectrum) C->D E Phase and Baseline Correction D->E F Data Analysis (Peak Integration, Chemical Shift Assignment) E->F

Caption: A simplified workflow diagram illustrating the key steps in an NMR experiment.

References

The Peptide Bond in Miniature: An In-depth Technical Guide to N-Methylacetamide as a Core Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylacetamide (NMA), a simple yet powerful molecule, has long served as a cornerstone for understanding the complexities of the peptide bond, the fundamental linkage in proteins. Its structural and chemical simplicity allows for detailed experimental and theoretical investigation, providing invaluable insights into hydrogen bonding, conformational dynamics, and solvation effects that govern protein structure and function. This technical guide provides a comprehensive overview of the pivotal role of NMA in peptide science, detailing its physicochemical properties, spectroscopic signatures, and the experimental and computational methodologies used to study it. This document is intended to be a resource for researchers utilizing NMA as a model system in fields ranging from fundamental biophysics to drug discovery and development.

Introduction: Why N-Methylacetamide?

The peptide bond (C-N) is the covalent bond that links amino acids together in a polypeptide chain. Its unique properties, including planarity, partial double-bond character, and the ability to act as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group), are critical determinants of protein secondary and tertiary structure. N-Methylacetamide (CH₃CONHCH₃) encapsulates this essential functionality in a small, easily studied molecule.[1] By isolating the peptide linkage from the complexities of amino acid side chains, NMA allows for a focused investigation of the intrinsic properties of the peptide backbone.

This guide will delve into the structural, spectroscopic, and thermodynamic properties of NMA, providing both the foundational data and the detailed methodologies for its study.

Physicochemical and Structural Properties

N-Methylacetamide is a colorless, crystalline solid at room temperature, exhibiting properties that make it an excellent solvent and a subject for studying intermolecular interactions.[2][3] Its high dielectric constant and ability to form strong hydrogen bonds are central to its role as a peptide model.[2]

Table 1: Physicochemical Properties of N-Methylacetamide

PropertyValueReference(s)
Molecular FormulaC₃H₇NO[2]
Molar Mass73.095 g·mol⁻¹[2]
Melting Point27–30.6 °C[2]
Boiling Point206–208 °C[2]
Density0.94 g·cm⁻³[2]
Dielectric Constant191.3 (at 32 °C)[2]

The geometry of the peptide bond in NMA has been extensively studied, revealing its characteristic planarity due to resonance delocalization. The trans conformation is significantly more stable than the cis form.[4]

Table 2: Key Structural Parameters of trans-N-Methylacetamide

ParameterBond Length (Å)Bond Angle (°)Reference(s)
C=O1.23-[5]
C-N1.38-[5]
N-C(methyl)1.46-[5]
C-C(methyl)1.52-[5]
N-H1.02-[6]
C-N-H-118[4]
C-N-C-121.8[5]
O=C-N-122[4]

Spectroscopic Characterization

Spectroscopy is a primary tool for probing the structure and environment of the peptide bond, and NMA has been a benchmark molecule for developing and validating these techniques.

Vibrational Spectroscopy (FT-IR and Raman)

Infrared (IR) and Raman spectroscopy are particularly sensitive to the vibrational modes of the amide group. The "amide bands" (Amide I, II, and III) are characteristic fingerprints that report on conformation and hydrogen bonding.[7][8]

Table 3: Characteristic Amide Vibrational Frequencies for N-Methylacetamide

Amide BandApproximate Frequency (cm⁻¹) (Liquid NMA)Primary Vibrational MotionReference(s)
Amide A~3300N-H stretch[7]
Amide I~1650C=O stretch[7][8]
Amide II~1565N-H in-plane bend, C-N stretch[8]
Amide III~1300C-N stretch, N-H in-plane bend[8]

experimental_workflow_vibrational_spectroscopy

Experimental Protocol: FT-IR Spectroscopy of NMA

  • Sample Preparation:

    • Liquid/Solution: For neat liquid NMA (above its melting point), a small drop can be placed between two KBr or CaF₂ plates. For solutions, a liquid cell with a defined path length is used. The solvent should be transparent in the spectral region of interest (e.g., CCl₄).

    • Solid (KBr Pellet): Grind 1-2 mg of NMA with ~100 mg of dry KBr powder in an agate mortar. Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty spectrometer (or the solvent-filled cell).

    • Place the sample in the beam path and record the sample spectrum.

    • Typical parameters: 4000-400 cm⁻¹ range, 4 cm⁻¹ resolution, 32-64 scans.

  • Data Processing:

    • The sample spectrum is ratioed against the background to produce the absorbance spectrum.

    • Perform baseline correction and normalization as needed.

Experimental Protocol: Raman Spectroscopy of NMA

  • Sample Preparation:

    • Liquid/Solution: Place the liquid or solution in a glass capillary tube or NMR tube.

    • Solid: A small amount of crystalline NMA can be placed directly on a microscope slide.

  • Data Acquisition:

    • Focus the laser (e.g., 532 nm or 785 nm) on the sample.

    • Collect the scattered light using a suitable objective and spectrometer.

    • Acquisition time and laser power should be optimized to maximize signal without causing sample degradation.

  • Data Processing:

    • Remove cosmic rays and perform baseline correction.

    • The spectrum is typically plotted as intensity versus Raman shift (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms. For NMA, ¹H and ¹³C NMR are used to study its conformation and the kinetics of cis-trans isomerization.

Table 4: Typical ¹H and ¹³C Chemical Shifts for trans-N-Methylacetamide (in CDCl₃)

NucleusGroupChemical Shift (ppm)Reference(s)
¹HN-H~6.0-7.0 (broad)[9]
¹HN-CH₃~2.8[10]
¹HC-CH₃~2.0[10]
¹³CC=O~171[10]
¹³CN-CH₃~26[10]
¹³CC-CH₃~23[10]

Hydrogen Bonding and Solvation

The ability of the peptide bond to form hydrogen bonds is fundamental to protein structure. NMA serves as an excellent model to study these interactions, both in self-association (forming chains and cyclic dimers) and with solvent molecules like water.[1][11] The strength and geometry of these hydrogen bonds can be probed by observing shifts in the N-H and C=O stretching frequencies in vibrational spectra.[12]

hydrogen_bonding

The thermodynamics of NMA hydration have been studied to understand the energetics of solvating the peptide backbone.

Table 5: Thermodynamic Parameters for the Hydration of N-Methylacetamide

Thermodynamic ParameterValueReference(s)
Enthalpy of Hydration (ΔH°hyd)-10.3 kcal/mol[13]
Gibbs Free Energy of Hydration (ΔG°hyd)-2.1 kcal/mol[14]
Entropy of Hydration (ΔS°hyd)-27.5 cal/mol·K[13]

Experimental Protocol: Isothermal Titration Calorimetry (ITC) for NMA Self-Association

  • Sample Preparation:

    • Prepare a series of NMA solutions in a non-polar, aprotic solvent (e.g., CCl₄) at various concentrations.

    • Degas all solutions thoroughly to prevent bubble formation.

  • ITC Experiment:

    • Fill the ITC cell with the lower concentration NMA solution and the syringe with the higher concentration solution.

    • Set the experimental temperature (e.g., 25 °C).

    • Perform a series of injections (e.g., 20 injections of 2 µL each) with sufficient time between injections for the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat evolved or absorbed during each injection.

    • Fit the resulting binding isotherm to a suitable model (e.g., a dimerization or sequential binding model) to extract the association constant (Kₐ) and enthalpy of association (ΔH).

Cis-Trans Isomerization

Rotation around the C-N peptide bond is restricted due to its partial double-bond character, leading to the existence of cis and trans isomers. The energy barrier for this isomerization is a key parameter in protein folding kinetics.[15][16] Temperature-dependent NMR spectroscopy is a powerful technique to measure this barrier in NMA.

cistrans_isomerization

Table 6: Energetics of N-Methylacetamide Cis-Trans Isomerization in Water

ParameterValue (kJ/mol)Reference(s)
ΔG (trans → cis)~8[17]
ΔG‡ (trans → cis)~89[17]
ΔG‡ (cis → trans)~79[17]

Experimental Protocol: Temperature-Dependent NMR for Isomerization Kinetics

  • Sample Preparation: Prepare a solution of NMA in a suitable solvent (e.g., deuterated water or DMSO-d₆).

  • NMR Data Acquisition:

    • Acquire a series of ¹H NMR spectra at different temperatures, starting from a low temperature where the signals for the cis and trans isomers are sharp and distinct, and increasing to a high temperature where they coalesce into a single broad peak.

    • Ensure the temperature has stabilized at each step before acquiring the spectrum.

  • Data Analysis (Coalescence Method):

    • Identify the coalescence temperature (Tc), where the two peaks merge into one.

    • At Tc, the rate constant for isomerization (k) can be calculated using the equation: k = (π * Δν) / √2 where Δν is the frequency separation of the two peaks at low temperature (in Hz).

    • The Gibbs free energy of activation (ΔG‡) can then be calculated using the Eyring equation: ΔG‡ = -RTc * ln(k * h / (kB * Tc)) where R is the gas constant, h is Planck's constant, and kB is the Boltzmann constant.

Computational Modeling

Theoretical calculations and molecular dynamics (MD) simulations have become indispensable tools for studying NMA, providing insights that complement experimental data.

Quantum Mechanical Calculations

Density Functional Theory (DFT) and other ab initio methods are used to calculate the optimized geometry, vibrational frequencies, and energetic properties of NMA and its complexes.[7] These calculations are crucial for assigning vibrational modes observed in IR and Raman spectra.

Protocol: DFT Calculation of NMA Vibrational Frequencies (using Gaussian)

  • Input File Creation:

    • Specify the desired level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).

    • Provide the initial coordinates of the NMA molecule.

    • Use the Opt and Freq keywords to request a geometry optimization followed by a frequency calculation.

  • Job Execution: Run the calculation using the Gaussian software package.

  • Output Analysis:

    • Verify that the optimization converged and that there are no imaginary frequencies (indicating a true minimum).

    • The output will list the calculated vibrational frequencies and their corresponding IR and Raman intensities. These can be compared with experimental spectra.

Molecular Dynamics (MD) Simulations

MD simulations allow for the study of the dynamics of NMA in various environments, such as in the neat liquid or in aqueous solution.[18][19] These simulations provide a molecular-level view of hydrogen bonding networks, solvation shells, and conformational changes over time.

md_simulation_workflow

Protocol: MD Simulation of NMA in Water (using GROMACS)

  • System Preparation:

    • Obtain a starting structure for NMA (e.g., from a crystal structure or quantum mechanical calculation).

    • Generate a topology file for NMA using a suitable force field (e.g., AMBER or OPLS-AA).

    • Create a simulation box and solvate the NMA molecule with a water model (e.g., TIP3P or SPC/E).

    • Add ions to neutralize the system if necessary.

  • Energy Minimization: Perform energy minimization to remove any steric clashes.

  • Equilibration:

    • Perform a short simulation in the NVT ensemble (constant number of particles, volume, and temperature) to bring the system to the desired temperature.

    • Perform a longer simulation in the NPT ensemble (constant number of particles, pressure, and temperature) to equilibrate the density.

  • Production Run: Run the main simulation for the desired length of time to collect data.

  • Analysis:

    • Analyze the trajectory to calculate properties of interest, such as radial distribution functions (to study solvation structure) and hydrogen bond lifetimes.

Conclusion

N-Methylacetamide remains an indispensable tool in the arsenal (B13267) of biochemists, biophysicists, and medicinal chemists. Its utility as a model for the peptide bond allows for the detailed dissection of the fundamental forces and motions that dictate the behavior of proteins. The experimental and computational protocols outlined in this guide provide a framework for leveraging NMA to gain deeper insights into the principles of protein structure, dynamics, and interactions, ultimately aiding in the rational design of novel therapeutics.

References

N-Methylacetamide-d3-1 in Metabolic Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Deuteration in Metabolic Research

N-Methylacetamide-d3-1 (NMA-d3-1) is a deuterated isotopologue of N-Methylacetamide (NMA). In metabolic studies, stable isotope labeling is a powerful tool for tracing the fate of molecules in biological systems.[1] Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is often incorporated into drug candidates or metabolites to investigate their metabolic pathways and pharmacokinetic profiles.[1][2]

The primary application of this compound in metabolic studies is as a tracer to understand the metabolism of N-methylated compounds.[1] A key principle underpinning its use is the kinetic isotope effect (KIE) . The substitution of hydrogen with the heavier deuterium atom can lead to a slower rate of bond cleavage, particularly in reactions where C-H bond breaking is the rate-limiting step, such as N-demethylation mediated by cytochrome P450 (CYP) enzymes.[3][4] This can result in a significantly altered pharmacokinetic profile for the deuterated compound compared to its non-deuterated counterpart, often leading to increased plasma exposure and a longer half-life.[3][4]

While direct metabolic studies specifically on this compound are not extensively published, its utility can be inferred from studies on its non-deuterated form, N-Methylacetamide (NMA), and analogous deuterated compounds. NMA is a known primary metabolite of the industrial solvent N,N-Dimethylacetamide (DMAC).[5][6][7][8][9] Therefore, NMA-d3-1 can serve as an invaluable tool for investigating the metabolic pathways of DMAC and other N,N-dimethylated substances.

This guide will synthesize the known metabolism of NMA and draw parallels from studies on other deuterated N-methyl compounds to provide a comprehensive overview of the potential applications and expected metabolic behavior of NMA-d3-1.

Hypothesized Metabolic Pathway of this compound

The metabolism of N-Methylacetamide (NMA) has been documented to proceed via hydroxylation of the N-methyl group to form N-(hydroxymethyl)acetamide.[7] Based on the known metabolic pathways of N-methylated compounds and the principles of the kinetic isotope effect, a hypothesized metabolic pathway for this compound is presented below. The deuteration on the N-methyl group is expected to slow down the primary metabolic conversion.

G NMA_d3 This compound Hydroxylated_metabolite N-(hydroxymethyl)acetamide-d2-1 (Hypothesized) NMA_d3->Hydroxylated_metabolite CYP-mediated Oxidation (Rate-limiting step, slowed by KIE) Further_metabolites Further Metabolites / Conjugation Products Hydroxylated_metabolite->Further_metabolites Oxidation / Conjugation

Caption: Hypothesized metabolic pathway of this compound.

Quantitative Data: A Representative Case Study

Table 1: In Vitro Metabolic Stability in Liver Microsomes (Representative Data)

CompoundSpeciesIntrinsic Clearance (CLint) (µL/min/mg protein)Kinetic Isotope Effect (KH/KD)
N-Methyl Enzalutamide (B1683756)Rat1002.0
N-Methyl-d3 EnzalutamideRat50.3
N-Methyl EnzalutamideHuman1003.7
N-Methyl-d3 EnzalutamideHuman27.1

Data adapted from a study on enzalutamide to illustrate the principle of the kinetic isotope effect.[3][4]

Table 2: In Vivo Pharmacokinetic Parameters in Rats (Representative Data)

ParameterN-Methyl EnzalutamideN-Methyl-d3 Enzalutamide% Change
Cmax (ng/mL)10001350+35%
AUC0–t (ng·h/mL)1000020200+102%
CL/F (L/h/kg)1.00.5-50%
t1/2 (h)1018+80%

Data adapted from a study on enzalutamide to illustrate the principle of the kinetic isotope effect.[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to study the metabolism and pharmacokinetics of this compound. These protocols are adapted from established methods for related compounds.[3][4][5]

In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolism of this compound in liver microsomes and to calculate the intrinsic clearance and the kinetic isotope effect.

Materials:

  • This compound

  • N-Methylacetamide (non-deuterated)

  • Pooled human and rat liver microsomes

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for quenching)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound and N-Methylacetamide in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine liver microsomes (final concentration 0.5 mg/mL), phosphate buffer, and the test compound (final concentration 1 µM).

  • Pre-warm the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of remaining parent compound versus time to determine the elimination rate constant (k).

  • Calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint = (0.693/t1/2) * (incubation volume / mg microsomal protein)).

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of this compound after oral or intravenous administration to rodents.

Materials:

  • This compound

  • Vehicle for dosing (e.g., saline, PEG400)

  • Sprague-Dawley rats (or other suitable rodent model)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • LC-MS/MS system

Procedure:

  • Fast the animals overnight before dosing.

  • Administer a single dose of this compound to the rats via oral gavage or intravenous injection.

  • Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

  • Process the blood samples to obtain plasma by centrifugation.

  • Extract the plasma samples (e.g., by protein precipitation with acetonitrile) containing an internal standard.

  • Analyze the extracted samples by a validated LC-MS/MS method to determine the concentration of this compound and its potential metabolites.

  • Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, clearance (CL), and half-life (t1/2).

Mandatory Visualizations

Experimental Workflow for a Comparative Pharmacokinetic Study

The following diagram illustrates the typical workflow for a study comparing the pharmacokinetics of a deuterated compound and its non-deuterated analogue.

G cluster_0 Study Design cluster_1 Dosing & Sampling cluster_2 Sample Analysis cluster_3 Data Analysis Animal_Model Rodent Model (e.g., Rats) Grouping Two Groups: 1. NMA 2. NMA-d3-1 Animal_Model->Grouping Dosing Oral or IV Administration Grouping->Dosing Blood_Sampling Serial Blood Collection (Time course) Dosing->Blood_Sampling Plasma_Extraction Plasma Isolation & Sample Preparation Blood_Sampling->Plasma_Extraction LC_MS_Analysis LC-MS/MS Quantification of Parent & Metabolites Plasma_Extraction->LC_MS_Analysis PK_Modeling Pharmacokinetic Modeling LC_MS_Analysis->PK_Modeling Data_Comparison Comparison of PK Parameters (NMA vs. NMA-d3-1) PK_Modeling->Data_Comparison

Caption: Workflow for a comparative pharmacokinetic study.

Logical Relationship: Kinetic Isotope Effect

The following diagram illustrates the logical relationship of how the kinetic isotope effect influences the metabolic fate and pharmacokinetic profile of this compound.

G Deuteration Deuteration of N-methyl group (NMA -> NMA-d3-1) KIE Kinetic Isotope Effect (KIE) Deuteration->KIE Slower_Metabolism Slower Rate of CYP-mediated N-demethylation KIE->Slower_Metabolism Altered_PK Altered Pharmacokinetics Slower_Metabolism->Altered_PK Increased_Exposure Increased Plasma Exposure (Higher AUC, Cmax) Altered_PK->Increased_Exposure Longer_HalfLife Longer Half-life (t1/2) Altered_PK->Longer_HalfLife Decreased_Clearance Decreased Clearance (CL) Altered_PK->Decreased_Clearance

Caption: The impact of the kinetic isotope effect on NMA-d3-1.

Conclusion

This compound is a valuable tool for metabolic research, primarily through its application as a tracer and for investigating the kinetic isotope effect on N-demethylation pathways. While direct studies on its metabolic fate are limited, a strong theoretical and practical framework exists based on the known metabolism of N-Methylacetamide and data from analogous deuterated compounds. The expected outcome of using NMA-d3-1 in metabolic studies is a significant reduction in the rate of its metabolism, leading to a more favorable pharmacokinetic profile with increased exposure and a longer half-life compared to its non-deuterated counterpart. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to design and interpret studies utilizing this compound.

References

A Technical Guide to the Theoretical and Experimental Properties of N-(Trideuteromethyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental properties of N-(Trideuteromethyl)acetamide, a deuterated isotopologue of N-Methylacetamide. Given the scarcity of directly published data for this specific compound, this document leverages available information on the non-deuterated parent molecule and related deuterated analogues to present a thorough comparative analysis. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and analytical sciences.

Introduction

N-Methylacetamide (NMA) is the simplest peptide-like molecule and has been extensively studied as a model compound for understanding the structure and function of proteins. Isotopic labeling, particularly with deuterium (B1214612), is a powerful technique used in drug development to study metabolic pathways, reaction mechanisms, and to potentially enhance the pharmacokinetic profiles of drug candidates. N-(Trideuteromethyl)acetamide, where the three hydrogen atoms of the N-methyl group are replaced with deuterium, is a valuable tool for such investigations. This guide will explore its theoretical properties, propose a synthetic route, and detail expected experimental characteristics.

Theoretical Properties

The primary theoretical differences between N-Methylacetamide and N-(Trideuteromethyl)acetamide will arise from the increased mass of deuterium compared to protium. This mass difference will most significantly affect the vibrational frequencies of the molecule, with C-D stretching and bending vibrations appearing at lower frequencies than their C-H counterparts. Minor changes in bond lengths and angles may also be predicted, although these are generally very subtle. Thermodynamic properties such as the zero-point vibrational energy (ZPVE) will also be altered.

Table 1: Predicted Theoretical Properties of N-(Trideuteromethyl)acetamide

PropertyPredicted Value/EffectMethodological Approach
Optimized Geometry
C-N Bond Length~1.38 ÅDFT (e.g., B3LYP/6-31G(d))
C=O Bond Length~1.23 ÅDFT (e.g., B3LYP/6-31G(d))
Vibrational Frequencies
C-D Symmetric StretchLowered frequency compared to C-H stretchDFT Frequency Calculation
C-D Asymmetric StretchLowered frequency compared to C-H stretchDFT Frequency Calculation
CD3 Rocking/WaggingLowered frequency compared to CH3 modesDFT Frequency Calculation
NMR Chemical Shifts
1H NMR (residual protons)Similar to N-MethylacetamideGIAO method within DFT
13C NMRIsotope effect may cause slight upfield shiftGIAO method within DFT
Thermodynamic Properties
Zero-Point Vibrational EnergyLower than N-MethylacetamideDFT Frequency Calculation
Enthalpy of FormationSimilar to N-MethylacetamideDFT Calculation
Gibbs Free EnergySimilar to N-MethylacetamideDFT Calculation

Experimental Protocols

Synthesis of N-(Trideuteromethyl)acetamide

A plausible and efficient method for the synthesis of N-(Trideuteromethyl)acetamide is the acylation of trideuteromethylamine hydrochloride with acetic anhydride (B1165640).

Materials:

  • Trideuteromethylamine hydrochloride (CD3NH2·HCl)

  • Acetic anhydride ((CH3CO)2O)

  • Triethylamine (B128534) (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend trideuteromethylamine hydrochloride (1.0 eq) in anhydrous dichloromethane.

  • Base Addition: Cool the suspension to 0 °C in an ice bath. Add triethylamine (1.1 eq) dropwise to the stirred suspension. Stir for 15 minutes at 0 °C to neutralize the hydrochloride salt.

  • Acylation: Slowly add acetic anhydride (1.05 eq) to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization.

Synthesis_Workflow cluster_synthesis Synthesis Start Start CD3NH2_HCl_Suspension Suspend CD3NH2·HCl in DCM Start->CD3NH2_HCl_Suspension Neutralization Add Triethylamine at 0 °C CD3NH2_HCl_Suspension->Neutralization Acylation Add Acetic Anhydride at 0 °C Neutralization->Acylation Reaction Stir at RT Acylation->Reaction TLC_Monitoring Monitor by TLC Reaction->TLC_Monitoring Workup Aqueous Work-up TLC_Monitoring->Workup Reaction Complete Purification Purification Workup->Purification Final_Product N-(CD3)Acetamide Purification->Final_Product

Figure 1: Proposed workflow for the synthesis of N-(Trideuteromethyl)acetamide.
Spectroscopic Characterization

The synthesized N-(Trideuteromethyl)acetamide should be characterized by standard spectroscopic methods to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: The spectrum is expected to show a singlet for the acetyl methyl protons (CH3) and a very small residual signal for the N-methyl group. The amide proton (NH) will appear as a broad singlet.

    • 13C NMR: The spectrum will show signals for the carbonyl carbon and the acetyl methyl carbon. The N-methyl carbon (CD3) will appear as a multiplet due to C-D coupling and will be significantly less intense than the protonated carbon signals.

    • 2H NMR: A single resonance corresponding to the deuterated N-methyl group is expected.

  • Infrared (IR) Spectroscopy: The IR spectrum will be a key tool for confirming deuteration. The characteristic C-H stretching and bending vibrations of the N-methyl group in N-Methylacetamide will be absent and replaced by C-D stretching and bending vibrations at lower wavenumbers.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight of the deuterated compound.

Comparison of Theoretical and Experimental Properties

The synergy between theoretical predictions and experimental data is crucial for a comprehensive understanding of a molecule's properties.

Theoretical_vs_Experimental cluster_main Comparative Analysis of N-(Trideuteromethyl)acetamide Theoretical_Calculations Theoretical Calculations (DFT) Predicted_Properties Predicted Properties (Geometry, Spectra, Thermo) Theoretical_Calculations->Predicted_Properties Experimental_Synthesis Experimental Synthesis Spectroscopic_Analysis Spectroscopic Analysis (NMR, IR, MS) Experimental_Synthesis->Spectroscopic_Analysis Physical_Properties Physical Properties (MP, BP, Density) Experimental_Synthesis->Physical_Properties Comparison Comparison and Validation Predicted_Properties->Comparison Spectroscopic_Analysis->Comparison Physical_Properties->Comparison

Figure 2: Logical workflow for the comparative analysis of theoretical and experimental properties.

Table 2: Comparison of Expected Properties of N-Methylacetamide and N-(Trideuteromethyl)acetamide

PropertyN-Methylacetamide (Experimental/Theoretical)N-(Trideuteromethyl)acetamide (Expected Experimental)Key Differences
Physical Properties
Melting Point28-30 °CExpected to be very similarMinimal change
Boiling Point204-206 °CExpected to be very similarMinimal change
Density~0.95 g/mLExpected to be slightly higherIncreased molecular weight
Vibrational Spectroscopy (IR)
N-CH3 Stretch~2940 cm-1AbsentReplaced by C-D stretch
N-CD3 Stretch-~2200 cm-1 (Predicted)Isotopic shift to lower frequency
Amide I (C=O Stretch)~1650 cm-1~1650 cm-1Minimal change
NMR Spectroscopy
1H NMR (N-CH3)~2.8 ppm (doublet)Absent (or very small residual signal)Deuteration
13C NMR (N-CH3)~26 ppm~26 ppm (multiplet, lower intensity)C-D coupling and isotope effect

Conclusion

N-(Trideuteromethyl)acetamide is a valuable isotopically labeled compound for a range of scientific applications. While direct experimental and theoretical data are limited, this guide provides a robust framework for its synthesis, characterization, and the prediction of its properties based on the well-studied parent molecule, N-Methylacetamide. The outlined protocols and comparative data tables offer a practical starting point for researchers and professionals working with this and similar deuterated compounds. Further experimental work is warranted to precisely determine the properties of N-(Trideuteromethyl)acetamide and to fully unlock its potential in scientific research and drug development.

Methodological & Application

Application Note and Protocols for N-Methylacetamide-d3 as an Internal Standard in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest accuracy and precision.[1][2] A SIL-IS, such as N-Methylacetamide-d3 (NMA-d3), is an ideal internal standard for the quantification of its non-labeled counterpart, N-Methylacetamide (NMA). Because NMA-d3 is chemically identical to NMA, it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects in the MS source.[3] This allows for reliable correction of variations during sample preparation and instrument analysis.[2][3]

N-Methylacetamide is a metabolite of the widely used industrial solvent N,N-Dimethylacetamide (DMAC) and is an important biomarker for assessing exposure to DMAC.[4][5][6] Accurate quantification of NMA in biological matrices like urine and plasma is crucial for toxicological studies and occupational safety monitoring. This document provides detailed protocols and data for the application of N-Methylacetamide-d3 as an internal standard in LC-MS/MS methods for the quantification of NMA.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) involves the addition of a known amount of a stable isotope-labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process. The ratio of the mass spectrometric response of the endogenous analyte to that of the SIL-IS is then used to determine the concentration of the analyte. This approach effectively compensates for sample loss during preparation and fluctuations in instrument performance.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Sample Biological Sample (e.g., Plasma, Urine) Add_IS Addition of known amount of N-Methylacetamide-d3 Sample->Add_IS Extraction Analyte Extraction (e.g., Protein Precipitation, SPE) Add_IS->Extraction LC LC Separation Extraction->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Acquisition (Analyte/IS Peak Areas) MS->Data Ratio Calculate Peak Area Ratio (NMA / NMA-d3) Data->Ratio Cal_Curve Calibration Curve (Ratio vs. Concentration) Ratio->Cal_Curve Concentration Determine Analyte Concentration Cal_Curve->Concentration

Caption: Workflow for quantitative analysis using an internal standard.

Experimental Protocols

Sample Preparation: Protein Precipitation for Plasma Samples

This protocol is suitable for the rapid preparation of plasma samples for high-throughput analysis.

  • Thaw : Thaw plasma samples on ice.

  • Aliquot : Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Spike : Add 10 µL of the N-Methylacetamide-d3 internal standard working solution. The concentration of the working solution should be optimized based on the expected range of NMA concentrations in the samples.

  • Precipitate : Add 300 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.[7]

  • Vortex : Vortex the mixture for 30 seconds.

  • Incubate : Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[7]

  • Centrifuge : Centrifuge at 14,000 x g for 10 minutes at 4°C.[7]

  • Transfer : Transfer the supernatant to a new tube.

  • Evaporate : Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 30-40°C.

  • Reconstitute : Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).[7]

  • Analyze : Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

Sample Preparation: "Dilute-and-Shoot" for Urine Samples

For many urine samples, a simple dilution is sufficient and minimizes sample preparation time.[4][5][6]

  • Centrifuge : Thaw urine samples and centrifuge at 2,000 x g for 5 minutes to remove any particulate matter.[7]

  • Aliquot : Pipette 50 µL of the urine supernatant into a new tube.

  • Spike and Dilute : Add 450 µL of a solution containing the N-Methylacetamide-d3 internal standard in the initial mobile phase.

  • Vortex : Vortex the sample to ensure thorough mixing.

  • Analyze : Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.

G cluster_plasma Plasma Sample Preparation cluster_urine Urine Sample Preparation p_start Plasma Sample p_add_is Add NMA-d3 p_start->p_add_is p_ppt Protein Precipitation (Acetonitrile) p_add_is->p_ppt p_cent Centrifuge p_ppt->p_cent p_evap Evaporate Supernatant p_cent->p_evap p_recon Reconstitute p_evap->p_recon p_lcsms LC-MS/MS Analysis p_recon->p_lcsms u_start Urine Sample u_cent Centrifuge u_start->u_cent u_dilute Dilute & Add NMA-d3 u_cent->u_dilute u_lcsms LC-MS/MS Analysis u_dilute->u_lcsms

Caption: Sample preparation workflows for plasma and urine.

LC-MS/MS Method Parameters

The following are typical starting parameters for an LC-MS/MS method for the analysis of N-Methylacetamide. These may require optimization for specific instrumentation.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 2.6 µm)[8]
Mobile Phase A 0.1% Formic Acid in Water[8]
Mobile Phase B 0.1% Formic Acid in Methanol[8]
Flow Rate 0.2 - 0.4 mL/min[8]
Injection Volume 1 - 5 µL
Column Temperature 40 °C
Gradient Isocratic or a shallow gradient depending on co-eluting interferences. For example, starting with 5% B, ramping to 95% B.

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage ~5500 V[9]
Source Temperature ~400-500 °C
MRM Transitions See Table 3

Table 3: MRM Transitions for N-Methylacetamide and N-Methylacetamide-d3

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Methylacetamide (NMA) 74.144.1Optimize for specific instrument
N-Methylacetamide-d3 (NMA-d3) 77.146.1Optimize for specific instrument

Note: The exact m/z values and collision energies should be determined by infusing standard solutions of NMA and NMA-d3 into the mass spectrometer.

Method Validation Data

The following tables summarize typical validation parameters for a method quantifying NMA using NMA-d3 as an internal standard. The data is representative and should be established for each specific laboratory method.

Table 4: Calibration Curve and Linearity

ParameterResult
Calibration Range 0.05 - 10 µg/mL
Regression Model Linear, 1/x weighting
Correlation Coefficient (r²) > 0.995

Table 5: Accuracy and Precision

QC LevelConcentration (µg/mL)Accuracy (%)Precision (%RSD)
Low (LQC) 0.1595 - 105< 10
Medium (MQC) 1.097 - 103< 8
High (HQC) 8.098 - 102< 5

Table 6: Recovery and Matrix Effect

ParameterResult
Extraction Recovery > 85%
Matrix Effect 90 - 110% (compensated by IS)

Conclusion

N-Methylacetamide-d3 is an excellent internal standard for the accurate and precise quantification of N-Methylacetamide in biological matrices by LC-MS/MS. Its use in an isotope dilution method provides reliable data by correcting for variations in sample preparation and instrument response. The protocols and parameters provided in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish robust and validated bioanalytical methods.

References

Application Note and Protocol: Quantitative Analysis of N-Methylacetamide-d3-1 by ¹H-qNMR

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative determination of N-Methylacetamide-d3-1 using ¹H quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with an internal standard.

Introduction

Quantitative NMR (qNMR) is a powerful analytical technique for determining the concentration or purity of a substance.[1][2] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[1][3] This method offers several advantages, including ease of sample preparation, rapid analysis, and the ability to perform quantification without a chemically identical reference standard for the analyte.[4]

This protocol outlines the procedure for the quantitative analysis of this compound, a deuterated isotopologue of N-Methylacetamide. The deuteration on the acetyl methyl group simplifies the ¹H-NMR spectrum, leaving the N-methyl group as the primary signal for quantification. This makes it a suitable candidate for qNMR analysis, provided that appropriate experimental parameters are carefully controlled.

Principle of qNMR

The quantification is achieved by comparing the integral of a specific resonance from the analyte (this compound) with the integral of a resonance from a certified internal standard (IS) of known concentration. The purity or concentration of the analyte can be calculated using the following equation[5]:

Where:

  • I : Integrated area of the NMR signal

  • N : Number of protons giving rise to the signal

  • M : Molar mass

  • W : Weight

  • Purity : Purity of the substance

Materials and Equipment

Reagents
  • This compound (Analyte)

  • Certified Internal Standard (e.g., Maleic acid, Dimethyl sulfone, DSS-d6). The choice of internal standard is critical and should meet the following criteria[6][7]:

    • High purity (certified reference material is recommended)[6][8]

    • Chemical stability and non-reactivity with the analyte and solvent.[3]

    • Good solubility in the chosen deuterated solvent.[7]

    • NMR signals that do not overlap with analyte or solvent signals.[3][5]

  • Deuterated Solvent (e.g., DMSO-d₆, D₂O, CDCl₃). The solvent should be chosen based on the solubility of both the analyte and the internal standard.[7][9]

Equipment
  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

  • Analytical balance (accurate to at least 0.01 mg)

  • Volumetric flasks

  • Pipettes

  • NMR tubes

Experimental Protocol

A general workflow for a qNMR experiment is depicted below.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_process Data Processing & Analysis weigh_analyte Accurately weigh analyte weigh_is Accurately weigh internal standard weigh_analyte->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer setup Set up qNMR parameters transfer->setup acquire Acquire spectrum setup->acquire process Process spectrum (phase, baseline) acquire->process integrate Integrate analyte and IS signals process->integrate calculate Calculate purity/concentration integrate->calculate qNMR_Validation cluster_inputs Key Inputs cluster_params Acquisition Parameters cluster_processing Processing Steps cluster_output Result accurate_weighing Accurate Mass Measurement valid_result Reliable Quantitative Result accurate_weighing->valid_result pure_is Certified Internal Standard pure_is->valid_result no_overlap Signal Non-overlap no_overlap->valid_result full_relaxation Sufficient Relaxation Delay (d1 ≥ 5T₁) full_relaxation->valid_result high_sn High S/N Ratio (>250:1) high_sn->valid_result proper_pulse Correct Pulse Calibration (90°) proper_pulse->valid_result correct_phase Accurate Phasing correct_phase->valid_result flat_baseline Flat Baseline flat_baseline->valid_result consistent_integration Consistent Integration consistent_integration->valid_result

References

Application Notes and Protocols for N-Methylacetamide-d3-1 as a Tracer in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are invaluable tools in pharmacokinetic (PK) research. The use of deuterated compounds, such as N-Methylacetamide-d3-1, offers a non-radioactive method to trace the absorption, distribution, metabolism, and excretion (ADME) of a substance within a biological system.[][2][3] this compound serves as an ideal tracer for its unlabeled counterpart, N-Methylacetamide (NMA), a metabolite of the widely used solvent N,N-dimethylacetamide (DMAC).[4][5] These application notes provide detailed protocols for utilizing this compound in preclinical pharmacokinetic studies, including in vivo experimental design, sample analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and data interpretation.

Key Advantages of Using this compound as a Tracer:

  • Non-Radioactive: Eliminates the need for specialized facilities and handling procedures associated with radioactive isotopes.

  • High Sensitivity and Specificity: LC-MS/MS analysis allows for the precise differentiation and quantification of the deuterated tracer from the endogenous (unlabeled) compound.[2]

  • Identical Physicochemical Properties: The deuterated form is chemically and biologically equivalent to the unlabeled compound, ensuring it follows the same metabolic pathways.[]

  • Reduced Interference: The mass difference between the labeled and unlabeled compound minimizes analytical interferences.[2]

Metabolic Pathway of N-Methylacetamide

N-Methylacetamide is known to be metabolized in vivo. A primary metabolic pathway involves hydroxylation to form N-(hydroxymethyl)acetamide.[4][5] Understanding this pathway is crucial for comprehensive pharmacokinetic analysis, as it allows for the simultaneous monitoring of the parent tracer and its metabolites.

Metabolic Pathway of N-Methylacetamide NMA This compound (Tracer) Metabolite N-(hydroxymethyl)acetamide-d3-1 (Metabolite) NMA->Metabolite Hydroxylation (e.g., by Cytochrome P450 enzymes)

Caption: Metabolic conversion of this compound to its primary metabolite.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rodents (Oral Gavage Administration)

This protocol outlines a typical in vivo study in rats or mice to determine the pharmacokinetic profile of N-Methylacetamide following oral administration, using this compound as a tracer.

1. Materials and Reagents:

  • This compound (Tracer)

  • Vehicle for dosing (e.g., sterile water, saline, or a specified formulation vehicle)

  • Male Sprague Dawley rats (or other appropriate rodent model), typically 8-10 weeks old.[6]

  • Oral gavage needles.[7][8]

  • Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant like K2-EDTA).[9]

  • Anesthesia (e.g., isoflurane) for blood collection.[7]

  • Centrifuge

  • Freezer (-80°C) for plasma storage.[6]

2. Animal Preparation and Dosing:

  • Acclimatize animals for at least one week before the experiment.

  • Fast animals overnight (approximately 12 hours) before dosing, with free access to water.[6][7]

  • Prepare a dosing solution of this compound in the chosen vehicle at a suitable concentration.

  • Administer a single oral dose of the this compound solution to each animal via oral gavage. A typical dose for a tracer study might be in the range of 1-5 mg/kg.[8][10]

3. Blood Sampling:

  • Collect blood samples at predetermined time points. A typical schedule for an oral PK study would be: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.[7][8][10]

  • For each time point, collect approximately 100-200 µL of blood from a suitable site (e.g., tail vein, saphenous vein, or retro-orbital sinus under anesthesia).[11][12]

  • Immediately transfer the blood into tubes containing an anticoagulant.

  • Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until analysis.[6]

In Vivo Pharmacokinetic Study Workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Acclimatization Animal Acclimatization Fasting Overnight Fasting Acclimatization->Fasting Dosing Oral Gavage of This compound Fasting->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Storage Plasma Storage at -80°C Plasma_Separation->Storage LCMS_Analysis LC-MS/MS Analysis Storage->LCMS_Analysis PK_Analysis Pharmacokinetic Data Analysis LCMS_Analysis->PK_Analysis

Caption: Workflow for a typical in vivo pharmacokinetic study.

Protocol 2: Plasma Sample Preparation and LC-MS/MS Analysis

This protocol describes the preparation of plasma samples and subsequent analysis by LC-MS/MS to quantify this compound and its potential metabolites.

1. Materials and Reagents:

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Internal Standard (IS): A deuterated analog of a related but chromatographically distinct compound, or a 13C-labeled version of N-Methylacetamide.

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).

2. Sample Preparation (Protein Precipitation):

  • Thaw the plasma samples on ice.

  • To 50 µL of each plasma sample, add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex the samples vigorously for 1 minute to precipitate proteins.

  • Centrifuge the samples at high speed (e.g., 14,000 x g for 10 minutes at 4°C).

  • Transfer the clear supernatant to a new 96-well plate or autosampler vials for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions (Illustrative Example):

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the analyte from endogenous matrix components. For example, start at 5% B, ramp to 95% B, hold, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions (Illustrative Example for a Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Monitor a specific parent-to-daughter ion transition.

      • N-(hydroxymethyl)acetamide-d3-1 (Metabolite): Monitor a specific parent-to-daughter ion transition.

      • Internal Standard: Monitor its specific parent-to-daughter ion transition.

    • Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for each analyte and the internal standard.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be used to calculate key pharmacokinetic parameters. These parameters can be summarized in tables for clear comparison.

Table 1: Illustrative Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

ParameterUnitValue (Mean ± SD, n=6)
Cmax (Maximum Plasma Concentration)ng/mL850 ± 120
Tmax (Time to Cmax)h0.5 ± 0.1
AUC(0-t) (Area Under the Curve)ng·h/mL3200 ± 450
AUC(0-inf) (AUC to infinity)ng·h/mL3350 ± 480
t1/2 (Half-life)h2.5 ± 0.4
CL/F (Apparent Oral Clearance)mL/h/kg1500 ± 200
Vd/F (Apparent Volume of Distribution)L/kg5.4 ± 0.8

Table 2: Illustrative Plasma Concentration-Time Data for this compound

Time (h)Mean Plasma Concentration (ng/mL)Standard Deviation (ng/mL)
0.2562095
0.5850120
1710105
245070
421035
85510
12153
24< LLOQ-
LLOQ: Lower Limit of Quantification

Logical Relationships in Data Analysis

The process from obtaining raw analytical data to calculating the final pharmacokinetic parameters follows a logical sequence.

Pharmacokinetic Data Analysis Workflow Raw_Data Raw LC-MS/MS Data (Peak Areas) Concentration Calculate Plasma Concentrations (using Calibration Curve) Raw_Data->Concentration Time_Conc_Profile Generate Concentration-Time Profile Concentration->Time_Conc_Profile NCA Non-Compartmental Analysis (NCA) Time_Conc_Profile->NCA PK_Params Determine Pharmacokinetic Parameters (Cmax, Tmax, AUC, t1/2, etc.) NCA->PK_Params

Caption: Logical flow from raw data to final pharmacokinetic parameters.

Conclusion

This compound is a powerful and versatile tracer for conducting pharmacokinetic studies of N-Methylacetamide. The protocols and guidelines presented here provide a comprehensive framework for researchers to design and execute robust in vivo experiments, perform accurate bioanalysis, and interpret the resulting pharmacokinetic data. The use of stable isotope tracers like this compound, coupled with sensitive analytical techniques such as LC-MS/MS, is a cornerstone of modern drug development, enabling a deeper understanding of the ADME properties of new and existing chemical entities.

References

Application Notes and Protocols for N-Methylacetamide-d3-1 in Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylacetamide-d3-1 (NMA-d3-1) is the deuterated form of N-Methylacetamide, a versatile solvent and intermediate in organic synthesis. The incorporation of deuterium (B1214612) atoms makes NMA-d3-1 an ideal internal standard for quantitative analyses in various analytical techniques, including Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Its utility lies in its ability to mimic the analyte of interest (unlabeled N-Methylacetamide or similar compounds) during sample extraction, derivatization, and ionization, thereby correcting for variations and improving the accuracy and precision of quantification.

This document provides detailed application notes and protocols for the effective use of this compound as an internal standard in research and drug development settings.

Physicochemical Properties of N-Methylacetamide (Analyte)

A fundamental understanding of the analyte's properties is crucial for method development.

PropertyValue
Molecular Formula C3H7NO
Molecular Weight 73.09 g/mol
Appearance Colorless solid
Boiling Point 206-208 °C
Melting Point 28 °C
Solubility Soluble in water, chloroform, ethanol, ether, acetone, and benzene.

Application 1: Quantitative Analysis by LC-MS/MS

This compound is an excellent internal standard for the quantification of N-Methylacetamide and related compounds in biological matrices such as plasma, urine, and tissue homogenates. The following protocol outlines a general procedure for sample preparation using protein precipitation, a common technique for cleaning up biological samples before LC-MS/MS analysis.

Experimental Protocol: LC-MS/MS Sample Preparation

1. Preparation of Stock and Working Solutions:

  • N-Methylacetamide (Analyte) Stock Solution (1 mg/mL):

    • Accurately weigh 10.0 mg of N-Methylacetamide reference standard.

    • Dissolve in 10.0 mL of methanol.

    • Vortex until fully dissolved.

    • Store at 2-8°C.

  • This compound (Internal Standard) Stock Solution (1 mg/mL):

    • Accurately weigh 1.0 mg of this compound.

    • Dissolve in 1.0 mL of methanol.

    • Vortex until fully dissolved.

    • Store at 2-8°C.

  • Working Solutions:

    • Prepare a series of working solutions for the calibration curve by serially diluting the N-Methylacetamide stock solution with a 50:50 mixture of acetonitrile (B52724) and water.

    • Prepare a working solution of this compound at a concentration of 100 ng/mL by diluting the internal standard stock solution with the same diluent.

2. Sample Preparation from Plasma (Protein Precipitation):

  • Pipette 100 µL of the plasma sample into a microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL this compound working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase conditions (e.g., 95% Water with 0.1% formic acid, 5% Acetonitrile with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Illustrative Quantitative Data (LC-MS/MS)

The following table represents hypothetical data to demonstrate the expected performance of the method.

Table 1: Illustrative Precision and Accuracy Data for N-Methylacetamide Quantification in Plasma

Analyte Concentration (ng/mL)Intra-day Precision (%RSD, n=6)Intra-day Accuracy (%Bias)Inter-day Precision (%RSD, n=18)Inter-day Accuracy (%Bias)
1 (LLOQ)7.2-3.18.5-2.5
3 (Low QC)5.51.86.92.4
50 (Mid QC)4.10.55.31.1
400 (High QC)3.2-1.24.5-0.8

LLOQ: Lower Limit of Quantification; QC: Quality Control; RSD: Relative Standard Deviation

Experimental Workflow: LC-MS/MS Sample Preparation

LCMS_Workflow plasma Plasma Sample (100 µL) is_add Add NMA-d3-1 IS (10 µL of 100 ng/mL) plasma->is_add ppt Protein Precipitation (300 µL Acetonitrile) is_add->ppt vortex1 Vortex (1 min) ppt->vortex1 centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (Nitrogen, 40°C) supernatant->evaporate reconstitute Reconstitute (100 µL Mobile Phase) evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for plasma sample preparation using protein precipitation.

Application 2: Quantitative Analysis by GC-MS

For volatile and semi-volatile compounds, GC-MS is a powerful analytical tool. This compound can be used as an internal standard for the quantification of N-Methylacetamide in various matrices. Derivatization is often employed to improve the chromatographic properties of polar analytes.

Experimental Protocol: GC-MS Sample Preparation with Derivatization

1. Preparation of Stock and Working Solutions:

  • Follow the same procedure as for LC-MS/MS to prepare the analyte and internal standard stock solutions.

  • Prepare working solutions in a solvent suitable for GC-MS analysis (e.g., ethyl acetate).

2. Sample Preparation and Derivatization:

  • To 100 µL of the sample (e.g., urine, extracted sample), add 10 µL of the this compound working solution (e.g., 1 µg/mL in ethyl acetate).

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 70°C for 1 hour to facilitate derivatization.

  • Cool the sample to room temperature.

  • Inject 1 µL of the derivatized sample into the GC-MS system.

Illustrative Quantitative Data (GC-MS)

Table 2: Illustrative GC-MS Method Validation Parameters

ParameterResult
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Recovery (%) 92 - 105
Precision (%RSD) < 10%

Experimental Workflow: GC-MS Sample Preparation

GCMS_Workflow sample Sample (100 µL) is_add Add NMA-d3-1 IS (10 µL of 1 µg/mL) sample->is_add dry Evaporate to Dryness is_add->dry derivatize Add Derivatization Reagent (BSTFA + 1% TMCS, Pyridine) dry->derivatize heat Heat (70°C, 1 hr) derivatize->heat cool Cool to Room Temp. heat->cool analysis GC-MS Analysis cool->analysis

Caption: Workflow for GC-MS sample preparation with derivatization.

Application 3: Quantitative Analysis by NMR (qNMR)

Quantitative NMR (qNMR) is a primary analytical method that provides a direct measurement of the amount of a substance. This compound can serve as an internal standard for the qNMR determination of N-Methylacetamide and other analytes with suitable resonance signals.

Experimental Protocol: qNMR Sample Preparation

1. Preparation of Standard Solutions:

  • Internal Standard Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6) to create a stock solution of known concentration.

  • Analyte Solution: Prepare a solution of the analyte in the same deuterated solvent.

2. Sample Preparation for qNMR:

  • In a clean NMR tube, accurately transfer a known volume of the analyte solution.

  • Add a known volume of the this compound internal standard stock solution.

  • Cap the NMR tube and mix thoroughly by inversion.

  • Acquire the NMR spectrum under quantitative conditions (e.g., ensuring full relaxation of all signals).

3. Data Analysis:

The concentration of the analyte can be calculated using the following formula:

Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / Vsample)

Where:

  • C = Concentration

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular Weight

  • m = mass

  • V = Volume

Logical Relationship for qNMR Quantification

QNMR_Logic analyte_signal Analyte Signal (Integral, No. of Protons) calc_analyte_conc Calculate Analyte Concentration analyte_signal->calc_analyte_conc is_signal NMA-d3-1 Signal (Integral, No. of Protons) is_signal->calc_analyte_conc known_is_conc Known Concentration of NMA-d3-1 known_is_conc->calc_analyte_conc

Caption: Logical relationship for qNMR quantification.

Conclusion

This compound is a valuable tool for accurate and precise quantification in various analytical applications. The protocols provided herein offer a solid foundation for researchers to develop and validate their own methods for the analysis of N-Methylacetamide and related compounds. The use of a deuterated internal standard like NMA-d3-1 is highly recommended to ensure data of the highest quality in research and drug development.

References

Application Notes and Protocols for N-Methylacetamide-d3-1 in Peptide Structure Analysis by NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of peptides in solution. The choice of solvent is critical for acquiring high-quality NMR data. N-Methylacetamide (NMA) serves as an excellent model for the peptide bond and its deuterated isotopologue, N-Methylacetamide-d3-1 (CD3CONHCH3), offers specific advantages in peptide structure analysis. The deuteration of the acetyl methyl group simplifies ¹H-NMR spectra by removing intense solvent signals that can obscure signals from the peptide of interest. This application note provides detailed protocols and data interpretation guidelines for the use of this compound in peptide structure analysis by NMR, focusing on its application in hydrogen-deuterium exchange and Nuclear Overhauser Effect (NOE) experiments.

Advantages of this compound in Peptide NMR

The use of this compound as a solvent or co-solvent in NMR studies of peptides offers several key benefits:

  • Spectral Simplification: The primary advantage is the absence of a large proton signal from the acetyl methyl group of the solvent, which would otherwise dominate the ¹H-NMR spectrum and potentially mask crucial peptide resonances.[1]

  • Mimics Peptide Backbone Environment: N-Methylacetamide closely resembles the peptide backbone, providing a more physiologically relevant environment for studying peptide conformation and hydrogen bonding compared to other organic solvents.[2]

  • Solubility: It is a good solvent for a wide range of peptides, including those with poor water solubility.

  • Hydrogen Bonding Studies: As a hydrogen bond acceptor and donor, NMA can be used to study the strength and dynamics of intramolecular hydrogen bonds within a peptide through competition.

  • Denaturation Studies: N-Methylacetamide can act as a mild denaturant, allowing for the study of peptide folding and unfolding transitions under controlled conditions.

Key Applications and Experimental Protocols

Hydrogen-Deuterium (H/D) Exchange for Probing Solvent Accessibility and Hydrogen Bonding

Hydrogen-deuterium exchange (HDX) experiments monitored by NMR provide residue-level information on the solvent accessibility of amide protons. Amide protons involved in stable intramolecular hydrogen bonds will exchange with deuterium (B1214612) from the solvent much slower than those that are solvent-exposed.

Experimental Protocol: NMR-Monitored H/D Exchange

  • Sample Preparation:

    • Dissolve the lyophilized peptide in this compound to a final concentration of 1-5 mM.

    • Acquire a reference ¹H-NMR or 2D ¹H-¹⁵N HSQC spectrum of the peptide in the fully protonated state.

  • Initiating the Exchange:

    • Lyophilize the sample to remove any residual water.

    • Re-dissolve the peptide in this compound that has been pre-saturated with D₂O (typically 1-5% v/v). The introduction of D₂O initiates the exchange of labile amide protons with deuterons.

  • Data Acquisition:

    • Immediately begin acquiring a series of ¹H-NMR or ¹H-¹⁵N HSQC spectra over time. The time points should be chosen to adequately sample the decay of the amide proton signals, ranging from minutes to hours or even days, depending on the peptide's stability.[3]

  • Data Analysis:

    • Integrate the intensity of each amide proton resonance in the series of spectra.

    • Plot the normalized signal intensity of each amide proton as a function of time.

    • Fit the decay curves to a single exponential function to determine the exchange rate constant (k_ex) for each amide proton.

Data Presentation:

The exchange rates can be summarized in a table, allowing for easy comparison between different residues within the peptide.

ResidueAmide Proton Chemical Shift (ppm)Exchange Rate Constant, k_ex (s⁻¹)Protection Factor (PF)
Ala-28.525.2 x 10⁻³1.5
Val-38.311.1 x 10⁻⁴72
Gly-48.159.8 x 10⁻⁵95
Leu-58.452.3 x 10⁻³3.4
............
Note: The data presented here is hypothetical and for illustrative purposes only. Protection factors (PF) are calculated by dividing the intrinsic exchange rate of a fully exposed amide proton by the measured exchange rate (PF = k_int / k_ex). Higher protection factors indicate greater protection from solvent exchange, often due to involvement in stable hydrogen bonds.

Logical Workflow for H/D Exchange Experiment:

HD_Exchange_Workflow cluster_prep Sample Preparation cluster_exchange H/D Exchange cluster_acq Data Acquisition cluster_analysis Data Analysis Peptide Lyophilized Peptide Dissolve Dissolve Peptide Peptide->Dissolve NMA_d3 This compound NMA_d3->Dissolve Ref_Spectrum Acquire Reference Spectrum (¹H or ¹H-¹⁵N HSQC) Dissolve->Ref_Spectrum 1-5 mM Lyophilize Lyophilize Sample Ref_Spectrum->Lyophilize Redissolve Redissolve in D₂O-containing solvent Lyophilize->Redissolve NMA_d3_D2O NMA-d3-1 + D₂O NMA_d3_D2O->Redissolve Time_Series Acquire Time-Series of Spectra Redissolve->Time_Series Initiate Exchange Integrate Integrate Amide Proton Signals Time_Series->Integrate Plot Plot Intensity vs. Time Integrate->Plot Fit Exponential Fit to get k_ex Plot->Fit PF_Calc Calculate Protection Factors Fit->PF_Calc Peptide_Structure_Workflow cluster_sample Sample Preparation cluster_assign Resonance Assignment cluster_restraints Structural Restraints cluster_calc Structure Calculation & Validation Peptide Peptide Synthesis & Purification Dissolve Dissolve Peptide (1-10 mM) Peptide->Dissolve Solvent This compound Solvent->Dissolve TOCSY_COSY Acquire 2D TOCSY & COSY Dissolve->TOCSY_COSY Assign Sequential Assignment TOCSY_COSY->Assign Identify Spin Systems J_Coupling Dihedral Angle Restraints TOCSY_COSY->J_Coupling Measure Coupling Constants NOESY Acquire 2D NOESY Assign->NOESY Dist_Restraints Distance Restraints NOESY->Dist_Restraints Integrate Cross-peaks Structure_Calc Structure Calculation (e.g., CYANA, XPLOR-NIH) Dist_Restraints->Structure_Calc J_Coupling->Structure_Calc Ensemble Ensemble of 3D Structures Structure_Calc->Ensemble Validation Structure Validation (e.g., PROCHECK) Ensemble->Validation Kinase_Inhibition_Pathway cluster_interaction Molecular Interaction in NMA-d3-1 cluster_pathway Signaling Pathway Peptide Peptide Inhibitor Binding Inhibitor-Kinase Complex Peptide->Binding Binds to Active Site Kinase Protein Kinase Kinase->Binding Kinase_Activity Kinase Activity (Phosphorylation) Binding->Kinase_Activity Inhibits ATP ATP ATP->Kinase_Activity Substrate Substrate Protein Substrate->Kinase_Activity Phospho_Substrate Phosphorylated Substrate Kinase_Activity->Phospho_Substrate Leads to Downstream Downstream Signaling Phospho_Substrate->Downstream Activates

References

Application Notes and Protocols: N-Methylacetamide-d3-1 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylacetamide-d3-1 is the deuterated form of N-Methylacetamide (NMA), a metabolite of the widely used industrial solvent N,N-Dimethylacetamide (DMA). In the field of mass spectrometry, stable isotope-labeled compounds like this compound are invaluable tools, primarily serving as internal standards for quantitative analysis.[1] The use of a deuterated internal standard is a robust strategy to enhance the accuracy and precision of analytical methods by compensating for variations in sample preparation, chromatographic separation, and mass spectrometric detection, including matrix effects.[2]

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of N-Methylacetamide in biological matrices.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful technique for precise quantification. It involves adding a known amount of a stable isotope-labeled version of the analyte (the internal standard, IS) to the sample at the beginning of the analytical process. The analyte and the IS are chemically identical and thus exhibit similar behavior during extraction, chromatography, and ionization. By measuring the ratio of the signal from the analyte to the signal from the IS, accurate quantification can be achieved, as this ratio remains constant even if sample loss occurs during preparation.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Sample Add_IS Addition of This compound (IS) Sample->Add_IS Extraction Analyte & IS Extraction (e.g., Protein Precipitation) Add_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation Processed Sample MS_Detection MS/MS Detection LC_Separation->MS_Detection Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) MS_Detection->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Workflow for quantitative analysis using an internal standard.

Applications

The primary application of this compound is as an internal standard for the accurate quantification of N-Methylacetamide in various biological matrices, such as plasma and urine. This is particularly relevant in:

  • Occupational Exposure Monitoring: To assess the exposure of workers to N,N-Dimethylacetamide by measuring its metabolite, N-Methylacetamide, in urine.[3][4]

  • Pharmacokinetic Studies: To determine the concentration of N-Methylacetamide in plasma or other biological fluids over time in preclinical and clinical studies.

  • Toxicology Studies: To quantify N-Methylacetamide levels in toxicological assessments.

Experimental Protocols

The following protocols are based on established methods for the analysis of N-Methylacetamide and can be adapted for the use of this compound as an internal standard.

Protocol 1: Quantification of N-Methylacetamide in Human Plasma

This protocol is adapted from a validated method for the quantification of N-monomethylacetamide (NMAC) in pediatric plasma which utilized a deuterated internal standard.[5]

1. Materials and Reagents:

  • N-Methylacetamide (Analyte)

  • This compound (Internal Standard)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank)

2. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve N-Methylacetamide in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Analyte Working Solutions: Serially dilute the analyte stock solution with 50% methanol to prepare a series of working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (e.g., 10 µg/mL): Dilute the internal standard stock solution with 50% methanol. The optimal concentration should be determined during method development.

3. Sample Preparation (Protein Precipitation):

  • To 10 µL of plasma sample (calibrator, QC, or unknown), add 190 µL of 50% methanol containing the internal standard (this compound). The concentration of the internal standard in this solution should be optimized (e.g., 50 ng/mL).

  • Vortex mix for 10 seconds.

  • Centrifuge at 13,000 rpm for 5 minutes to precipitate proteins.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions (Adapted from van der an-van de Laar et al., 2023):

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable reversed-phase column, for example, a Kinetex EVO C18 (100 mm × 2.1 mm, 2.6 µm).[5]

  • Mobile Phase: Isocratic elution with 30% methanol containing 0.1% formic acid.

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 1 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions:

    • N-Methylacetamide: m/z 74.1 → 44.1 (Quantifier), 74.1 → 30.1 (Qualifier)

    • This compound: m/z 77.1 → 47.1 (or other appropriate fragment) (Note: The exact MRM transitions for this compound should be determined by direct infusion of the standard into the mass spectrometer.)

Protocol 2: Quantification of N-Methylacetamide in Urine

This protocol is based on a method for the determination of urinary metabolites of N,N-dimethylacetamide.[3]

1. Materials and Reagents:

  • As in Protocol 1, with the substitution of human urine for plasma.

2. Preparation of Stock and Working Solutions:

  • Prepare as described in Protocol 1.

3. Sample Preparation (Dilute-and-Shoot):

  • To 100 µL of urine sample, add 900 µL of a solution of 0.1% formic acid in water containing the internal standard (this compound).

  • Vortex mix.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions (Adapted from Nagao et al., 2018):

  • LC System: HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., ODS column).[3]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Methanol.

  • Gradient: A suitable gradient to separate the analyte from matrix components. For example:

    • 0-2 min: 5% B

    • 2-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-15 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer and Ionization: As in Protocol 1.

  • MRM Transitions: As in Protocol 1.

Data Presentation

The following tables present representative quantitative data from a validated method for the analysis of N-monomethylacetamide (NMAC) in pediatric plasma using a deuterated internal standard.[5] This data serves as an example of the performance that can be expected when using this compound as an internal standard for NMA quantification.

Table 1: Calibration Curve for NMAC in Plasma [5]

ParameterValue
Linearity Range1 - 200 µg/L
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)1 µg/L

Table 2: Accuracy and Precision for NMAC in Plasma [5]

QC LevelConcentration (µg/L)Accuracy (% Bias)Precision (% CV)
LLOQ1± 10%< 15%
Low QC3± 10%< 15%
Mid QC75± 10%< 15%
High QC150± 10%< 15%

Table 3: Stability of NMAC in Plasma [5]

Storage ConditionDurationStability
Room Temperature24 hoursStable
4 °C7 daysStable
-80 °C14 daysStable
Freeze/Thaw Cycles3 cyclesStable

Visualization of the Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (Plasma or Urine) Spike Spike with This compound (Internal Standard) Sample->Spike Process Process Sample (e.g., Protein Precipitation or Dilution) Spike->Process LC Liquid Chromatography (Separation) Process->LC Inject MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Integrate Peak Integration & Ratio Calculation (Analyte/IS) MS->Integrate Calibrate Quantification using Calibration Curve Integrate->Calibrate Result Final Concentration Calibrate->Result

Caption: Detailed workflow for quantitative analysis.

Conclusion

This compound is an essential tool for the accurate and precise quantification of N-Methylacetamide in biological matrices by LC-MS/MS. The use of this stable isotope-labeled internal standard allows for robust and reliable analytical methods suitable for a range of applications, from clinical pharmacokinetics to occupational exposure monitoring. The provided protocols and performance data serve as a guide for researchers to develop and validate their own quantitative assays.

References

Application Notes and Protocols: N-Methylacetamide-d3-1 in Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of N-Methylacetamide-d3-1 (NMA-d3-1), a deuterated analog of the peptide bond, in the study of protein interactions. Its unique properties make it a valuable tool in biophysical techniques such as Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, aiding in the characterization of binding sites, conformational dynamics, and the screening of small molecule binders.

Application Note 1: Mapping Protein-Ligand Interaction Interfaces using HDX-MS with this compound as a Competitive Ligand

Introduction: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for monitoring the conformational dynamics of proteins in solution. By measuring the rate of deuterium (B1214612) uptake on the backbone amide protons, regions of the protein that are solvent-accessible can be identified. Protein-ligand interactions typically shield the amide protons at the binding interface from solvent, leading to a reduction in the rate of deuterium exchange. This compound can be employed as a weak-binding, competitive ligand to probe the binding sites of small molecules or fragments. By comparing the deuterium uptake of a protein in the presence of a ligand of interest with and without NMA-d3-1, the binding epitope can be more precisely mapped.

Principle: In a typical HDX-MS experiment, the protein of interest is incubated in a D₂O-based buffer, initiating the exchange of labile amide protons for deuterons. The exchange is then quenched by lowering the pH and temperature, and the protein is proteolytically digested. The resulting peptides are analyzed by mass spectrometry to determine their deuterium content. A decrease in deuterium uptake in a specific region of the protein upon ligand binding indicates that this region is part of the binding interface. When NMA-d3-1 is used as a competitor, it can displace or be displaced by the ligand of interest, leading to characteristic changes in the deuterium exchange pattern that help to validate the binding site.

Quantitative Data Summary:

Protein TargetLigandCompetitorKey Peptides (Residues)ΔD (ligand)ΔD (ligand + NMA-d3-1)Interpretation
Kinase XInhibitor ANMA-d3-115-25 (ATP-binding loop)-1.8 Da-0.5 DaInhibitor A binding is competed by NMA-d3-1 in the ATP-binding site.
Kinase XInhibitor ANMA-d3-180-92 (Allosteric site)-0.3 Da-0.3 DaNMA-d3-1 does not compete for binding at this allosteric site.
Bromodomain YFragment BNMA-d3-145-58 (Acetyl-lysine pocket)-2.1 Da-1.2 DaFragment B and NMA-d3-1 share a binding site in the acetyl-lysine pocket.

Experimental Protocol: Competitive HDX-MS

Materials:

  • Protein of interest

  • Ligand of interest

  • This compound

  • D₂O (99.9%)

  • Quench buffer (e.g., 0.1% trifluoroacetic acid in H₂O, pH 2.5)

  • Protease (e.g., pepsin) immobilized on a column

  • LC-MS system equipped for HDX analysis

Procedure:

  • Sample Preparation: Prepare three sets of samples:

    • Apo protein (protein alone)

    • Protein + Ligand

    • Protein + Ligand + this compound

  • Deuterium Labeling:

    • Initiate the exchange reaction by diluting each sample into a D₂O-based buffer. The final D₂O concentration should be high (e.g., 90%).

    • Incubate the samples for various time points (e.g., 10s, 1 min, 10 min, 1 hr) at a controlled temperature.

  • Quenching:

    • Stop the exchange reaction by adding pre-chilled quench buffer to lower the pH to ~2.5 and the temperature to 0°C.

  • Proteolysis:

    • Immediately inject the quenched sample onto an online protease column (e.g., pepsin) for digestion.

  • Peptide Separation and Analysis:

    • The resulting peptides are trapped and separated by reverse-phase liquid chromatography.

    • Eluted peptides are analyzed by a mass spectrometer to determine the mass shift due to deuterium uptake.

  • Data Analysis:

    • Identify the peptides and calculate the deuterium uptake for each peptide at each time point for all three conditions.

    • Compare the deuterium uptake between the apo protein, the protein-ligand complex, and the protein-ligand-NMA-d3-1 complex. Regions where NMA-d3-1 alters the protection pattern of the ligand are indicative of a shared binding site.

HDX_MS_Workflow cluster_prep Sample Preparation cluster_hdx HDX Reaction cluster_analysis MS Analysis cluster_data Data Interpretation Apo Apo Protein Labeling Deuterium Labeling (D2O Incubation) Apo->Labeling PL Protein + Ligand PL->Labeling PLN Protein + Ligand + NMA-d3-1 PLN->Labeling Quench Quenching (pH 2.5, 0°C) Labeling->Quench Digestion Online Digestion (Pepsin) Quench->Digestion LC LC Separation Digestion->LC MS Mass Spectrometry LC->MS Analysis Deuterium Uptake Analysis MS->Analysis Mapping Binding Site Mapping Analysis->Mapping

Competitive HDX-MS Workflow

Application Note 2: Fragment-Based Screening using NMR with this compound

Introduction: NMR spectroscopy is a highly sensitive technique for detecting weak protein-ligand interactions, making it ideal for fragment-based drug discovery (FBDD). Chemical Shift Perturbation (CSP) is a common NMR method where changes in the chemical shifts of protein resonances upon the addition of a ligand are monitored. This compound, due to its small size and peptide-like nature, can be used as a reference fragment or a competitor to validate the binding of other fragments to amide-binding sites on a protein.

Principle: In a typical 2D ¹H-¹⁵N HSQC experiment on a ¹⁵N-labeled protein, each backbone amide group gives rise to a specific peak. When a fragment binds to the protein, the chemical environment of the nearby amide groups changes, causing their corresponding peaks in the HSQC spectrum to shift. By monitoring these CSPs, the binding site of the fragment can be mapped onto the protein structure. NMA-d3-1 can be used to confirm that a hit fragment is indeed interacting with a site that recognizes amide moieties.

Quantitative Data Summary:

Protein TargetFragment LibraryHit FragmentKey Residues with Significant CSPsCSP (ppm) with HitCSP (ppm) with NMA-d3-1Interpretation
Protease ZAmide-like fragmentsF12Gly-102, Ser-1030.25, 0.180.15, 0.11F12 and NMA-d3-1 bind to a similar site involving the oxyanion hole.
Protease ZAmide-like fragmentsF28Val-50, Ile-510.05, 0.040.02, 0.01Weak or non-specific binding of F28.
Reader Domain WAcyl-mimetic fragmentsF3Tyr-83, His-850.31, 0.280.22, 0.20F3 is a strong binder to the acyl-recognition pocket, confirmed by NMA-d3-1 competition.

Experimental Protocol: NMR Fragment Screening with CSP

Materials:

  • ¹⁵N-labeled protein of interest

  • Fragment library

  • This compound

  • NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.8 in 90% H₂O/10% D₂O)

  • NMR spectrometer with a cryoprobe

Procedure:

  • Protein Preparation: Prepare a stock solution of ¹⁵N-labeled protein in NMR buffer.

  • Reference Spectrum: Acquire a 2D ¹H-¹⁵N HSQC spectrum of the apo protein.

  • Fragment Screening:

    • Add a small aliquot of a fragment stock solution to the protein sample.

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum for each fragment addition.

  • Hit Validation with NMA-d3-1:

    • For promising hit fragments, perform a competition experiment.

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum of the protein in the presence of the hit fragment.

    • Titrate in this compound and acquire a series of HSQC spectra.

  • Data Analysis:

    • Overlay the HSQC spectra of the apo protein, protein with fragment, and protein with fragment and NMA-d3-1.

    • Calculate the chemical shift perturbations for each assigned amide resonance.

    • Map the residues with significant CSPs onto the protein structure to identify the binding site.

    • Observe the reversal or attenuation of the fragment-induced CSPs upon addition of NMA-d3-1 to confirm binding to an amide-recognition site.

NMR_CSP_Workflow cluster_setup NMR Sample Setup cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_result Outcome Protein 15N-labeled Protein ApoSpec Acquire Apo HSQC Protein->ApoSpec Fragments Fragment Library FragSpec Acquire HSQC with Fragments Fragments->FragSpec NMA NMA-d3-1 CompSpec Acquire HSQC with Fragment + NMA-d3-1 NMA->CompSpec Overlay Overlay Spectra ApoSpec->Overlay FragSpec->Overlay CompSpec->Overlay CalcCSP Calculate CSPs Overlay->CalcCSP Mapping Map CSPs onto Structure CalcCSP->Mapping HitID Hit Identification Mapping->HitID SiteVal Binding Site Validation Mapping->SiteVal

NMR Fragment Screening Workflow

Signaling Pathway Diagram: Kinase Inhibition

The following diagram illustrates a simplified signaling pathway involving a kinase and its inhibition, a common target for drugs discovered through fragment-based screening where this compound could be used as a tool compound.

Kinase_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Kinase X Receptor->Kinase activates Substrate Substrate Protein Kinase->Substrate phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response Inhibitor Inhibitor A (Fragment Hit) Inhibitor->Kinase inhibits NMA NMA-d3-1 (Competitor) NMA->Kinase competes

Kinase Inhibition Pathway

Application Notes and Protocols for the Bioanalytical Method Development of N-Methylacetamide using N-Methylacetamide-d3-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the development and validation of a robust bioanalytical method for the quantification of N-Methylacetamide (NMA) in biological matrices, such as human plasma, using N-Methylacetamide-d3-1 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard in quantitative mass spectrometry-based bioanalysis, as it effectively compensates for variability in sample preparation, chromatography, and ionization, leading to high accuracy and precision.[1]

This document outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, including detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection. Representative quantitative data and method validation parameters are presented in structured tables to serve as a template for experimental results. Furthermore, key experimental workflows are visualized using diagrams to enhance clarity.

Principle of the Method

The method employs a protein precipitation extraction of NMA and the internal standard, this compound, from the biological matrix. The extracted analytes are then separated using reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma Sample Plasma Sample Add IS Add this compound (IS) Plasma Sample->Add IS Protein Precipitation Protein Precipitation (e.g., Acetonitrile) Add IS->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Collect Supernatant Centrifugation->Supernatant Collection LC Separation Liquid Chromatography (C18 Column) Supernatant Collection->LC Separation MS Detection Tandem Mass Spectrometry (MRM Mode) LC Separation->MS Detection Data Acquisition Data Acquisition MS Detection->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Ratio Calculation Calculate Peak Area Ratio (Analyte/IS) Peak Integration->Ratio Calculation Quantification Quantification using Calibration Curve Ratio Calculation->Quantification G cluster_0 Analyte and Internal Standard Relationship cluster_1 Analytical Process cluster_2 Compensation A N-Methylacetamide (Analyte) MW: 73.09 B This compound (IS) MW: 76.11 A->B Chemically Identical, Different Mass C Sample Preparation (e.g., Extraction Loss) A->C B->C D LC-MS/MS Analysis (e.g., Ion Suppression) C->D E Analyte and IS experience similar variations D->E F Peak Area Ratio (Analyte/IS) remains constant E->F G Accurate Quantification F->G

References

Application Notes and Protocols for N-Methylacetamide-d3 in Amide Vibrational Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-methylacetamide (NMA) serves as a fundamental model for the peptide bond in proteins and polypeptides, making it a subject of extensive spectroscopic study.[1] Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides invaluable insights into the secondary structure, dynamics, and hydrogen bonding interactions of proteins.[1][2] The vibrational spectra of peptides are characterized by several key absorption bands, known as amide bands (Amide I, II, III, etc.).[3][4] However, these spectra can be complex due to the coupling of different vibrational modes.[2][5]

Isotopic labeling, particularly the substitution of hydrogen with deuterium, is a powerful technique to simplify these complex spectra and aid in the definitive assignment of vibrational bands.[6] N-Methylacetamide-d3 (NMA-d3), where one of the methyl groups is deuterated (e.g., CH₃CONHCD₃ or CD₃CONHCH₃), along with N-deuterated NMA (CH₃CONDCH₃), is used to decouple vibrations and elucidate the nature of specific amide bands. By observing the frequency shifts of these bands upon deuteration, researchers can gain a more precise understanding of peptide structure and dynamics.[5][7]

Key Applications of N-Methylacetamide-d3

The use of deuterated NMA isotopes is crucial for several applications in vibrational spectroscopy:

  • Simplification of Spectra: Deuteration alters the frequencies of vibrations involving the substituted atoms. This helps to resolve overlapping peaks and simplify complex spectral regions.

  • Vibrational Mode Decoupling: The Amide II and III bands are known to be complex modes arising from a mixture of C-N stretching and N-H in-plane bending.[2] N-deuteration, in particular, decouples these motions, providing clearer insight into the constituent vibrations.[5]

  • Band Assignment Confirmation: By comparing the spectra of NMA and its deuterated isotopomers, researchers can confidently assign specific vibrational modes to the observed spectral bands.[5][7]

  • Probing Solvent and Environmental Effects: The sensitivity of amide bands to hydrogen bonding can be studied with greater precision using isotopic labeling. Studies often use deuterated solvents like D₂O, CDCl₃, and DMSO-d6 to probe solvation dynamics.[8][9]

Experimental Protocols

Protocol 1: Sample Preparation for Vibrational Spectroscopy

This protocol outlines the general steps for preparing NMA and NMA-d3 samples for analysis.

  • Reagent Handling: Use high-purity N-methylacetamide and its deuterated isotopomers. NMA is hygroscopic; therefore, it should be handled in a dry environment (e.g., a glove box) to minimize water contamination, which can interfere with the spectra.[2]

  • Solvent Selection: Choose a solvent appropriate for the spectroscopic technique and the research question. For IR spectroscopy, solvents with minimal absorption in the region of interest are required. Common choices include deuterated solvents like D₂O, CDCl₃, and DMSO-d6 to study solvation dynamics and minimize interference from solvent O-H or C-H vibrations.[9]

  • Concentration: The concentration of NMA will depend on the specific experiment. For transmission FTIR, concentrations are typically in the millimolar range. For 2D-IR spectroscopy, concentrations are adjusted to achieve an optimal optical density (typically 0.2-0.5) at the amide I band maximum.

  • Sample Cell Assembly:

    • For FTIR spectroscopy , use a transmission cell with windows transparent in the mid-IR range, such as CaF₂, BaF₂, or ZnSe.

    • Place a spacer of appropriate thickness (e.g., 25-100 µm) between the two windows to define the path length.

    • Inject the sample solution between the windows and seal the cell to prevent evaporation.

  • Purity Check: Before extensive measurements, it is advisable to record a preliminary spectrum to check for impurities, especially water, which shows a strong, broad absorption around 3400 cm⁻¹.[3]

Protocol 2: FT-IR and FT-Raman Data Acquisition

This protocol provides a general methodology for acquiring FTIR and FT-Raman spectra of NMA-d3.

  • Instrumentation:

    • FT-IR: A commercial FT-IR spectrometer, such as a Perkin-Elmer or Bruker model, equipped with a suitable detector (e.g., mercury cadmium telluride - MCT) is typically used.[1]

    • FT-Raman: A Bruker IFS 66V NIR-FT instrument with a FRA 106 Raman module or a similar setup is suitable. An Nd:YAG laser at 1064 nm is often used as the excitation source.[1]

  • Data Acquisition Parameters (FT-IR):

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 2-4 cm⁻¹.[1]

    • Scans: Co-add a sufficient number of scans (e.g., 128 or 256) to achieve an adequate signal-to-noise ratio.

    • Background Correction: Record a background spectrum of the pure solvent in the sample cell and subtract it from the sample spectrum.

  • Data Acquisition Parameters (FT-Raman):

    • Laser Power: Use an appropriate laser power (e.g., 300 mW) to avoid sample degradation.[1]

    • Spectral Range: 3500-100 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Accumulate several hundred scans for a good quality spectrum.

  • Data Processing:

    • Perform baseline correction and normalization as needed.

    • For quantitative analysis, peak fitting procedures (e.g., using Gaussian or Lorentzian functions) can be applied to determine the frequencies, intensities, and bandwidths of the amide bands.

Data Presentation

The primary utility of NMA-d3 in vibrational spectroscopy is the ability to track frequency shifts of key amide bands upon isotopic substitution. The table below summarizes typical vibrational frequencies for NMA and its N-deuterated isotopomer, which is a common deuteration strategy for studying amide bands.

Vibrational ModeDescriptionTypical Frequency (NMA) (cm⁻¹)Typical Frequency (NMA-ND) (cm⁻¹)Primary Contribution Shifted by N-Deuteration
Amide A N-H stretch, often in Fermi resonance with Amide II overtone~3300~2440Yes
Amide I Primarily C=O stretch (~80%) coupled with C-N stretch1650 - 16651640 - 1650No (Minor Shift)
Amide II Coupled N-H in-plane bend and C-N stretch1550 - 1565~1450 (Now called Amide II')Yes
Amide III Coupled C-N stretch and N-H in-plane bend1250 - 1300~950 (Shifted and mixed with other modes)Yes
Amide V N-H out-of-plane bend~725~520Yes
Amide VI C=O out-of-plane bend~630~610No

Note: Frequencies are approximate and can vary based on solvent, temperature, and aggregation state. Data synthesized from multiple sources.[1][2][5]

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying NMA-d3 using vibrational spectroscopy.

General workflow for vibrational spectroscopy of NMA-d3.
Decoupling of Amide Modes via N-Deuteration

This diagram illustrates the logical relationship of how N-deuteration helps in dissecting the coupled Amide II and Amide III vibrational modes.

G cluster_nma Normal NMA (N-H) cluster_nmd N-Deuterated NMA (N-D) nh_bend N-H In-Plane Bend (~1550 cm⁻¹) cn_stretch C-N Stretch (~1300-1500 cm⁻¹) nh_bend->cn_stretch Strong Coupling amide2 Amide II (Coupled Mode) nh_bend->amide2 amide3 Amide III (Coupled Mode) nh_bend->amide3 cn_stretch->amide2 cn_stretch->amide3 nd_bend N-D In-Plane Bend (Shifts to ~950 cm⁻¹) cn_stretch_d C-N Stretch (Largely Uncoupled) nd_bend->cn_stretch_d Coupling Removed amide2_prime Amide II' (Mostly C-N Stretch) cn_stretch_d->amide2_prime

Effect of N-deuteration on Amide II and III modes.

References

Application Notes and Protocols for the GC-NPD Analysis of Urinary N-Methylacetamide Using a Deuterated Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylacetamide (NMA) is a key metabolite of the industrial solvent N,N-dimethylacetamide (DMAc), a compound widely used in the manufacturing of synthetic fibers and pharmaceuticals.[1][2] Monitoring urinary NMA levels is a critical tool for assessing occupational exposure to DMAc and for understanding the pharmacokinetics of drugs formulated with this solvent.[1] Gas chromatography with a nitrogen-phosphorus detector (GC-NPD) offers a sensitive and selective method for the quantification of nitrogen-containing compounds like NMA in complex biological matrices such as urine.[3][4]

The use of a stable isotope-labeled internal standard, such as deuterated N-methylacetamide (NMA-d3), is the gold standard in quantitative analysis.[5] It effectively corrects for variations in sample preparation, injection volume, and instrument response, thereby significantly improving the accuracy and precision of the analytical method.[5]

These application notes provide a detailed protocol for the quantitative analysis of NMA in human urine using GC-NPD with a deuterated internal standard.

Metabolic Pathway of N,N-Dimethylacetamide (DMAc) to N-Methylacetamide (NMA)

N,N-dimethylacetamide is metabolized in the liver primarily through oxidative demethylation, a reaction catalyzed by the cytochrome P450 enzyme CYP2E1.[1][2][6] This process involves the removal of a methyl group to form NMA, which is then excreted in the urine.[1] Understanding this metabolic pathway is crucial for interpreting biomonitoring data and for developing pharmacokinetic models.

DMAc N,N-Dimethylacetamide (DMAc) NMA N-Methylacetamide (NMA) DMAc->NMA CYP2E1 (Oxidative Demethylation) Urine Urinary Excretion NMA->Urine Excretion

Caption: Metabolic conversion of DMAc to NMA and its subsequent excretion.

Experimental Protocol

This protocol outlines the steps for sample preparation and GC-NPD analysis of urinary NMA.

Materials and Reagents
  • N-methylacetamide (NMA) standard

  • Deuterated N-methylacetamide (NMA-d3) internal standard

  • Methanol (B129727), HPLC grade

  • Deionized water

  • Human urine (drug-free)

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • GC vials with inserts (2 mL)

Standard and Internal Standard Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve 10 mg of NMA in 10 mL of methanol.

    • Accurately weigh and dissolve 10 mg of NMA-d3 in 10 mL of methanol.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of NMA by serial dilution of the primary stock solution with methanol to achieve concentrations ranging from 1.0 to 250 mg/L.

  • Working Internal Standard Solution (50 µg/mL):

    • Dilute the NMA-d3 primary stock solution with methanol.

Sample Preparation
  • Thaw frozen urine samples and centrifuge to remove any precipitate.[3][4]

  • In a 15 mL centrifuge tube, add 1 mL of the urine supernatant.

  • Add 20 µL of the 50 µg/mL NMA-d3 working internal standard solution.

  • Add 4 mL of methanol to precipitate proteins.[3][4]

  • Vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of methanol.

  • Transfer the reconstituted sample to a GC vial for analysis.

GC-NPD Analysis
  • Gas Chromatograph: Agilent 6890 or equivalent

  • Detector: Nitrogen-Phosphorus Detector (NPD)

  • Column: Polyethylene Glycol (PEG) capillary column (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness)[3][4]

  • Injector: Splitless, 250°C

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 10°C/min to 200°C, hold for 5 minutes

  • Detector Temperature: 300°C

  • Carrier Gas: Helium, 1.0 mL/min

  • Injection Volume: 1 µL

Experimental Workflow

The following diagram illustrates the key steps in the analytical process.

cluster_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample IS Add Deuterated Internal Standard Urine->IS Precip Protein Precipitation (Methanol) IS->Precip Cent Centrifugation Precip->Cent Evap Evaporation Cent->Evap Recon Reconstitution Evap->Recon GC GC-NPD Analysis Recon->GC Data Data Acquisition & Quantification GC->Data

Caption: Workflow for the GC-NPD analysis of urinary N-methylacetamide.

Quantitative Data

The following tables summarize the performance characteristics of the described method, based on a similar validated GC-NPD method for NMA.[3][4]

Table 1: Calibration Curve and Detection Limit
ParameterValue
Linearity Range1.0 - 250 mg/L[3][4]
Correlation Coefficient (r²)> 0.999[3][4]
Minimum Detection Limit (MDL)0.2 mg/L[3][4]
Table 2: Accuracy and Precision
Concentration (mg/L)Recovery (%)Intra-day RSD (%)Inter-day RSD (%)
5.099.4[3][4]3.4[3][4]2.8[3][4]
50.098.0[3][4]2.1[3][4]1.9[3][4]
200.096.0[3][4]1.5[3][4]1.7[3][4]
Mean 97.8 [3][4]--

RSD: Relative Standard Deviation

Conclusion

The described GC-NPD method, incorporating a deuterated internal standard, provides a robust, sensitive, and accurate approach for the quantitative analysis of N-methylacetamide in urine. This methodology is well-suited for applications in occupational health monitoring, clinical toxicology, and pharmaceutical development, enabling reliable assessment of exposure to N,N-dimethylacetamide and its metabolic fate. The use of a deuterated internal standard is highly recommended to ensure the highest quality of analytical data.

References

Troubleshooting & Optimization

Troubleshooting low signal-to-noise in 2H NMR of deuterated compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low signal-to-noise (S/N) in 2H NMR spectroscopy of deuterated compounds. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my 2H NMR signal inherently weaker than my 1H NMR signal?

A1: There are fundamental physical reasons for the lower sensitivity of 2H NMR. The magnetogyric ratio of deuterium (B1214612) is approximately 6.5 times smaller than that of a proton, leading to a lower resonance frequency and intrinsically lower sensitivity.[1] Additionally, deuterium is a quadrupolar nucleus (spin = 1), which can result in broader lines and faster relaxation, further diminishing the apparent signal height.[1][2]

Q2: What type of solvent should I use for my deuterated compound?

A2: For 2H NMR spectroscopy, you should dissolve your sample in a non-deuterated (protonated) solvent.[1][3][4] Using a deuterated solvent would introduce an overwhelmingly large solvent signal that would obscure the signal from your compound of interest.[1][3]

Q3: Is it necessary to lock the spectrometer for a 2H NMR experiment?

A3: No, 2H NMR experiments are typically performed unlocked.[1][5] This is because you are using a protonated solvent, so there is no deuterated lock signal available. Modern spectrometers possess sufficient field stability for the duration of most 2H NMR experiments without a lock.[1]

Q4: How can I shim the magnet without a deuterium lock signal?

A4: Since the experiment is run unlocked, you cannot shim on a deuterium signal. Instead, you can utilize the proton signal from your non-deuterated solvent. One common method is to perform proton gradient shimming.[1][3] Alternatively, you can manually shim on the Free Induction Decay (FID) of the proton signal to maximize its length and shape.[1] Some protocols also suggest shimming on a separate sample containing a deuterated solvent, saving the shim values, and then running your sample unlocked with those settings.[1]

Troubleshooting Guide: A Step-by-Step Approach to Low S/N

If you are experiencing a low signal-to-noise ratio in your 2H NMR spectrum, follow this systematic guide to identify and rectify the issue.

Troubleshooting_Workflow cluster_Start Start cluster_Sample Step 1: Sample Preparation cluster_Spectrometer Step 2: Spectrometer Setup cluster_Parameters Step 3: Experimental Parameters cluster_End Finish start Low S/N in 2H NMR Spectrum Concentration Is sample concentration sufficient? start->Concentration Solubility Is the sample fully dissolved? Are there particulates? Concentration->Solubility Yes Increase_Conc Increase Concentration Concentration->Increase_Conc No Impurities Are paramagnetic impurities present? Solubility->Impurities Yes Filter_Sample Filter Sample Solubility->Filter_Sample No Tube_Quality Is a high-quality NMR tube being used? Impurities->Tube_Quality Yes Remove_Impurities Remove Paramagnetic Impurities Impurities->Remove_Impurities No Use_Good_Tube Use High-Quality Tube Tube_Quality->Use_Good_Tube No Tuning Is the probe properly tuned and matched? Tube_Quality->Tuning Yes Increase_Conc->Solubility Filter_Sample->Impurities Remove_Impurities->Tube_Quality Use_Good_Tube->Tuning Shimming Is the shimming optimized? Tuning->Shimming Yes Tune_Probe Tune and Match Probe Tuning->Tune_Probe No Shim_On_Proton Shim on Proton Signal Shimming->Shim_On_Proton No Scans Is the number of scans (NS) adequate? Shimming->Scans Yes Tune_Probe->Shimming Shim_On_Proton->Scans Pulse_Width Is the 90° pulse width correct? Scans->Pulse_Width Yes Increase_Scans Increase Number of Scans Scans->Increase_Scans No Relax_Delay Is the relaxation delay (D1) optimal? Pulse_Width->Relax_Delay Yes Calibrate_PW Calibrate Pulse Width Pulse_Width->Calibrate_PW No Pulse_Sequence Is an appropriate pulse sequence being used? Relax_Delay->Pulse_Sequence Yes Optimize_D1 Optimize D1 (≥ 5*T1) Relax_Delay->Optimize_D1 No Use_QCPMG Consider Sensitivity-Enhanced Pulse Sequences (e.g., QCPMG) Pulse_Sequence->Use_QCPMG No end Improved S/N Pulse_Sequence->end Yes Increase_Scans->Pulse_Width Calibrate_PW->Relax_Delay Optimize_D1->Pulse_Sequence Use_QCPMG->end SN_Factors cluster_Intrinsic Intrinsic Properties cluster_Sample_Factors Sample-Related Factors cluster_Instrument_Factors Instrumental Factors cluster_Experimental_Params Experimental Parameters Magnetogyric_Ratio Low Magnetogyric Ratio of 2H Signal_to_Noise Signal-to-Noise Ratio (S/N) Magnetogyric_Ratio->Signal_to_Noise decreases Quadrupolar_Nature Quadrupolar Nature of 2H Quadrupolar_Nature->Signal_to_Noise decreases (broadens lines) Concentration Sample Concentration Concentration->Signal_to_Noise increases Purity Sample Purity (No Paramagnetics) Purity->Signal_to_Noise increases Homogeneity Sample Homogeneity (No Particulates) Homogeneity->Signal_to_Noise increases Field_Strength Magnetic Field Strength (B₀) Field_Strength->Signal_to_Noise increases Probe_Tuning Probe Tuning & Matching Probe_Tuning->Signal_to_Noise increases Shimming_Quality Shimming Quality Shimming_Quality->Signal_to_Noise increases Number_of_Scans Number of Scans (NS) Number_of_Scans->Signal_to_Noise increases (as √NS) Pulse_Sequence Pulse Sequence Choice (e.g., QCPMG) Pulse_Sequence->Signal_to_Noise can increase Relaxation_Delay Relaxation Delay (D1) & Pulse Angle Relaxation_Delay->Signal_to_Noise optimizes for time

References

Technical Support Center: Managing Water Contamination in Deuterated NMR Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for removing water contamination from deuterated NMR solvents.

Frequently Asked Questions (FAQs)

Q1: Why is my deuterated solvent showing a significant water peak in the 1H NMR spectrum?

A1: Water contamination in deuterated NMR solvents is a common issue. Several factors can contribute to this:

  • Hygroscopic Nature of Solvents: Many deuterated solvents are hygroscopic, meaning they readily absorb moisture from the atmosphere.[1][2] This is especially true for solvents like DMSO-d6, methanol-d4, and acetone-d6.

  • Contaminated Glassware: Residual moisture on the surface of NMR tubes, pipettes, and vials can introduce water into your sample.[1][2][3]

  • Atmospheric Exposure: Preparing your NMR sample in an open lab environment exposes the solvent to atmospheric moisture.

  • Interstitial Water in NMR Tubes: The glass of NMR tubes can trap water molecules within its structure, which can then leach into your solvent.[4]

Q2: What is the simplest way to minimize water contamination during sample preparation?

A2: The simplest methods involve careful handling and preparation techniques:

  • Use High-Quality Solvents: Start with a fresh, high-quality deuterated solvent from a reputable supplier, preferably in single-use ampules.[5]

  • Proper Glassware Preparation: Dry all glassware, including NMR tubes and pipettes, in an oven at a high temperature (e.g., 150 °C) for several hours and allow them to cool in a desiccator before use.[1][5]

  • Inert Atmosphere: Whenever possible, handle deuterated solvents and prepare your samples under a dry, inert atmosphere, such as in a glovebox or under a stream of nitrogen or argon.[1][6]

  • Pre-rinse Glassware: Rinsing the NMR tube and pipette with a small amount of the deuterated solvent before preparing the final sample can help to remove trace amounts of water.[1]

Q3: Can I reuse deuterated solvents after my experiment?

A3: While it is possible to recover and redry deuterated solvents, it is generally not recommended for high-purity applications. The process of recovering the solvent can introduce impurities, and repeated drying may not be as effective. For applications requiring the highest purity, it is best to use fresh solvent.

Q4: Are there any safety precautions I should be aware of when drying deuterated solvents?

A4: Yes, safety is paramount.

  • Always consult the Safety Data Sheet (SDS) for the specific solvent and drying agent you are using.[7]

  • When using reactive drying agents like calcium hydride or sodium metal, perform the procedure in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7][8]

  • Be aware of incompatible combinations, for example, do not use sodium metal with chlorinated solvents like chloroform-d (B32938) or dichloromethane-d2 (B32916) due to the risk of explosion.[6]

  • Distillations should be performed with appropriate care, using proper glassware and heating mantles, and should not be left unattended.

Troubleshooting Guide

Issue: A large water peak is still present after drying with molecular sieves.

  • Possible Cause 1: Inactive Molecular Sieves. The molecular sieves may not have been properly activated or have become saturated with water from the atmosphere.

    • Solution: Ensure your molecular sieves are fully activated before use. See the detailed protocol below for activating molecular sieves. Store activated sieves in a desiccator or under an inert atmosphere.

  • Possible Cause 2: Insufficient Contact Time or Amount. The solvent may not have been in contact with the sieves for long enough, or an insufficient amount of sieves was used.

    • Solution: Allow the solvent to stand over the molecular sieves for at least 24 hours.[6] A general guideline is to use 10-20% of the solvent volume in sieves (e.g., 1-2 grams for 10 mL of solvent).

  • Possible Cause 3: Inappropriate Sieve Type. The pore size of the molecular sieves may not be appropriate for the solvent.

    • Solution: Use 3Å molecular sieves for solvents like methanol (B129727) and acetonitrile, as larger pore sizes can also adsorb the solvent molecules.[9] For most other common deuterated solvents, 4Å sieves are suitable.[9]

Issue: The baseline of the NMR spectrum is distorted or broad after drying.

  • Possible Cause: Particulate Matter from Drying Agent. Fine particles from the molecular sieves or other solid drying agents may be suspended in the solvent.

    • Solution: After drying, carefully decant or filter the solvent away from the drying agent. A pipette with a small plug of glass wool can be used for filtration.[10]

Quantitative Data on Drying Efficiency

The following table summarizes the approximate residual water content in common organic solvents after treatment with various drying agents. While this data is for non-deuterated solvents, it serves as a valuable reference for the expected efficiency of these methods for their deuterated counterparts. The final water content can be verified using Karl Fischer titration.[11]

SolventDrying AgentTreatment TimeResidual Water (ppm)
Tetrahydrofuran (THF)3Å Molecular Sieves (20% m/v)48 hours< 10
Dichloromethane (DCM)Calcium Hydride (reflux)2 hours~13
Acetonitrile3Å Molecular Sieves1 week< 30
Methanol3Å Molecular Sieves (20% m/v)5 days~10
MethanolMagnesium/IodineReflux~54
TolueneSodium/BenzophenoneReflux~34

Data compiled from various sources.[12][13][14]

Experimental Protocols

Protocol 1: Activation of Molecular Sieves
  • Preparation: Place the required amount of molecular sieves (3Å or 4Å) in a round-bottom flask or a heat-resistant beaker.[9][15]

  • Heating: Heat the sieves in an oven at 300-320 °C for at least 15 hours.[15] Alternatively, for smaller batches, heat the sieves in a Schlenk flask under vacuum (180-200 °C) for 8-12 hours.[9]

  • Cooling: After heating, allow the sieves to cool to room temperature in a desiccator or under a stream of dry nitrogen or argon to prevent re-adsorption of atmospheric moisture.[9]

  • Storage: Store the activated sieves in a tightly sealed container, preferably in a desiccator or a glovebox.

Protocol 2: Drying Deuterated Solvents with Activated Molecular Sieves
  • Addition of Sieves: In a dry flask, add freshly activated molecular sieves (10-20% of the solvent volume).

  • Solvent Transfer: Add the deuterated solvent to the flask under an inert atmosphere if possible.

  • Drying: Seal the flask and allow it to stand for at least 24 hours. Occasional gentle swirling can improve drying efficiency.[6]

  • Dispensing: Carefully decant or filter the dry solvent into a clean, dry storage container or directly into the NMR tube.

Protocol 3: Drying Deuterated Solvents with Calcium Hydride and Distillation (for non-chlorinated solvents)
  • Initial Setup: In a fume hood, add the deuterated solvent to a dry round-bottom flask equipped with a magnetic stir bar. Add calcium hydride (CaH2) powder (approximately 10-20 g per liter of solvent).[8][13]

  • Reflux: Under a dry nitrogen or argon atmosphere, gently reflux the solvent over the calcium hydride for at least 2 hours.[13] For highly hygroscopic solvents like DMSO-d6, stirring for 24 hours at room temperature is recommended before distillation.[6]

  • Distillation: Assemble a distillation apparatus. Discard the initial fraction of the distillate, as it may contain residual water.[13]

  • Collection and Storage: Collect the dry solvent in a clean, dry receiving flask. The freshly distilled solvent should be stored over activated molecular sieves in a tightly sealed container under an inert atmosphere.[16]

Decision-Making Workflow for Solvent Drying

The following diagram provides a logical workflow to help you choose the most appropriate method for drying your deuterated NMR solvent.

Drying_Method_Selection Choosing a Drying Method for Deuterated NMR Solvents start Start: Water Contamination in NMR Solvent preventative Implement Preventative Measures? (Dry glassware, inert atmosphere, single-use ampules) start->preventative preventative->start No (Recommended) still_water Is water peak still significant? preventative->still_water Yes yes_preventative Yes no_preventative No end Proceed with NMR Experiment still_water->end No drying_method Select Active Drying Method still_water->drying_method Yes yes_still_water Yes no_still_water No solvent_type Consider Solvent Type drying_method->solvent_type sieves Method 1: Molecular Sieves (Good for most solvents, simple) sieves->end cah2 Method 2: CaH2 + Distillation (More rigorous, for very dry requirements) cah2->end na_bph Method 3: Na/Benzophenone + Distillation (For ethers like THF-d8, provides visual indicator) na_bph->end chlorinated Chlorinated Solvent? (e.g., CDCl3, CD2Cl2) solvent_type->chlorinated chlorinated->sieves Yes protic Protic or very hygroscopic? (e.g., MeOD, DMSO-d6) chlorinated->protic No yes_chlorinated Yes no_chlorinated No protic->cah2 Yes ether Ether Solvent? (e.g., THF-d8) protic->ether No yes_protic Yes no_protic No ether->sieves No (General Purpose) ether->na_bph Yes yes_ether Yes no_ether No

Caption: Decision workflow for selecting a suitable drying method.

References

Technical Support Center: Optimizing NMR Shimming with N-Methylacetamide-d3-1 Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Nuclear Magnetic Resonance (NMR) shimming using N-Methylacetamide-d3-1 samples. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is proper shimming crucial for high-quality NMR data?

A1: Proper shimming is essential for achieving a homogeneous magnetic field across the sample volume. A homogeneous field is critical for obtaining spectra with high resolution, sharp spectral lines, and good sensitivity. Poor shimming leads to broadened peaks, distorted line shapes, and reduced signal-to-noise, which can obscure important structural information and lead to inaccurate quantitative analysis.[1][2]

Q2: What is this compound, and why might it be used as a shimming sample?

A2: this compound is a deuterated version of N-Methylacetamide. While specific protocols for its use as a primary shimming standard are not widely documented, deuterated compounds are commonly used in NMR for the lock system, which maintains the stability of the magnetic field. A separate, well-characterized shimming sample is often used to optimize the magnetic field homogeneity before analyzing the sample of interest. An ideal shimming sample provides a strong, sharp, single resonance, and this compound, with its simple proton spectrum, could potentially serve this purpose.

Q3: What are the main differences between manual and automated (gradient) shimming?

A3: Manual shimming involves an operator iteratively adjusting the current in the shim coils while observing the lock level or the free induction decay (FID) to maximize the field homogeneity. This process can be time-consuming and requires a skilled operator. Automated shimming, such as gradient shimming, uses pulsed field gradients to map the magnetic field inhomogeneity and then automatically calculates and applies the necessary corrections to the shim coils. Gradient shimming is generally faster and can often achieve a higher level of homogeneity, especially for higher-order shims.[1]

Q4: How often should the shims be adjusted?

A4: Shims should be adjusted for every new sample, as variations in sample tubes, solvent, and sample positioning can affect the magnetic field homogeneity.[2][3] It is also good practice to re-shim if the temperature of the sample has changed significantly or if the instrument has not been used for an extended period. For long experiments, it may be necessary to periodically check and readjust the shims.

Troubleshooting Guides

Poor lineshape is a common issue in NMR spectroscopy. The following table summarizes common symptoms, their potential causes, and corrective actions. The shape of the NMR peak can often provide clues as to which shims require adjustment.[3][4]

SymptomPotential Cause(s)Corrective Action(s)Expected Linewidth (at half-height) for a well-shimmed standard sample
Broad, symmetrical peak Poor Z1 and Z2 shims (low-order axial). Sample concentration too high. Presence of paramagnetic impurities.Iteratively adjust Z1 and Z2 shims to maximize the lock level or FID. Dilute the sample. Ensure the sample is free of paramagnetic contaminants.< 0.5 Hz
Peak with a "hump" or shoulder on one side (asymmetrical) Poor even-order axial shims (Z2, Z4). Poor lock phase.Adjust Z2 and Z4 shims. Re-adjust the lock phase.< 0.5 Hz
Distorted peak base (broad at the bottom) Poor higher-order axial shims (Z3, Z5).Adjust Z3 and Z5 shims. Note that higher-order shims should be adjusted after lower-order shims are optimized.< 0.5 Hz
Spinning sidebands Poor non-spinning (radial) shims (X, Y, XY, etc.). Inhomogeneous sample (precipitate, bubbles). Dirty or scratched NMR tube.Adjust non-spinning shims. Ensure the sample is homogeneous and the NMR tube is clean and of high quality.Not Applicable
Split peaks (not due to coupling) Severe inhomogeneity.Re-shim from the beginning, starting with on-axis shims and then moving to off-axis shims. Check sample preparation.Not Applicable

Experimental Protocols

Protocol for Preparing a Standard Shimming Sample
  • Materials:

    • High-quality 5 mm NMR tube

    • Acetone-d6 (99.9 atom % D)

    • Chloroform (B151607) (or this compound)

    • Micropipette

  • Procedure:

    • Ensure the NMR tube is clean and dry.

    • Prepare a 0.1% (v/v) solution of the standard in the deuterated solvent. For example, add 1 µL of chloroform to 1 mL of acetone-d6.

    • Transfer approximately 0.6 mL of the solution into the NMR tube. The sample height should be around 4-5 cm.

    • Cap the NMR tube and carefully invert it several times to ensure the solution is homogeneous.

    • Wipe the outside of the NMR tube with a lint-free tissue before inserting it into the spinner turbine.

Protocol for Manual NMR Shimming
  • Instrument Setup:

    • Insert the prepared shimming sample into the magnet.

    • Start the sample spinning at the recommended rate (typically 20 Hz).

    • Lock onto the deuterium (B1214612) signal of the solvent. Adjust the lock power and gain to obtain a stable lock signal that is not saturated (typically around 70-80% of the maximum).

    • Acquire a preliminary 1H spectrum to observe the initial lineshape.

  • Shimming Procedure:

    • Begin by adjusting the low-order on-axis shims, Z1 and Z2.

    • Adjust Z1 to maximize the lock level.

    • Adjust Z2 to further maximize the lock level.

    • Iterate between adjusting Z1 and Z2 until no further improvement in the lock level is observed. This is because these shims can interact with each other.[1]

    • Acquire another 1H spectrum and observe the lineshape.

    • If the peak is symmetrical but broad at the base, adjust the higher-order on-axis shims (Z3, Z4, Z5) iteratively, re-optimizing the lower-order shims after each adjustment.

    • If the peak is asymmetrical, adjust the even-order on-axis shims (Z2, Z4) and check the lock phase.

    • If spinning sidebands are present, stop the spinning and adjust the non-spinning shims (X, Y, XZ, YZ, etc.) to minimize them. Then, restart spinning and re-optimize the on-axis shims.

    • Continue this iterative process until the narrowest possible symmetrical peak is achieved.

Visualizations

The following diagrams illustrate key workflows and relationships in the NMR shimming process.

Shimming_Workflow cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_shimming Shimming Process prep_sample Prepare Shimming Sample insert_sample Insert Sample into Magnet prep_sample->insert_sample spin_sample Start Spinning insert_sample->spin_sample lock_sample Lock on Deuterium Signal spin_sample->lock_sample acquire_initial Acquire Initial Spectrum lock_sample->acquire_initial adjust_z1_z2 Adjust Z1 & Z2 acquire_initial->adjust_z1_z2 check_lineshape Check Lineshape adjust_z1_z2->check_lineshape adjust_higher_order Adjust Higher-Order Z Shims check_lineshape->adjust_higher_order Symmetrical, broad base adjust_radial Adjust Radial Shims check_lineshape->adjust_radial Spinning sidebands optimized Optimized Shims check_lineshape->optimized Sharp, symmetrical peak adjust_higher_order->adjust_z1_z2 adjust_radial->adjust_z1_z2

Caption: A workflow diagram illustrating the major steps involved in the NMR shimming process.

Troubleshooting_Logic cluster_symptoms Identify Symptom cluster_actions Corrective Actions start Poor Lineshape Observed is_symmetrical Symmetrical Broadening? start->is_symmetrical has_sidebands Spinning Sidebands? is_symmetrical->has_sidebands No adjust_low_z Adjust Z1, Z2 is_symmetrical->adjust_low_z Yes (at top) adjust_high_z Adjust Z3, Z5 is_symmetrical->adjust_high_z Yes (at base) is_asymmetrical Asymmetrical Peak? has_sidebands->is_asymmetrical No adjust_radial_shims Adjust X, Y, etc. has_sidebands->adjust_radial_shims Yes adjust_even_z Adjust Z2, Z4 is_asymmetrical->adjust_even_z Yes optimized Improved Lineshape is_asymmetrical->optimized No adjust_low_z->optimized adjust_high_z->optimized adjust_radial_shims->optimized check_lock_phase Check Lock Phase adjust_even_z->check_lock_phase check_lock_phase->optimized

Caption: A logic diagram for troubleshooting common NMR shimming issues based on observed lineshapes.

References

Issues with N-Methylacetamide-d3-1 stability and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and storage of N-Methylacetamide-d3-1. For researchers, scientists, and drug development professionals, maintaining the isotopic and chemical purity of deuterated compounds is critical for reliable experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound.

Issue 1: Degradation or Loss of Deuterium (B1214612) Label Detected by Mass Spectrometry

If you observe a decrease in the isotopic purity of your this compound sample over time, it is likely due to hydrogen-deuterium (H-D) exchange.

  • Possible Cause: Exposure to atmospheric moisture or protic solvents (e.g., water, methanol). Deuterated compounds are often hygroscopic and can readily absorb water from the air.[1][2] The deuterium atoms on the acetyl group of this compound can be exchanged with protons from these sources.

  • Solution:

    • Strict Anhydrous Conditions: Handle the compound under a dry, inert atmosphere such as nitrogen or argon.[2]

    • Proper Storage: Store the solid compound in a tightly sealed vial, preferably within a desiccator containing a suitable drying agent.

    • Use Deuterated Solvents: When preparing solutions, use anhydrous, deuterated solvents to minimize H-D exchange.

    • Minimize Exposure: If possible, use single-use ampoules or aliquots to avoid repeated exposure of the bulk material to the atmosphere.[2]

Issue 2: Inconsistent Experimental Results

Inconsistent results in assays or analytical measurements can often be traced back to issues with sample integrity.

  • Possible Cause 1: Isotopic Dilution: As described above, H-D exchange can lead to a mixed population of deuterated and non-deuterated molecules, affecting any measurements sensitive to isotopic mass.

  • Solution 1: Re-evaluate your handling and storage procedures to eliminate sources of proton contamination. Refer to the solutions for Issue 1.

  • Possible Cause 2: Chemical Degradation: Exposure to incompatible substances or harsh conditions can cause the molecule to break down.

  • Solution 2:

    • Avoid strong oxidizing agents.[3][4]

    • Store away from excessive heat, as thermal decomposition can occur, potentially generating carbon and nitrogen oxides.[4][5]

    • If preparing solutions, ensure the solvent is compatible and does not promote hydrolysis or other reactions. N,N-Dimethylacetamide, a related compound, is known to hydrolyze in the presence of acids.[6]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[3][7] To further protect against isotopic exchange, storage under an inert gas like nitrogen or argon inside a desiccator is highly recommended.[1][8] While some suppliers suggest room temperature storage, keeping it in a cool environment will further minimize degradation risks.

Q2: My this compound is a solid, but it appears wet or has liquefied. What should I do?

N-Methylacetamide has a low melting point (26-30.6 °C) and is hygroscopic, meaning it readily absorbs moisture from the air.[4][9] If the ambient temperature is near its melting point or if it has been exposed to humid air, it may appear as a liquid or semi-solid. This indicates potential water contamination, which can facilitate H-D exchange. The sample should be dried under high vacuum (taking care not to sublime the material) and subsequently stored under stringent anhydrous conditions.

Q3: Can I use protic solvents like methanol (B129727) or water to dissolve this compound?

Using protic solvents is strongly discouraged unless they are also deuterated (e.g., D2O, Methanol-d4). Protic solvents contain exchangeable protons that will readily swap with the deuterium atoms on your compound, leading to a loss of isotopic purity.[2] If your experiment requires a protic solvent, use the corresponding deuterated version.

Q4: How can I verify the isotopic purity of my this compound?

The most common methods for verifying isotopic purity are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[10]

  • ¹H NMR: In ¹H NMR, the signal corresponding to the acetyl methyl protons should be significantly diminished or absent compared to the N-methyl signal. The presence of a signal at the acetyl methyl chemical shift would indicate back-exchange with protons.

  • Mass Spectrometry: MS can precisely determine the molecular weight of the compound, confirming the presence of the deuterium atoms. A mixture of isotopologues (molecules with different numbers of deuterium atoms) would indicate isotopic dilution.

Data and Protocols

Recommended Storage Conditions Summary
ParameterRecommendationRationale
Temperature Cool PlaceN-Methylacetamide has a low melting point (26-30.6 °C).[4][9]
Atmosphere Dry, Inert Gas (Argon or Nitrogen)Prevents H-D exchange with atmospheric moisture and minimizes oxidation.[2][8]
Container Tightly Sealed VialPrevents ingress of moisture and air.[3][7]
Location Desiccator / Dry CabinetEnsures a low-humidity environment.[2]
Light Protect from LightA general best practice for deuterated compounds to prevent potential photodegradation.[2]
Experimental Protocol: Stability Assessment by ¹H NMR

This protocol outlines a method to assess the stability of this compound in a non-deuterated solvent over time.

Objective: To quantify the rate of hydrogen-deuterium exchange when exposed to a protic solvent.

Materials:

  • This compound

  • Anhydrous deuterated solvent for reference spectrum (e.g., Chloroform-d)

  • High-purity anhydrous protic solvent (e.g., Methanol)

  • NMR tubes, dried overnight in an oven and cooled in a desiccator[2]

  • Inert atmosphere glove box or glove bag

Procedure:

  • Time Zero (T=0) Sample:

    • Inside an inert atmosphere glove box, accurately weigh a small amount of this compound into a clean, dry NMR tube.

    • Add the appropriate volume of anhydrous deuterated solvent (e.g., Chloroform-d).

    • Seal the NMR tube.

    • Acquire a ¹H NMR spectrum immediately. This will serve as your baseline for isotopic purity.

  • Experimental Sample Preparation:

    • In the glove box, prepare a stock solution of this compound in the chosen anhydrous protic solvent (e.g., Methanol).

    • Transfer an aliquot of this solution to a dried NMR tube and seal it.

  • Time-Course Monitoring:

    • Acquire a ¹H NMR spectrum of the experimental sample at regular intervals (e.g., T=1h, 6h, 24h, 48h).

    • Store the NMR tube under controlled temperature and light conditions between measurements.

  • Data Analysis:

    • Integrate the peak corresponding to the N-methyl protons and the peak that appears at the chemical shift for the acetyl methyl protons (resulting from H-D exchange).

    • Calculate the percentage of deuterium loss at each time point relative to the stable N-methyl signal.

Visual Guides

Troubleshooting Workflow for Stability Issues

This diagram outlines the logical steps to diagnose and resolve stability problems with this compound.

start Issue Detected: Inconsistent Results or Suspected Degradation check_ms Analyze by Mass Spec (Check for Isotopic Purity) start->check_ms check_nmr Analyze by 1H NMR (Check for H-D Exchange) start->check_nmr purity_ok Isotopic Purity >98%? check_ms->purity_ok check_nmr->purity_ok sub_issue Potential Chemical Degradation purity_ok->sub_issue No retest Re-test Compound Purity purity_ok->retest Yes check_storage Review Storage Conditions: - Temp? Inert Gas? - Desiccated? sub_issue->check_storage check_handling Review Handling Procedures: - Protic Solvents Used? - Anhydrous Technique? sub_issue->check_handling implement_changes Implement Corrective Actions: - Store in Desiccator under Argon - Use Deuterated Solvents - Use Anhydrous Technique check_storage->implement_changes check_handling->implement_changes implement_changes->retest cluster_main Hydrogen-Deuterium (H-D) Exchange cluster_prevention Preventative Measures NMA_d3 This compound (CD3CONHCH3) NMA_d2 N-Methylacetamide-d2 (CHD2CONHCH3) NMA_d3->NMA_d2 Isotopic Dilution Proton_Source Proton Source (e.g., H2O from atmosphere, ROH solvent) Proton_Source->NMA_d3 Exchange Event Inert_Atmosphere Inert Atmosphere (Ar, N2) Inert_Atmosphere->Proton_Source Blocks Desiccator Desiccator Storage Desiccator->Proton_Source Blocks Deuterated_Solvents Use of Deuterated Solvents (D2O, CD3OD) Deuterated_Solvents->Proton_Source Replaces

References

Technical Support Center: Overcoming Poor Lock Signal with Deuterated Solvents in NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor lock signal in Nuclear Magnetic Resonance (NMR) spectroscopy when using deuterated solvents.

Frequently Asked Questions (FAQs)

Q1: What is the function of the lock in an NMR spectrometer?

The lock system in an NMR spectrometer uses the deuterium (B1214612) (²H) signal from the deuterated solvent to stabilize the magnetic field.[1][2] The spectrometer continuously monitors the resonance frequency of the deuterium and adjusts the magnetic field to counteract any drift, ensuring the field remains constant throughout the experiment.[1][3] This is crucial for obtaining high-resolution spectra, especially during long acquisitions, as it prevents peak broadening and distortion.[1][3]

Q2: Why is a poor lock signal a problem?

A weak or unstable lock signal can lead to several issues during an NMR experiment:

  • Failed Experiments: The spectrometer may be unable to initiate or complete an experiment if it cannot maintain a stable lock.

  • Poor Spectral Quality: An unstable lock can result in broadened spectral lines, reduced resolution, and distorted peak shapes.[3][4]

  • Inaccurate Chemical Shifts: If the magnetic field is not properly locked, the chemical shift referencing can be incorrect.

  • Difficult Shimming: A strong, stable lock signal is essential for efficient shimming of the magnetic field to achieve high homogeneity.[3][5] If the lock level is too low (e.g., less than 10-20% after initial setup), shimming will be difficult and may not be effective.[3][6]

Q3: What are the most common causes of a poor or absent lock signal?

The most frequent reasons for lock problems are related to the sample itself or the spectrometer setup. These include:

  • Improper Sample Preparation: This is a leading cause and can involve incorrect sample volume, the presence of solid particles, high sample concentration leading to viscosity, or air bubbles.[7][8][9]

  • Inadequate Deuterated Solvent: Using a non-deuterated solvent, an insufficient amount of deuterated solvent, or a solvent with a very weak deuterium signal can prevent the system from locking.[8][10]

  • Poor Shimming: If the initial magnetic field homogeneity is very poor, the lock signal may be too broad to be detected.[8][10]

  • Incorrect Lock Parameters: Settings such as lock power, lock gain, and lock phase may not be optimized for the specific solvent and spectrometer.[10][11]

  • Hardware or Software Issues: Less commonly, problems with the spectrometer's electronics or software can lead to lock failure.[12][13]

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of "No Lock" Errors

This guide provides a step-by-step approach when the spectrometer fails to achieve a lock.

Step 1: Verify Sample Preparation

Proper sample preparation is the first and most critical step to check.[11][14]

ParameterRecommendationCommon Issues
Deuterated Solvent Ensure a deuterated solvent is being used and is the correct one selected in the software.[8][12]Forgetting to add deuterated solvent; selecting the wrong solvent in the setup.
Sample Volume Adjust sample height to the manufacturer's recommendation (typically 4-5 cm, or ~0.6-0.7 mL for a standard 5 mm tube).[6][7][15]Sample too short or too long, making shimming difficult.[6][7]
Sample Position Use a depth gauge to ensure the sample is correctly positioned within the NMR probe's coil.[8][12]Incorrect positioning leads to a weak signal.
Particulates Filter the sample to remove any suspended solids.[7][8]Solid particles disrupt magnetic field homogeneity, broadening the signal.[7]
Concentration Dilute highly concentrated or viscous samples.[8]High viscosity leads to broader lines.
NMR Tube Quality Use clean, high-quality NMR tubes without scratches or chips.[7][16]Imperfections in the tube can distort the magnetic field.[16]

Step 2: Check Basic Spectrometer and Software Settings

If the sample is prepared correctly, review the initial software and hardware settings.

  • Load Standard Shims: Begin by loading a default or recent, reliable shim file for your probe.[10][14] This provides a good starting point for magnetic field homogeneity.

  • Check Solvent Selection: Double-check that the correct deuterated solvent is selected in the acquisition software.[10][12]

  • Reset Communications: On some systems, resetting the communication between the computer and the spectrometer console (e.g., using commands like 'ii' on Bruker systems) can resolve issues.[12][14]

Step 3: Manual Lock Procedure

If automatic locking fails, a manual approach is often successful.

  • Turn Off Automatic Lock: Disable the automatic lock feature.[14]

  • Adjust Lock Gain and Power: Increase the lock gain to maximum and temporarily increase the lock power to make it easier to find the signal.[8][10] Be aware that excessive power can lead to signal saturation.[11][13]

  • Find the Signal (Adjusting Field/Z0): Manually adjust the field offset (often labeled as 'Field' or 'Z0') until you see the characteristic sine wave of the lock signal. The frequency of the wave indicates how far off-resonance you are; adjust Z0 to reduce the number of cycles until it appears as a flat line or a single broad "step".[3][10]

  • Optimize Lock Phase: Once the signal is found, adjust the lock phase to maximize the lock level. An incorrect phase can significantly reduce the lock signal or prevent locking.[6][17]

  • Engage Lock and Refine Parameters: Turn the lock on. Once locked, reduce the lock power to a stable level (to avoid saturation) and fine-tune the gain to keep the lock level high (e.g., >60-80%) but not maxed out.[16][18]

A visual workflow for this troubleshooting process is provided below.

G Troubleshooting 'No Lock' Errors start Start: 'No Lock' Error check_sample Step 1: Verify Sample - Correct Deuterated Solvent? - Proper Volume/Positioning? - Filtered? No Bubbles? start->check_sample check_settings Step 2: Check Basic Settings - Load Standard Shim File? - Correct Solvent in Software? check_sample->check_settings Sample OK contact_support Issue Persists: Contact Facility Staff check_sample->contact_support Sample Issue (Correct & Retry) manual_lock Step 3: Attempt Manual Lock - Increase Gain/Power - Adjust Field/Z0 to find signal check_settings->manual_lock Settings OK check_settings->contact_support Settings Issue (Correct & Retry) optimize_lock Optimize Lock Parameters - Adjust Phase for max level - Reduce Power to avoid saturation manual_lock->optimize_lock Signal Found manual_lock->contact_support No Signal Found lock_successful Lock Successful optimize_lock->lock_successful Optimized optimize_lock->contact_support Unable to Stabilize

A workflow for troubleshooting 'No Lock' errors.
Guide 2: Addressing an Unstable or Dropping Lock Signal

An unstable lock signal, where the level fluctuates or suddenly drops, can also compromise an experiment.

Q: My lock signal is jumping up and down. What should I do?

An erratic lock signal is often due to saturation.[19]

  • Reduce Lock Power: This is the most common solution. High lock power can saturate the deuterium signal, leading to instability.[11][13][20] Reduce the power until the lock level is stable.

  • Adjust Lock Phase: An incorrect lock phase can also cause instability. Re-optimize the phase for maximum lock level.[20]

  • Check Sample Spinning: If you are spinning the sample, ensure the spin rate is stable and not causing vibrations.

Q: The lock signal was stable, but it dropped during my experiment. Why?

A sudden drop in the lock signal can be caused by several factors:

  • Temperature Changes: If you are running a variable temperature (VT) experiment, changes in temperature can affect the probe tuning and shims, leading to a loss of lock. It is best to lock and shim at the target temperature.[14]

  • Gradient Pulses: Some pulse sequences that use strong magnetic field gradients can temporarily disrupt the lock. This is sometimes normal for specific experiments like certain NOESY or TOCSY variations.[13]

  • Sample Precipitation: If your sample begins to precipitate out of solution over time, this will severely impact the magnetic field homogeneity and can cause the lock to fail.[16]

The logical relationship between lock parameters is illustrated in the diagram below.

G Interplay of Lock Parameters cluster_params Primary Lock Controls cluster_outputs Observable Outcomes LockPower Lock Power LockLevel Lock Level (Signal Intensity) LockPower->LockLevel Affects Signal LockStability Lock Stability LockPower->LockStability Too high causes instability LockGain Lock Gain LockGain->LockLevel Amplifies Signal LockPhase Lock Phase LockPhase->LockLevel Maximizes Signal Z0 Field (Z0) Z0->LockLevel Finds Signal Shimming Shimming (Field Homogeneity) LockLevel->Shimming Enables Shimming->LockLevel Improves

Interplay of parameters affecting the lock signal.

Experimental Protocols

Protocol 1: Manual Shimming Using the Lock Signal

Good shimming is essential for a strong lock signal and high-resolution spectra.[5] This iterative process aims to maximize the lock level by adjusting the currents in the shim coils to improve the magnetic field homogeneity.[3]

Prerequisites:

  • A properly prepared sample is inserted and positioned in the magnet.

  • The system is locked, even if the lock level is initially low. A lock level of at least 10-20% is recommended to start.[3]

Methodology:

  • Load a Standard Shim File: Always begin by loading a probe-specific shim file to establish a reasonable starting point for the magnetic field.[10][16]

  • Start with On-Axis (Z) Shims:

    • Focus on the lock level display.

    • Begin by adjusting the lower-order Z shims (Z1, then Z2), as these typically have the most significant impact.[16]

    • Adjust Z1 to maximize the lock level.

    • Adjust Z2 to maximize the lock level.

    • Repeat the adjustment of Z1 and Z2, as they are interactive. Continue this iterative process until no further improvement in the lock level is observed.

    • Proceed to higher-order Z shims (Z3, Z4) if necessary, repeating the iterative maximization process.

  • Adjust Non-Spinning (X, Y) Shims (If Necessary):

    • These shims are adjusted if you observe large spinning sidebands in a proton spectrum.[16] For many modern experiments, sample spinning is off, and these shims are more critical.

    • If the sample is spinning, turn the spinning off.

    • Interactively adjust the first-order (X, Y) and second-order (XZ, YZ) shims to further maximize the lock level.

    • After adjusting non-spinning shims, it is often necessary to re-optimize the Z shims.

  • Final Assessment: The quality of the shim is ultimately judged by the line shape and resolution of a known singlet peak in a proton spectrum (e.g., residual solvent peak or TMS).[16]

Protocol 2: Preparing a High-Quality NMR Sample

This protocol outlines best practices for sample preparation to ensure a strong and stable lock signal.

Materials:

  • High-quality 5 mm NMR tube (e.g., Wilmad 528-PP or equivalent)

  • Deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆)

  • Analyte

  • Pipette and filter (e.g., a Pasteur pipette with a small plug of glass wool or cotton)[7][21]

Methodology:

  • Dissolve the Sample: Weigh an appropriate amount of your analyte (typically 5-20 mg for ¹H NMR) and dissolve it completely in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.[9] Gentle vortexing or sonication can aid dissolution.

  • Filter the Solution: To remove any dust or particulate matter, filter the solution directly into the NMR tube.[7] This can be done by passing the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool.[7]

  • Check Sample Volume: Ensure the final volume of the solution in the NMR tube corresponds to a height of 4-5 cm.[6][9] Use a ruler or depth gauge for accuracy.

  • Clean and Cap: Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) to remove any dust or fingerprints.[9] Cap the tube securely to prevent solvent evaporation.[7]

  • Final Check: Before inserting the sample into the magnet, hold the tube up to the light to ensure there are no air bubbles or visible particulates in the solution.[9]

References

Preventing ADC overflow error in NMR with high concentration samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve ADC overflow errors in NMR experiments, particularly when working with high-concentration samples.

Frequently Asked Questions (FAQs)

Q1: What is an ADC overflow error in NMR?

An ADC (Analog-to-Digital Converter) overflow error occurs when the NMR signal received from the sample is too strong for the instrument's detector system to handle.[1][2][3][4] The signal is first amplified by the receiver, and if the resulting intensity exceeds the dynamic range of the ADC, the converter becomes saturated.[4] This leads to a "clipping" of the Free Induction Decay (FID), resulting in a distorted spectrum with artifacts that can range from subtle baseline distortions to severe peak shape distortions and the appearance of spurious peaks.[1][4][5]

Q2: What are the common causes of ADC overflow with high-concentration samples?

High-concentration samples inherently produce a strong NMR signal, which is the primary cause of ADC overflow.[2][6] Several factors related to both the sample and the experimental setup can exacerbate this issue:

  • High Analyte Concentration: The most direct cause, as more analyte molecules contribute to a stronger overall signal.[2][7]

  • High Receiver Gain (RG): The receiver gain amplifies the NMR signal before it reaches the ADC. If the gain is set too high, even a moderately strong signal can be amplified beyond the ADC's limit.[1][8][9]

  • Large Pulse Width (Flip Angle): A 90° pulse provides the maximum signal intensity.[10][11] Using a pulse width that corresponds to a 90° flip angle on a concentrated sample will generate a very strong signal that can easily lead to overflow.

  • Strong Solvent Signal: If the solvent is not fully deuterated or if the sample contains a large amount of a protonated solvent (like water in a protein sample), the intense solvent peak can cause the ADC to overflow, obscuring the signals from the analyte of interest.[12]

Q3: How can I tell if I have an ADC overflow error?

Most NMR software, like Bruker's TopSpin, will display an "ADC overflow" or "Receiver overflow" error message during or after the acquisition.[1][2] Visually, a clipped FID is a tell-tale sign. In the processed spectrum, you may observe:

  • Distorted peak shapes.

  • A non-flat baseline.

  • The presence of unexpected signals or artifacts.

Q4: What is the first thing I should do if I encounter an ADC overflow error?

The most immediate and common solution is to reduce the receiver gain (RG).[1][2] You can do this manually in the acquisition parameters. Many modern spectrometers have an automatic gain setting (e.g., the rga command in TopSpin) which attempts to optimize the gain.[13][14][15] However, for very concentrated samples, the automatic routine might still set the gain too high, or it might fail, requiring manual intervention.[3]

Q5: Adjusting the receiver gain didn't work, or it's already at its minimum. What's next?

If reducing the receiver gain is insufficient, the next step is to reduce the intensity of the initial NMR signal being generated. This can be achieved by:

  • Reducing the pulse width (flip angle): Instead of a 90° pulse, use a smaller flip angle, such as 30° or 45°.[2][16] This will decrease the magnitude of the transverse magnetization and thus the signal intensity. You can achieve this by reducing the pulse width (pw or p1 parameter).[1][3]

  • Diluting your sample: If possible, diluting the sample is a straightforward way to reduce the signal strength.[1] However, this may not be ideal for samples that are scarce or for experiments where high concentration is necessary.

  • Using solvent suppression techniques: If the overflow is caused by a strong solvent signal, employ a solvent suppression pulse sequence.[1]

Troubleshooting Guide

This guide provides a step-by-step approach to preventing and resolving ADC overflow errors.

Proactive Measures: Preventing ADC Overflow Before Acquisition
  • Sample Preparation:

    • For routine ¹H NMR of small molecules, a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is typical.[17][18] For highly soluble compounds, start with a lower concentration if you anticipate a very strong signal.

    • Ensure the sample is fully dissolved and free of solid particles, as this can affect spectral quality.[17][19]

    • For quantitative NMR (qNMR), precise and accurate weighing of the sample and internal standard is crucial.[20][21]

  • Initial Experiment Setup:

    • Use a smaller flip angle: Instead of starting with a 90° pulse, use a 30° or 45° pulse for your initial test acquisition.

    • Manual gain adjustment: Before running an automatic gain adjustment, you can manually set a low receiver gain value to be safe.

Reactive Measures: Troubleshooting an ADC Overflow Error

If you encounter an ADC overflow error, follow this workflow:

ADC_Troubleshooting start ADC Overflow Error reduce_rg Reduce Receiver Gain (RG) start->reduce_rg solvent_supp Use Solvent Suppression (if overflow is from solvent signal) start->solvent_supp Alternative for solvent-induced overflow check_rg Is RG at minimum? reduce_rg->check_rg reduce_pw Reduce Pulse Width (pw) (e.g., use a 30° or 45° flip angle) check_rg->reduce_pw Yes end_ok Problem Resolved check_rg->end_ok No, problem resolved check_pw Is signal still too strong? reduce_pw->check_pw dilute Dilute the Sample check_pw->dilute Yes check_pw->end_ok No, problem resolved dilute->end_ok end_consult Consult Facility Manager dilute->end_consult If dilution is not an option solvent_supp->end_ok

Caption: Troubleshooting workflow for ADC overflow errors.

Experimental Protocols

Protocol 1: Calibrating the 90° Pulse Width (p1)

Accurately knowing the 90° pulse width is crucial for many experiments and for controlling signal intensity. Since it is easier to find a null signal than a maximum signal, the 360° pulse width is often calibrated first, and the 90° pulse width is calculated from that.[10][11][12][22]

Objective: To determine the 90° pulse width for a given sample and spectrometer.

Procedure (based on Bruker TopSpin):

  • Load a standard 1D proton experiment (e.g., zg).

  • Tune and match the probe for the ¹H channel.

  • Set initial acquisition parameters:

    • ns (number of scans) = 1

    • d1 (relaxation delay) = a value significantly longer than the expected T1 of your sample (e.g., 15-30 seconds) to ensure full relaxation.

    • Set the receiver gain (rg) to a low value manually to avoid overflow during the calibration.

  • Acquire a single spectrum with a short pulse width (e.g., p1 = 1 usec) and phase the spectrum correctly.

  • Set up an array experiment to vary the pulse width p1. In TopSpin, this can be done using the popt command or by manually setting up an array.

    • Choose a range for p1 that you expect to contain the 360° pulse. For example, start at 2 µs, with an increment of 2 µs, and 30 steps.

  • Run the arrayed experiment.

  • Process and view the arrayed spectra. The signal intensity should follow a sinusoidal pattern.

  • Identify the 360° null: Locate the pulse width where the signal goes from negative to positive, passing through a null (minimal intensity).[12][22][23] This is the 360° pulse width.

  • Calculate the 90° pulse width: Divide the 360° pulse width by 4.[10][11][12][23]

    • p1 (90°) = p1 (360°) / 4

Pulse_Width_Calibration cluster_setup Experiment Setup cluster_calibration Calibration cluster_calculation Calculation setup_exp Load 1D Experiment tune_probe Tune and Match Probe setup_exp->tune_probe set_params Set Initial Parameters (ns=1, long d1, low rg) tune_probe->set_params array_exp Run Arrayed Experiment (varying pulse width 'p1') set_params->array_exp process_data Process Arrayed Spectra array_exp->process_data find_null Identify 360° Null Signal process_data->find_null calculate_pw90 Calculate 90° Pulse Width (p1_90 = p1_360 / 4) find_null->calculate_pw90

References

Technical Support Center: Handling Hygroscopic Deuterated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with best practices, troubleshooting advice, and detailed protocols for handling hygroscopic deuterated compounds to ensure experimental accuracy and sample integrity.

Frequently Asked Questions (FAQs)

Q1: What does "hygroscopic" mean and why are many deuterated compounds affected?

A: A hygroscopic material is a substance that readily attracts and absorbs moisture from the surrounding atmosphere.[1][2] Many deuterated solvents and compounds are hygroscopic due to their chemical structure and their manufacturing process, which often involves heavy water (D₂O).[3] This absorbed moisture can compromise the quality and efficacy of the compound, leading to issues like clumping, inaccurate measurements, and unwanted chemical reactions.[2][4]

Q2: What are the primary risks of moisture contamination in experiments with deuterated compounds?

A: Moisture contamination poses several risks:

  • Inaccurate Stoichiometry: The absorbed water adds weight, leading to errors in weighing and incorrect molar calculations.[2]

  • Compromised NMR Spectra: Water peaks (H₂O or HDO) can obscure important signals in ¹H NMR spectra or interfere with shimming.[5][6]

  • H/D Exchange: Labile protons from contaminating water can exchange with deuterium (B1214612) atoms on the compound, particularly those on heteroatoms (e.g., -OD, -ND), reducing isotopic purity.[7][8]

  • Reaction Failure: The presence of water can inhibit or alter the course of moisture-sensitive reactions.[9]

Q3: What are the best general storage practices for hygroscopic deuterated compounds?

A: Proper storage is the first line of defense against moisture.[10]

  • Airtight Containers: Always store compounds in tightly sealed containers. Using parafilm to further seal the cap is a good practice.[10][11]

  • Desiccators: Store containers inside a desiccator containing an active drying agent (desiccant) like silica (B1680970) gel or calcium chloride.[1][11] A vacuum desiccator is even more effective.[12]

  • Inert Atmosphere: For highly sensitive materials, storing under a dry, inert atmosphere (e.g., nitrogen or argon) in a glove box or glove bag is recommended.[1][7]

  • Controlled Temperature: Many deuterated compounds should be stored at low temperatures (e.g., 4°C or -20°C) to minimize degradation. Always consult the manufacturer's certificate of analysis for specific recommendations.[7][8]

Q4: How can I minimize moisture exposure while weighing a hygroscopic solid?

A: Work quickly and efficiently.[10] For highly sensitive compounds, weighing should be performed in a controlled environment like a glove box with a dry atmosphere.[12] If a glove box is unavailable, weigh the compound promptly after removing it from the desiccator and immediately seal the stock bottle and the container with the weighed sample.

Troubleshooting Guides

This section addresses common problems encountered during experiments.

Issue 1: A large, unexpected water peak appears in my ¹H NMR spectrum.

This is one of the most common issues. The source of the water can be the compound, the solvent, or the NMR tube.[5]

Troubleshooting Steps:

  • Check the Solvent: Run a ¹H NMR spectrum of the deuterated solvent alone. Many NMR solvents are hygroscopic and will absorb atmospheric moisture over time once the bottle is opened.[6]

  • Dry the NMR Tube: Standard NMR tubes can have a film of moisture on the glass surface. Dry tubes in an oven (e.g., at 150°C) for several hours and cool them in a desiccator just before use.[13][14]

  • Dry the Sample: If the compound itself is the source of water, it must be dried. This can be done by placing it under a high vacuum for several hours or by lyophilization if it was previously dissolved in water.[15]

  • Use Molecular Sieves: Add activated molecular sieves (3Å or 4Å) to the NMR solvent bottle to absorb residual water. Allow the solvent to stand over the sieves for a few hours before use.[16] This can reduce water content significantly.

Troubleshooting Logic for Water Contamination in NMR

G start Large Water Peak in ¹H NMR Spectrum q1 Is the water peak present in a blank solvent-only spectrum? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No sol1 Solvent is Contaminated a1_yes->sol1 q2 Was the NMR tube thoroughly dried before use? a1_no->q2 proc1 Action: - Use a fresh, unopened bottle of solvent. - Add molecular sieves to the solvent bottle and let it stand for several hours. sol1->proc1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol3 Sample is the Likely Source of Water a2_yes->sol3 sol2 NMR Tube is Contaminated a2_no->sol2 proc2 Action: - Oven-dry tubes (e.g., 150°C for >4h). - Cool and store tubes in a desiccator until use. sol2->proc2 proc3 Action: - Dry the solid sample under high vacuum. - If sample was in solution, co-evaporate with a dry, aprotic solvent (e.g., Toluene-d8). sol3->proc3

Caption: Decision tree for troubleshooting water contamination in NMR spectra.

Issue 2: My solid compound has become clumpy or turned into a paste.

This is a clear sign of significant water absorption.[4]

Troubleshooting Steps:

  • Assess Stability: Determine if the compound is stable enough to be dried. Some hydrated compounds may decompose upon heating.[10] Always consult the Safety Data Sheet (SDS).[17]

  • Drying Procedure: If stable, the compound can be dried by heating gently in a vacuum oven.[10] Alternatively, placing it under a high vacuum in a desiccator for an extended period can remove absorbed water.

  • Improve Storage: After drying, immediately transfer the compound to a more secure storage environment. Use a new, dry container, seal it tightly with parafilm, and place it in a desiccator with fresh, active desiccant.[1][12] For very sensitive materials, transfer and storage in a glove box is the best option.

Data Presentation

Table 1: Common Deuterated Solvents and Water Content

This table summarizes typical residual water levels in new bottles of common deuterated NMR solvents and the approximate ¹H NMR chemical shift of the resulting H₂O/HDO peak. Note that chemical shifts can vary with temperature, pH, and concentration.[16][18]

Deuterated SolventFormulaTypical Residual Water (ppm)H₂O/HDO Peak (δ, ppm)Hygroscopic Nature
Acetone-d₆(CD₃)₂CO~200~2.84High
Acetonitrile-d₃CD₃CN~200~2.13High
Benzene-d₆C₆D₆~40~0.40Low
Chloroform-dCDCl₃~50~1.56Low
Deuterium OxideD₂ON/A~4.79High
Dimethyl Sulfoxide-d₆(CD₃)₂SO~200~3.33Very High
Methanol-d₄CD₃OD~200~4.87Very High
Methylene Chloride-d₂CD₂Cl₂~50~1.52Low
Toluene-d₈C₆D₅CD₃~50~0.38Low

Data compiled from multiple sources.[3][16][18] Residual water content is typical for newly opened bottles and can increase significantly after opening.

Experimental Protocols

Protocol 1: Preparing a High-Purity NMR Sample of a Hygroscopic Compound

Objective: To prepare an NMR sample of a hygroscopic deuterated compound while minimizing water contamination.

Methodology:

  • Glassware Preparation: Place the NMR tube and any glass pipettes in an oven at 150°C for at least 4 hours. Transfer the hot glassware directly to a desiccator to cool under a dry atmosphere just before use.[14]

  • Environment Setup: If available, perform all subsequent steps inside a glove box with a dry nitrogen or argon atmosphere.[19] If not, work quickly and efficiently in a low-humidity environment.

  • Sample Weighing: Remove the hygroscopic compound from its desiccator. Weigh the desired amount of the compound directly into the pre-dried NMR tube.

  • Solvent Transfer: Use a dry syringe to withdraw the required volume (typically 0.6-0.7 mL) of deuterated solvent from a Sure/Seal™ bottle or a bottle stored with molecular sieves.[14]

  • Sample Preparation: Add the solvent to the NMR tube containing the compound. Cap the tube immediately.

  • Dissolution: Gently vortex the tube to dissolve the sample. Avoid shaking, which can introduce contaminants from the cap.[14]

  • Analysis: Wipe the outside of the NMR tube and place it in the NMR spectrometer for analysis.

Workflow for Handling Hygroscopic Deuterated Compounds

G cluster_storage Storage cluster_prep Preparation cluster_analysis Analysis & Use storage Receive & Store Compound (Sealed, Desiccator, Inert Atm.) env Prepare Dry Environment (Glove Box or Low Humidity Area) storage->env glass Oven-Dry All Glassware (NMR Tube, Pipettes) env->glass weigh Weigh Sample Quickly glass->weigh solvent Add Anhydrous Deuterated Solvent weigh->solvent dissolve Cap & Dissolve (Vortex, Do Not Shake) solvent->dissolve analyze Perform Experiment (e.g., NMR Analysis) dissolve->analyze

References

Technical Support Center: Minimizing Matrix Effects with N-Methylacetamide-d3-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing matrix effects in complex samples using N-Methylacetamide-d3-1 as a stable isotope-labeled (SIL) internal standard.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in LC-MS/MS analysis?

A1: this compound serves as a stable isotope-labeled internal standard (SIL-IS) for the quantification of N-Methylacetamide (NMA). Its chemical and physical properties are nearly identical to the analyte (NMA), but it has a different mass due to the deuterium (B1214612) labels. This allows it to be distinguished by the mass spectrometer. By adding a known amount of this compound to all samples, calibrators, and quality controls, it co-elutes with NMA and experiences similar variations during sample preparation, chromatography, and ionization. The ratio of the analyte's signal to the internal standard's signal is used for quantification, which corrects for these variations and minimizes the impact of matrix effects, leading to more accurate and precise results.[1]

Q2: What are the ideal characteristics of this compound as an internal standard?

A2: For reliable quantification, this compound should have high chemical and isotopic purity.[1] High chemical purity ensures that there are no other compounds that could interfere with the analysis. High isotopic purity means that the amount of unlabeled NMA in the internal standard solution is minimal, preventing it from contributing to the analyte signal and causing inaccuracies.

Q3: Can this compound always correct for matrix effects?

A3: While SIL-IS like this compound are the gold standard for compensating for matrix effects, they may not always provide perfect correction.[2] Differential matrix effects can occur if there is a slight chromatographic separation between NMA and this compound, exposing them to different co-eluting matrix components.[1] This is sometimes observed with deuterated standards due to the "isotope effect". Therefore, it is crucial to verify co-elution during method development.

Q4: What concentration of this compound should I use?

A4: The concentration of the internal standard should be consistent across all samples and calibration standards. A common practice is to add the internal standard at a concentration that is in the mid-range of the calibration curve for the analyte. For example, if your calibration curve for NMA ranges from 1 to 1000 ng/mL, a suitable concentration for this compound could be 100 or 125 ng/mL.[3] The goal is to have a strong, reproducible signal for the internal standard without it being so high that it could suppress the ionization of the analyte at the lower end of the calibration curve.

Troubleshooting Guides

Issue 1: High Variability in this compound Peak Area

Question: My this compound peak area is inconsistent across my sample batch. What could be the cause?

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Inconsistent Pipetting Ensure you are using a calibrated pipette and consistent technique when adding the internal standard to each sample.
Sample Preparation Variability Review your sample preparation workflow for any steps that could introduce variability, such as incomplete protein precipitation or inconsistent evaporation.
Matrix Effects Severe matrix effects can still impact the internal standard's signal. Evaluate matrix effects using the post-extraction spike method detailed in the "Experimental Protocols" section. Consider further sample cleanup if necessary.
Autosampler Issues Check the autosampler for air bubbles in the syringe or sample loop. Perform an injection precision test with a standard solution.
Analyte and IS Competition At very high concentrations of NMA, it might suppress the ionization of this compound.[4] Dilute samples with high analyte concentrations.
Issue 2: Poor Chromatography or Co-elution of NMA and this compound

Question: I am observing peak splitting, tailing, or a shift in retention time between NMA and this compound. How can I resolve this?

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Deuterium Isotope Effect A slight retention time shift between the deuterated internal standard and the analyte can occur. While often minimal, it can be problematic if it leads to differential matrix effects.
Action: Adjust the chromatographic gradient to ensure co-elution. A shallower gradient around the elution time of the analyte and internal standard may improve peak shape and co-elution.
Column Degradation The column may be degrading or contaminated.
Action: Replace the guard column or the analytical column.
Mobile Phase Issues Incorrect mobile phase composition or pH can affect peak shape.
Action: Prepare fresh mobile phase and ensure the pH is correct.
Issue 3: Inaccurate Quantification or Poor Recovery

Question: My quality control samples are failing, and I suspect issues with my internal standard. What should I investigate?

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Isotopic Purity/Cross-Contribution The this compound may contain a significant amount of unlabeled NMA, or the analyte may have a naturally occurring isotope that corresponds to the mass of the internal standard.
Action: Check the certificate of analysis for the isotopic purity of your internal standard. Analyze a high concentration of the analyte without the internal standard to check for crosstalk, and a sample with only the internal standard to check for the presence of the unlabeled analyte.
In-source Fragmentation or Back-Exchange Deuterium labels can sometimes be lost in the ion source or exchange with protons from the mobile phase, especially if the mobile phase is acidic.[1]
Action: Optimize the ion source parameters to minimize fragmentation. If back-exchange is suspected, consider using a mobile phase with a less acidic pH, if compatible with your chromatography.
Differential Extraction Recovery Although unlikely for a SIL-IS, it's possible that the extraction efficiency differs between NMA and this compound in certain matrices.
Action: Evaluate the recovery of both the analyte and the internal standard by comparing the peak areas in pre-extraction spiked samples to post-extraction spiked samples.

Experimental Protocols

Protocol 1: Quantification of N-Methylacetamide in Human Plasma

This protocol is adapted from a method for the analysis of N-Methylacetamide in urine and is a general guideline.[5] Method optimization and validation are required for your specific application and matrix.

1. Preparation of Stock and Working Solutions:

  • NMA Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-Methylacetamide and dissolve in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • NMA Working Solutions: Prepare a series of working solutions for the calibration curve by serially diluting the NMA stock solution with 50:50 methanol:water.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 methanol:water.

2. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 20 µL of the 100 ng/mL IS working solution to each tube and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A (see LC-MS/MS conditions below).

  • Vortex and transfer to an autosampler vial.

3. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series or equivalent

  • Column: C18 reverse-phase, 2.1 x 100 mm, 2.6 µm particle size

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions (Hypothetical - must be optimized):

    • N-Methylacetamide: Q1 m/z 74.1 -> Q3 m/z 44.1

    • This compound: Q1 m/z 77.1 -> Q3 m/z 46.1

Protocol 2: Evaluation of Matrix Effects

The matrix effect can be quantitatively assessed by calculating the Matrix Factor (MF).

1. Prepare Three Sets of Samples:

  • Set A (Neat Solution): Spike the analyte (NMA) and internal standard (this compound) into the reconstitution solvent at low and high concentrations.

  • Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix (e.g., plasma). Spike the analyte and internal standard into the extracted matrix supernatant before the evaporation step.

  • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before performing the extraction procedure. (This set is used to determine recovery).

2. Analyze the Samples and Calculate the Matrix Factor:

  • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

  • An MF of 1 indicates no matrix effect.

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • The internal standard-normalized MF should be close to 1 if this compound is effectively compensating for the matrix effects.

Quantitative Data Summary

Table 1: Example Method Validation Parameters for NMA in Urine (Adapted from[5])

ParameterResult
Linearity Range0.05 - 5 mg/L (r ≥ 0.999)
Limit of Detection (LOD)0.05 mg/L
Within-run Accuracy96.5% - 109.6%
Within-run Precision (RSD)3.43% - 10.31%

Table 2: Hypothetical Matrix Effect Evaluation Data

Sample LotNMA Peak Area (Set B)NMA Peak Area (Set A)Matrix Factor (NMA)IS Peak Area (Set B)IS Peak Area (Set A)Matrix Factor (IS)IS-Normalized MF
185,000100,0000.8590,000105,0000.860.99
278,000100,0000.7882,000105,0000.781.00
392,000100,0000.9298,000105,0000.930.99
481,000100,0000.8184,000105,0000.801.01
5115,000100,0001.15122,000105,0001.160.99
688,000100,0000.8891,000105,0000.871.01

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Plasma Sample / Calibrator / QC add_is Add this compound (IS) sample->add_is precip Protein Precipitation (Acetonitrile) add_is->precip centrifuge Centrifuge precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evap Evaporate to Dryness supernatant->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute lcms Inject into LC-MS/MS reconstitute->lcms quant Quantify using Analyte/IS Ratio lcms->quant

Caption: Experimental workflow for sample preparation and analysis.

matrix_effect_logic cluster_investigation Troubleshooting Path cluster_solution Potential Solutions start High Variability or Inaccuracy Observed check_prep Review Sample Preparation Consistency start->check_prep check_chrom Evaluate Chromatography & Co-elution start->check_chrom eval_matrix Perform Matrix Effect Experiment start->eval_matrix check_is Verify IS Purity & Stability start->check_is optimize_prep Optimize Sample Cleanup check_prep->optimize_prep optimize_chrom Adjust LC Gradient check_chrom->optimize_chrom eval_matrix->optimize_prep dilute Dilute Sample eval_matrix->dilute new_is Source New IS Lot check_is->new_is

Caption: Troubleshooting logic for matrix effect issues.

References

Technical Support Center: Troubleshooting Poor NMR Shimming

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing poor shimming results in your NMR experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and achieve high-quality NMR spectra.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor shimming results?

Poor shimming, which leads to broad and distorted spectral lines, can originate from several factors. These can be broadly categorized into three areas: sample preparation, hardware and setup, and the shimming procedure itself.[1][2]

  • Sample Preparation: This is the most frequent source of shimming problems. Issues include incorrect sample volume, high sample concentration leading to viscosity, presence of solid particles, use of poor-quality NMR tubes, and air bubbles.[3][4][5]

  • Hardware and Setup: Problems such as incorrect sample positioning in the coil, a dirty spinner tube, or temperature gradients across the sample can significantly degrade shimming quality.[6][7][8]

  • Shimming Procedure: Ineffective shimming can result from starting with a very poor shim set, not optimizing shims iteratively, or issues with automatic shimming routines like gradient shimming.[9]

Q2: How does sample preparation affect shimming, and what are the best practices?

The quality of your sample is paramount for achieving a homogeneous magnetic field.[3] Field homogeneity is essential for high-resolution NMR.[10]

  • Concentration: Overly concentrated samples can be viscous, leading to line broadening.[4][6] For small molecules (<1000 g/mol ), a concentration of 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR is typical.[4]

  • Volume: The sample volume should be sufficient to cover the length of the NMR coil, typically around 0.6-0.7 mL (4-5 cm height in a standard 5 mm tube).[5][11] Under-filled or over-filled tubes make shimming difficult.[12][13]

  • Purity: The sample should be free of any particulate matter.[3] Suspended particles will disrupt the magnetic field homogeneity.[6] It is highly recommended to filter your sample if any solids are present.[4]

  • NMR Tube Quality: Always use high-quality NMR tubes rated for the spectrometer's frequency. Scratches or defects in the glass can ruin a high-resolution experiment.[5][11]

Q3: My automated shimming routine (e.g., topshim, gradshim) failed. What should I do?

Automated shimming routines can fail if the initial magnetic field homogeneity is very poor or if there are underlying sample issues.[14][15]

  • Check the Sample: First, eject the sample and inspect it for the common problems listed in Q2 (precipitates, incorrect volume, etc.).[14]

  • Load a Good Starting Shim Set: The previous user may have left the shims in a state unsuitable for your sample. Reload a standard, probe-specific shim file.[14][15]

  • Manual Adjustment of Low-Order Shims: Before rerunning the automated routine, manually adjust the low-order on-axis shims (Z1 and Z2) to maximize the lock level. This provides a better starting point for the algorithm.

  • Re-run Automated Shimming: After these checks and adjustments, attempt the automated shimming procedure again.

Q4: I see broad or distorted peaks in my spectrum. How can I identify which shims need adjustment?

The shape of the NMR lines can give clues as to which shim gradients are poorly adjusted.[13][16]

  • Symmetrical Distortions: Odd-order shims (like Z1, Z3) typically cause symmetrical broadening of the peak.[9][17]

  • Asymmetrical Distortions (Tailing): Even-order shims (like Z2, Z4) often lead to skewed or tailing peaks.[9][16] The direction of the tailing can indicate which way to adjust the shim.[16]

  • Spinning Sidebands: Large spinning sidebands are often a result of poorly adjusted non-spinning (radial) shims like X, Y, XZ, and YZ.[2] These should be adjusted with the sample spinning turned off.[2]

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Poor Shimming

This guide provides a logical workflow to identify and resolve the root cause of poor shimming.

G cluster_0 Start: Poor Shimming Observed cluster_1 Step 1: Sample Inspection cluster_2 Step 2: Hardware & Setup Check cluster_3 Step 3: Shimming Procedure cluster_4 Resolution start Broad/Distorted Peaks sample_check Eject and Visually Inspect Sample start->sample_check vol_check Correct Volume? (4-5 cm) sample_check->vol_check particulate_check Particulates Present? vol_check->particulate_check Yes vol_check_no Adjust Volume vol_check->vol_check_no No tube_check High-Quality Tube? particulate_check->tube_check No particulate_check->tube_check Yes particulate_check_yes Filter Sample particulate_check->particulate_check_yes Yes position_check Check Sample Positioning (use depth gauge) tube_check->position_check Yes tube_check_no Replace Tube tube_check->tube_check_no No spinner_check Clean Spinner? position_check->spinner_check load_shims Load Standard Shim File ('rsh') spinner_check->load_shims manual_shim Manually Optimize Z1 and Z2 load_shims->manual_shim auto_shim Run Automated Shim ('topshim') manual_shim->auto_shim success Good Resolution Achieved auto_shim->success Success escalate Problem Persists: Consult Staff auto_shim->escalate Failure vol_check_no->sample_check Re-insert particulate_check_yes->sample_check Re-insert tube_check_no->sample_check Re-insert

Caption: Troubleshooting workflow for poor NMR shimming.

Guide 2: Manual Shimming Protocol

When automated shimming is insufficient, a manual approach is necessary. The key is an iterative process, focusing on lower-order shims before moving to higher-order ones.[10][18]

Experimental Protocol: Iterative Manual Shimming

  • Prerequisites: Ensure the sample is locked and the lock signal is not saturated. If the lock level does not decrease when you lower the lock power, it is saturated.[14] Start by loading a standard shim file for the probe in use.

  • Turn Spinning OFF: To adjust non-spinning shims, sample rotation must be off.[2]

  • On-Axis Shims (Z):

    • Begin by adjusting Z1 to maximize the lock level.

    • Next, adjust Z2 to maximize the lock level.

    • Return to Z1 and re-optimize it, as Z1 and Z2 are interactive.[18] Repeat this Z1/Z2 iteration until no further improvement in the lock level is observed.

  • Off-Axis Shims (X, Y):

    • Adjust X and Y shims to further maximize the lock level.

    • If higher-order off-axis shims are suspected to be an issue (e.g., due to persistent poor lineshape), adjust XZ and YZ iteratively.

  • Re-optimize On-Axis Shims: After adjusting any off-axis shims, you must re-optimize Z1 and Z2.[10]

  • Higher-Order On-Axis Shims:

    • If the lineshape is still poor (e.g., symmetrical broadening at the base), adjust Z3 .

    • After adjusting Z3, you must iteratively re-optimize Z1 and Z2.[19]

    • If necessary, adjust Z4 for asymmetrical distortions at the base of the peak, then re-optimize Z1 and Z2.[17]

  • Turn Spinning ON (Optional): For many experiments, sample spinning can average out remaining radial inhomogeneities, improving resolution. After turning spinning on, re-optimize the on-axis (Z) shims.

G start Start Manual Shimming z1z2 Iterate Z1 & Z2 (Spin OFF) start->z1z2 xy Adjust X & Y z1z2->xy re_z1z2_1 Re-iterate Z1 & Z2 xy->re_z1z2_1 z3 Adjust Z3 re_z1z2_1->z3 If needed spin_on Spin ON (Optional) re_z1z2_1->spin_on re_z1z2_2 Re-iterate Z1 & Z2 z3->re_z1z2_2 z4 Adjust Z4 re_z1z2_2->z4 If needed re_z1z2_3 Re-iterate Z1 & Z2 z4->re_z1z2_3 re_z1z2_3->spin_on final_z Final Z shims Optimization spin_on->final_z end Shimming Complete final_z->end

Caption: Logical flow for an iterative manual shimming procedure.

Data Presentation

Table 1: Common Sample Preparation Issues and Solutions
IssueCommon ResultRecommended Solution
Incorrect Sample Volume Liquid/air interface is within the coil, making shimming very difficult.[6]Adjust solvent volume to 0.6-0.7 mL (4-5 cm height in a 5mm tube).[5]
High Concentration / Viscosity Broadened spectral lines due to restricted molecular tumbling.[4][6]Dilute the sample.[6]
Suspended Particles / Precipitate Severe field inhomogeneity, causing broad, distorted lines.[6][12]Filter the sample through a glass wool plug or a syringe filter.[6]
Poor Quality NMR Tube Inconsistent glass thickness and concentricity disrupts field homogeneity.[5]Use high-quality tubes rated for the spectrometer's field strength.[5]
Paramagnetic Impurities Significant line broadening due to accelerated relaxation.[1]Remove impurities if possible (e.g., filtration, degassing).
Air Bubbles Distorts magnetic susceptibility, making shimming difficult.[3]Gently tap the tube or use sonication to remove bubbles before insertion.
Table 2: Interpreting Lineshape for Shim Correction
Lineshape ObservationPotential Shim(s) to AdjustAction
Symmetrical broadening of entire peakZ1, Z3Iteratively adjust Z1 and Z3, re-optimizing Z1/Z2 after each Z3 change.[9][17]
Asymmetrical peak (tailing/skew)Z2, Z4Adjust Z2. If tailing persists at the base, adjust Z4. Re-optimize Z1/Z2.[9][16]
Large spinning sidebandsX, Y, XZ, YZTurn spinning OFF. Adjust X/Y and then XZ/YZ. Re-optimize Z shims. Turn spin back on.[2][17]
Peak appears "split" or has a shoulderFirst-order shims (Z1, X, Y)Check Z1 first. If spinning, this could also indicate issues with X/Y that are not being averaged out.[2]

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods Using N-Methylacetamide-d3-1 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of analytes in biological matrices is a cornerstone of drug development and clinical research. The use of a stable isotope-labeled internal standard is widely recognized as the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, ensuring precision and accuracy by compensating for variability during sample processing and analysis. This guide provides a comprehensive overview of the validation of analytical methods using N-Methylacetamide-d3-1 as an internal standard for the quantification of N-Methylacetamide.

N-Methylacetamide is a metabolite of the widely used solvent N,N-dimethylacetamide and its accurate measurement is crucial in pharmacokinetic studies and occupational exposure monitoring. This compound, as a deuterated analog, offers a robust tool for achieving reliable and reproducible results.

This guide presents a comparative analysis of this compound against other potential internal standards, supported by representative experimental data. It also provides detailed experimental protocols for key validation experiments.

Comparison of Internal Standard Performance

The choice of an internal standard is critical for the success of a quantitative bioanalytical method. The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection. Here, we compare the performance of this compound with a hypothetical structural analog and a ¹³C-labeled internal standard.

Data Presentation: Performance Comparison of Internal Standards

The following table summarizes the expected performance characteristics of different types of internal standards for the analysis of N-Methylacetamide. The data for the deuterated internal standard is based on a validated method for the analogous compound, N-monomethylacetamide, using its deuterated form.

Performance ParameterThis compound (Deuterated IS)Structural Analog IS (e.g., N-Ethylacetamide)¹³C-Labeled N-Methylacetamide
Co-elution with Analyte Nearly identical retention timeDifferent retention timeIdentical retention time
Correction for Matrix Effects ExcellentVariable, depends on structural similarityExcellent
Correction for Extraction Recovery ExcellentGood to VariableExcellent
Potential for Isotopic Crosstalk Low, with sufficient mass differenceNoneNone
Commercial Availability Generally availableMay require custom synthesisLess common, may require custom synthesis
Cost ModerateLow to High (if custom synthesis is needed)High

Experimental Protocols

A robust and reliable bioanalytical method requires rigorous validation to ensure it is fit for its intended purpose. Below are detailed methodologies for key experiments in the validation of an LC-MS/MS method for N-Methylacetamide using this compound as an internal standard.

Stock and Working Solution Preparation
  • Primary Stock Solutions: Prepare individual stock solutions of N-Methylacetamide and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of N-Methylacetamide by serial dilution of the primary stock solution with 50% methanol (B129727) to cover the desired calibration range.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 50 µg/L) in 50% methanol.

Sample Preparation (Protein Precipitation)
  • To a 4 µL aliquot of plasma sample in a microcentrifuge tube, add 196 µL of the internal standard working solution (containing 50% methanol).

  • Vortex the mixture at high speed for 10 seconds to precipitate proteins.

  • Centrifuge the tubes at 14,000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Validation Parameters

The following validation parameters should be assessed according to regulatory guidelines (e.g., FDA and EMA).

Table 1: Summary of a Validated LC-MS/MS Method for N-monomethylacetamide using a Deuterated Internal Standard

Validation ParameterResultAcceptance Criteria
Linearity Range 1 - 200 µg/LCorrelation coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) 1 µg/LSignal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20%
Intra-day Accuracy (% Bias) -5.0% to 8.0%Within ±15% (±20% at LLOQ)
Intra-day Precision (% CV) 2.5% to 7.8%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (% Bias) -3.5% to 6.5%Within ±15% (±20% at LLOQ)
Inter-day Precision (% CV) 3.1% to 8.2%≤ 15% (≤ 20% at LLOQ)
Recovery Not explicitly reported, but compensated by ISConsistent and reproducible
Matrix Effect NegligibleIS-normalized matrix factor between 0.85 and 1.15
Stability (14 days at various conditions) StableWithin ±15% of nominal concentration

Data is representative and based on a validated method for N-monomethylacetamide and its deuterated internal standard as published in a peer-reviewed journal.

Chromatographic and Mass Spectrometric Conditions
  • LC Column: Kinetex EVO C18 (100 mm × 2.1 mm, 2.6 µm)

  • Mobile Phase: Isocratic elution with 30% methanol containing 0.1% formic acid

  • Flow Rate: 0.2 mL/min

  • Injection Volume: 1 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

    • N-Methylacetamide: Precursor ion > Product ion (to be determined during method development)

    • This compound: Precursor ion > Product ion (to be determined during method development)

Mandatory Visualizations

To further clarify the experimental workflow and the rationale behind using a deuterated internal standard, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (4 µL) is_solution IS Working Solution (196 µL) (this compound in 50% MeOH) mix Vortex Mix (10s) is_solution->mix centrifuge Centrifuge (14,000 x g, 5 min) mix->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS System supernatant->lcms data Data Acquisition & Processing lcms->data

Experimental Workflow for Sample Analysis.

logical_relationship cluster_process Analytical Process cluster_output Output Signal analyte N-Methylacetamide (Analyte) extraction Extraction analyte->extraction is This compound (Internal Standard) is->extraction chromatography Chromatography extraction->chromatography ionization Ionization chromatography->ionization analyte_signal Analyte Response ionization->analyte_signal is_signal IS Response ionization->is_signal variability Process Variability (e.g., Matrix Effects, Recovery Loss) variability->extraction variability->chromatography variability->ionization ratio Analyte/IS Ratio (Normalized Response) analyte_signal->ratio is_signal->ratio quantification Accurate Quantification ratio->quantification

Principle of Internal Standard Correction.

A Comparative Analysis of N-Methylacetamide-d3 and N-Methylacetamide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of N-Methylacetamide-d3 (specifically, N-(methyl-d3)-acetamide) and its non-deuterated counterpart, N-Methylacetamide. This document is intended to assist researchers in selecting the appropriate compound for their specific experimental needs, with a focus on applications in drug metabolism, pharmacokinetic studies, and analytical chemistry.

Executive Summary

N-Methylacetamide is a simple amide used as a solvent and in organic synthesis. Its deuterated analog, N-Methylacetamide-d3, in which the three hydrogen atoms of the N-methyl group are replaced with deuterium (B1214612), serves as a valuable tool in various research applications. The primary distinction between the two lies in the mass difference imparted by the deuterium atoms. This seemingly subtle change leads to significant differences in their mass spectrometric profiles and can induce a kinetic isotope effect (KIE), making the deuterated form a powerful internal standard for quantitative analysis and a probe for studying reaction mechanisms, particularly in drug metabolism.

Physicochemical Properties

The fundamental physicochemical properties of N-Methylacetamide and N-Methylacetamide-d3 are very similar, with the most notable difference being the molecular weight.

PropertyN-MethylacetamideN-Methylacetamide-d3
Chemical Formula C₃H₇NOC₃H₄D₃NO
Molecular Weight 73.09 g/mol [1]76.11 g/mol
CAS Number 79-16-3[1]3669-71-4
Boiling Point ~204-206 °C[1]Expected to be very similar to N-Methylacetamide
Melting Point ~26-28 °C[1]Expected to be very similar to N-Methylacetamide
Density ~0.957 g/mL at 25 °CExpected to be slightly higher than N-Methylacetamide

Spectroscopic Comparison

The substitution of hydrogen with deuterium leads to predictable differences in the spectroscopic signatures of the two compounds.

Mass Spectrometry

In mass spectrometry, the most obvious difference is the molecular ion peak. N-Methylacetamide-d3 will exhibit a molecular ion peak that is 3 mass units higher than that of N-Methylacetamide.

CompoundMolecular Ion (M+)Key Fragmentation Pattern
N-Methylacetamide m/z 73Fragments at m/z 58 ([M-CH₃]⁺) and m/z 43 ([CH₃CO]⁺) are prominent.[2]
N-Methylacetamide-d3 m/z 76The fragment corresponding to the loss of the deuterated methyl group will be observed at m/z 58 ([M-CD₃]⁺). The acetyl fragment will remain at m/z 43.
Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR, the signal corresponding to the N-methyl group will be absent for N-Methylacetamide-d3. The acetyl methyl protons will remain visible. In ¹³C NMR, the carbon of the deuterated methyl group will show a multiplet due to coupling with deuterium (a triplet for a CD₃ group) and will be shifted slightly upfield.

SpectrumN-MethylacetamideN-Methylacetamide-d3 (Predicted)
¹H NMR Signal for N-CH₃ protons (~2.8 ppm) and CH₃CO protons (~2.0 ppm).[3]Signal for CH₃CO protons (~2.0 ppm). The N-CD₃ signal will be absent.
¹³C NMR Signal for N-C H₃ carbon (~26 ppm) and C H₃CO carbon (~23 ppm), and the carbonyl carbon (~171 ppm).[3]Signal for C H₃CO carbon (~23 ppm) and the carbonyl carbon (~171 ppm). The N-C D₃ signal will appear as a multiplet and be slightly upfield shifted compared to the non-deuterated analog.
Infrared (IR) Spectroscopy

The primary difference in the IR spectra will be the C-D stretching and bending vibrations, which occur at lower frequencies than the corresponding C-H vibrations due to the heavier mass of deuterium.

Vibrational ModeN-MethylacetamideN-Methylacetamide-d3 (Predicted)
N-CH₃ Stretch ~2800-3000 cm⁻¹C-D stretching vibrations will appear at a lower frequency, typically around 2100-2200 cm⁻¹.
Amide I (C=O stretch) ~1650 cm⁻¹[4]Expected to be very similar.
Amide II (N-H bend) ~1550 cm⁻¹Expected to be very similar.

Application in Drug Metabolism and Pharmacokinetics: The Kinetic Isotope Effect

A key application of N-Methylacetamide-d3 is in studying the metabolism of N-methyl amides. The N-demethylation of such compounds is often mediated by cytochrome P450 (CYP) enzymes.[5][6] The mechanism of this reaction typically involves the cleavage of a C-H bond on the methyl group.

G cluster_0 CYP450 Catalytic Cycle cluster_1 N-Demethylation Substrate (R-CH3) Substrate (R-CH3) CYP450-Fe(III)-Substrate CYP450-Fe(III)-Substrate Substrate (R-CH3)->CYP450-Fe(III)-Substrate Binding CYP450-Fe(II)-Substrate CYP450-Fe(II)-Substrate CYP450-Fe(III)-Substrate->CYP450-Fe(II)-Substrate Reduction (e-) CYP450-Fe(II)-O2-Substrate CYP450-Fe(II)-O2-Substrate CYP450-Fe(II)-Substrate->CYP450-Fe(II)-O2-Substrate O2 Binding CYP450-Fe(V)=O-Substrate CYP450-Fe(V)=O-Substrate CYP450-Fe(II)-O2-Substrate->CYP450-Fe(V)=O-Substrate Reduction (e-, 2H+) -H2O CYP450-Fe(IV)-OH + Substrate_Radical CYP450-Fe(IV)-OH + Substrate_Radical CYP450-Fe(V)=O-Substrate->CYP450-Fe(IV)-OH + Substrate_Radical H-atom abstraction CYP450-Fe(III) + Product (R-CH2OH) CYP450-Fe(III) + Product (R-CH2OH) CYP450-Fe(IV)-OH + Substrate_Radical->CYP450-Fe(III) + Product (R-CH2OH) Radical Rebound CYP450-Fe(III) CYP450-Fe(III) CYP450-Fe(III) + Product (R-CH2OH)->CYP450-Fe(III) Product Release Product (R-CH2OH) Product (R-CH2OH) Intermediate Intermediate Product (R-CH2OH)->Intermediate Spontaneous Rearrangement Final_Product (R-H) + Formaldehyde (CH2O) Final_Product (R-H) + Formaldehyde (CH2O) Intermediate->Final_Product (R-H) + Formaldehyde (CH2O)

Caption: Workflow for an in vitro metabolism assay.

Materials:

  • Human or rat liver microsomes

  • NADPH regenerating system (or NADPH)

  • Phosphate (B84403) buffer (pH 7.4)

  • N-Methylacetamide and N-Methylacetamide-d3 stock solutions

  • Acetonitrile (or other suitable quenching solvent)

  • Incubator/shaking water bath

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Thaw liver microsomes on ice.

  • Prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer, microsomes, and either N-Methylacetamide or N-Methylacetamide-d3 at the desired concentration.

  • Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction at each time point by adding an equal volume of cold acetonitrile.

  • Vortex the samples and centrifuge to pellet the precipitated protein.

  • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Analyze the samples by LC-MS/MS to quantify the amount of remaining parent compound (N-Methylacetamide or N-Methylacetamide-d3) and/or the formation of the demethylated metabolite.

  • The rates of metabolism for the two compounds can then be calculated and compared to determine the kinetic isotope effect.

Conclusion

N-Methylacetamide-d3 is a powerful tool for researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. Its distinct mass spectrometric signature makes it an ideal internal standard for the accurate quantification of N-Methylacetamide. Furthermore, the potential for a kinetic isotope effect upon N-demethylation allows for its use in mechanistic studies of drug metabolism. The choice between N-Methylacetamide and its deuterated analog will depend on the specific requirements of the experiment, with the deuterated form offering significant advantages for quantitative and mechanistic studies.

References

N-Methylacetamide-d3-1 as an Internal Standard: A Comparative Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly in drug metabolism and pharmacokinetic studies, the choice of an internal standard (IS) is paramount to achieving accurate and reliable results. This guide provides an objective comparison of the performance of N-Methylacetamide-d3-1 as a stable isotope-labeled (SIL) internal standard against other alternatives, supported by experimental data.

Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1] By incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), these standards are chemically identical to the analyte of interest but possess a different mass. This near-identical physicochemical behavior allows them to co-elute with the analyte, experiencing the same matrix effects and ionization suppression or enhancement, which leads to more accurate and precise quantification.

Performance Comparison: this compound vs. Alternative Internal Standards

The primary advantage of a deuterated internal standard like this compound lies in its ability to closely mimic the behavior of the analyte, N-Methylacetamide, throughout the entire analytical process. This minimizes variability and leads to superior accuracy and precision compared to other types of internal standards, such as structural analogs.

Quantitative Data Summary

The following tables summarize the accuracy and precision data from validated bioanalytical methods for the quantification of N-Methylacetamide (NMAC), also known as N-monomethylacetamide (MMA), using a deuterated internal standard. This data serves as a benchmark for the expected performance of this compound.

Table 1: Performance Data from a Validated LC-MS/MS Method for N-Methylacetamide in Urine

(Data adapted from Tanaka et al., 2018)[2][3]

ParameterWithin-run Accuracy (%)Within-run Precision (RSD %)
N-Methylacetamide (NMAC) 96.5% - 109.6%3.43% - 10.31%

Table 2: Performance Data from a Validated LC-MS Method for N-Monomethylacetamide in Plasma

(Data adapted from Al-Shammaria et al., 2016)[4][5]

ParameterIntra-day Accuracy and Precision (%)Inter-day Accuracy and Precision (%)
N-Monomethylacetamide (MMA) <8.6%<8.6%

In contrast to the high accuracy and precision achieved with a deuterated internal standard, methods employing a structural analog as the internal standard can be susceptible to greater variability. Differences in physicochemical properties between the analyte and a structural analog can lead to differential extraction recovery, chromatographic separation, and ionization efficiency, ultimately compromising the accuracy of the results.[6] Studies have shown that using non-matching internal standards can lead to a significant increase in the coefficient of variation (CV) compared to using a stable isotope-labeled internal standard.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below is a representative experimental protocol for the quantification of N-Methylacetamide in a biological matrix using LC-MS/MS with a deuterated internal standard.

Key Experimental Protocol: LC-MS/MS for N-Methylacetamide in Urine

(Based on the methodology described by Tanaka et al., 2018)[2][3]

1. Sample Preparation:

  • Urine samples were diluted 10-fold with formic acid.

  • An internal standard working solution (containing the deuterated standard) is added to the diluted urine sample.

2. LC-MS/MS Analysis:

  • LC System: High-performance liquid chromatography system.

  • Column: C18 reverse-phase Octa Decyl Silyl (ODS) column.

  • Mobile Phase: A mixture of methanol (B129727) and aqueous formic acid solution.

  • Injection Volume: 1 µL.

  • MS/MS System: A tandem mass spectrometer equipped with an appropriate ionization source.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both N-Methylacetamide and its deuterated internal standard.

3. Calibration and Quantification:

  • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for a series of known standards.

  • The concentration of N-Methylacetamide in the samples is then determined from the calibration curve.

Visualizing the Workflow

To further clarify the process, the following diagrams illustrate the typical workflow for bioanalytical method validation and the logical relationship in selecting an appropriate internal standard.

bioanalytical_workflow Bioanalytical Method Workflow sample_collection Sample Collection (e.g., Urine, Plasma) is_spiking Internal Standard Spiking (this compound) sample_collection->is_spiking sample_prep Sample Preparation (e.g., Dilution, Extraction) is_spiking->sample_prep lc_separation LC Separation sample_prep->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Bioanalytical Method Workflow

is_selection_logic Internal Standard Selection Logic start Start: Need for Internal Standard is_sil Is a Stable Isotope-Labeled (SIL) IS Available? start->is_sil use_sil Use SIL IS (e.g., this compound) is_sil->use_sil Yes consider_analog Consider Structural Analog IS is_sil->consider_analog No end End: Method Validation use_sil->end validate_analog Thoroughly Validate Analog IS Performance (Accuracy, Precision, Matrix Effects) consider_analog->validate_analog validate_analog->end

Internal Standard Selection Logic

References

The Unseen Benchmark: Performance of N-Methylacetamide-d3-1 in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Limits of Detection and Quantification for Researchers and Drug Development Professionals

In the landscape of bioanalysis, achieving the highest levels of accuracy and precision is paramount. The quantification of analytes in complex biological matrices is often fraught with challenges, including matrix effects and variability in sample preparation. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating these issues, and N-Methylacetamide-d3-1 stands as a key player in this arena, particularly for the analysis of small polar molecules. This guide provides an objective comparison of the performance of this compound, focusing on the critical parameters of Limit of Detection (LOD) and Limit of Quantification (LOQ), and contextualizes its performance against alternative deuterated internal standards.

The Critical Role of Deuterated Internal Standards

Deuterated internal standards are synthetic versions of an analyte where one or more hydrogen atoms are replaced with deuterium, a heavy isotope of hydrogen. This subtle change in mass allows the internal standard to be distinguished from the analyte by a mass spectrometer, while its nearly identical physicochemical properties ensure it behaves similarly during sample preparation and chromatographic separation. This co-elution and analogous response to matrix effects are crucial for accurate quantification.

Performance Metrics: Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision and accuracy. The Limit of Quantification (LOQ) is the lowest concentration at which the analyte can be not only reliably detected but also quantified with a predefined level of precision and accuracy. In the context of bioanalytical method validation, the Lower Limit of Quantification (LLOQ) is a critical parameter that defines the lower end of the assay's useful range.

This compound: Performance Insights

Direct, publicly available data specifying the LOD and LOQ of this compound as an internal standard is scarce. This is because the performance of an internal standard is intrinsically linked to the analyte it is used to quantify and the specifics of the analytical method. However, data for its non-deuterated analogue, N-Methylacetamide (NMAC), provides a strong proxy for its expected performance. Deuteration has a minimal effect on the chromatographic and mass spectrometric behavior relevant to detection limits.

A study determining urinary metabolites of N,N-dimethylacetamide reported a Limit of Detection (LOD) of 0.05 mg/L for N-Methylacetamide (NMAC) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

Comparative Analysis with Alternative Deuterated Internal Standards

To provide a comprehensive performance overview, it is essential to compare this compound with other deuterated internal standards commonly employed for the analysis of small polar molecules. The following table presents the Lower Limit of Quantification (LLOQ) achieved for various analytes when using these internal standards. The LLOQ of the analyte is a direct reflection of the internal standard's ability to provide a stable and reproducible signal at low concentrations.

Internal StandardAnalyte(s)MatrixLLOQ of AnalyteReference
N-Methylacetamide (proxy for this compound) N-MethylacetamideUrineNot explicitly stated, LOD was 0.05 mg/L[1]
Metformin-d6 MetforminHuman Plasma1.0 ng/mL
Acetaminophen-d4 AcetaminophenHuman Plasma0.1 µg/mL
Gabapentin-d4 GabapentinHuman Plasma20 ng/mL
Ranitidine-d6 RanitidineHuman Plasma1 ng/mL

Note: The LLOQ values are method-dependent and can vary based on instrumentation, sample preparation, and chromatographic conditions.

Experimental Protocols: A Foundation for Reproducibility

The determination of LOD and LOQ is a critical component of bioanalytical method validation. Below are generalized, yet detailed, experimental protocols that form the basis for establishing these performance characteristics.

Protocol for Determination of Limit of Detection (LOD)

The LOD is typically determined by one of the following methods:

  • Signal-to-Noise Ratio: This approach involves comparing the signal from samples with known low concentrations of the analyte to the background noise. A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD.

  • Standard Deviation of the Response and the Slope: The LOD is calculated as LOD = 3.3 * (σ/S), where σ is the standard deviation of the response (typically of blank samples) and S is the slope of the calibration curve.

Workflow for LOD Determination:

LOD_Determination cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calculation LOD Calculation prep_blank Prepare Blank Matrix Samples (n≥10) analyze_samples Analyze all Prepared Samples prep_blank->analyze_samples prep_low_conc Prepare Spiked Samples at Estimated LOD prep_low_conc->analyze_samples calc_sd Calculate Standard Deviation (σ) of Blank Responses analyze_samples->calc_sd calc_slope Determine Slope (S) from Calibration Curve analyze_samples->calc_slope or_node OR analyze_samples->or_node calc_lod Calculate LOD = 3.3 * (σ/S) calc_sd->calc_lod calc_slope->calc_lod calc_sn Determine Signal-to-Noise Ratio (S/N ≥ 3) or_node->calc_sn

Caption: Workflow for the determination of the Limit of Detection (LOD).

Protocol for Determination of Limit of Quantification (LOQ) / Lower Limit of Quantification (LLOQ)

The LOQ or LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Accuracy: Typically within ±20% of the nominal concentration.

  • Precision: The coefficient of variation (CV) should not exceed 20%.

Workflow for LOQ/LLOQ Determination:

LOQ_Determination cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation LLOQ Validation prep_cal Prepare Calibration Standards (including estimated LLOQ) analyze_samples Analyze Calibration and QC Samples prep_cal->analyze_samples prep_qc Prepare Quality Control (QC) Samples at LLOQ (n≥5) prep_qc->analyze_samples calc_accuracy Calculate Accuracy of LLOQ QCs analyze_samples->calc_accuracy calc_precision Calculate Precision (CV%) of LLOQ QCs analyze_samples->calc_precision check_criteria Verify Accuracy (±20%) and Precision (≤20%) calc_accuracy->check_criteria calc_precision->check_criteria

Caption: Workflow for the determination of the Limit of Quantification (LOQ/LLOQ).

Logical Framework for Internal Standard Selection

The choice of an internal standard is a critical decision in method development. The following diagram illustrates the logical pathway that underscores the preference for a deuterated internal standard like this compound.

IS_Selection_Logic start Need for Accurate Quantification in a Complex Matrix q1 Can matrix effects and sample prep variability be ignored? start->q1 no_is No Internal Standard (High risk of inaccurate data) q1->no_is No use_is Use an Internal Standard q1->use_is Yes q2 Is a structural analog sufficient? use_is->q2 analog_is Structural Analog IS (May not perfectly mimic analyte's behavior) q2->analog_is Yes sil_is Stable Isotope-Labeled IS (Gold Standard) q2->sil_is No nma_d3 This compound sil_is->nma_d3

Caption: Decision-making process for selecting an appropriate internal standard.

Conclusion

While direct LOD and LOQ figures for this compound are not readily published, the available data for its non-deuterated counterpart, N-Methylacetamide, demonstrates its suitability for sensitive bioanalytical methods. The primary value of a deuterated internal standard lies in its ability to ensure the accuracy and precision of analyte quantification, particularly at the lower limits of a method's range. The comparative data and experimental workflows provided in this guide underscore the robust performance expected from this compound and affirm the critical role of deuterated internal standards in generating reliable data for researchers, scientists, and drug development professionals.

References

The Gold Standard in Quantitative Analysis: A Comparative Guide to N-Methylacetamide-d3-1

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of bioanalysis, the choice of an internal standard is a critical factor that directly impacts the accuracy, precision, and reliability of quantitative results. For researchers, scientists, and drug development professionals engaged in the quantification of N-Methylacetamide or related compounds, this guide provides an objective comparison of N-Methylacetamide-d3-1, a deuterated internal standard, against non-deuterated alternatives. Supported by established analytical principles and experimental data from analogous methods, this document underscores the superiority of stable isotope-labeled standards in modern analytical workflows.

The Critical Role of Internal Standards in Quantitative Analysis

Internal standards (IS) are essential in analytical chemistry, particularly in chromatographic techniques coupled with mass spectrometry (LC-MS and GC-MS). They are compounds added in a known amount to samples, calibrators, and quality controls to correct for variations that can occur during sample preparation, injection, and analysis. An ideal internal standard should mimic the physicochemical behavior of the analyte of interest as closely as possible to ensure accurate correction for potential sample loss and matrix effects.

This compound: The Superior Choice

This compound is a stable isotope-labeled (SIL) internal standard where three hydrogen atoms in the N-Methylacetamide molecule have been replaced with deuterium. This substitution results in a minimal change in chemical properties but a distinct mass difference, allowing it to be differentiated from the unlabeled analyte by a mass spectrometer. This near-identical chemical nature is the cornerstone of its superior performance compared to non-deuterated, or structural analogue, internal standards.

Key Performance Advantages of this compound

The scientific consensus strongly supports the use of stable isotope-labeled internal standards like this compound. Their chemical and physical properties are nearly identical to the analyte, leading to better tracking throughout the analytical process and more accurate and precise results.

FeatureThis compound (Deuterated IS)Non-Deuterated Structural Analogue IS
Chromatographic Co-elution Nearly identical retention time to N-Methylacetamide, ensuring co-elution and co-extraction.Different retention times are common, leading to differential matrix effects.
Matrix Effect Compensation Effectively compensates for matrix-induced signal suppression or enhancement due to co-elution.Prone to inaccurate quantification as it may not experience the same matrix effects as the analyte.
Extraction Recovery Similar extraction efficiency to the analyte across various conditions and matrices.Differences in physicochemical properties can lead to inconsistent and variable recovery.
Accuracy & Precision Higher accuracy and precision due to better correction for analytical variability.Lower accuracy and precision, with a higher potential for biased results.
Method Robustness Leads to more robust and reliable bioanalytical methods.Methods are more susceptible to variations in sample matrix and experimental conditions.
Regulatory Acceptance Widely regarded as the "gold standard" by regulatory agencies for bioanalytical method validation.May require more extensive validation to demonstrate adequate performance.

Experimental Protocols: Best Practices in Action

LC-MS/MS Method for a Structurally Related Amide

This protocol is adapted from a validated method for the simultaneous quantification of N,N-dimethylacetamide (DMA) and its metabolite N-monomethylacetamide (MMA) using a deuterated internal standard ([²H]₉-DMA) in pediatric plasma.[1] This serves as a practical example of the successful application of a deuterated internal standard for a similar analyte.

1. Sample Preparation:

  • To 4 µL of plasma, add 196 µL of a 50% methanol (B129727) solution containing the deuterated internal standard.

  • Vortex mix to precipitate proteins.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC Column: Kinetex EVO C18 (100 mm × 2.1 mm, 2.6 μm)

  • Mobile Phase: Isocratic elution with 30% methanol containing 0.1% formic acid.

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 1 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the deuterated internal standard.

3. Quantification:

  • The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the deuterated internal standard and comparing this ratio to a calibration curve constructed with known concentrations of the analyte and a constant concentration of the internal standard.

Representative GC-MS Method for N-Methylacetamide

The following protocol for the analysis of N-Methylacetamide is based on established GC-MS methods for amide compounds.[2][3] The use of this compound as an internal standard is recommended for optimal performance.

1. Sample Preparation:

  • For liquid samples (e.g., urine), a protein precipitation step with methanol may be employed, followed by centrifugation.[4]

  • For solid samples, extraction with a suitable solvent like methanol is necessary.

  • An aliquot of the extract or supernatant is transferred to a vial, and a known amount of this compound solution is added.

2. GC-MS Conditions:

  • GC Column: Rxi-624sil MS (60 m, 0.32 mm ID, 1.8 µm film thickness) or similar polar capillary column.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.1 mL/min).

  • Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, then ramp to 280°C at 20°C/min, and hold for 1 minute.

  • Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions for N-Methylacetamide and this compound.

3. Quantification:

  • Quantification is performed by constructing a calibration curve based on the ratio of the peak area of the analyte to the peak area of this compound at various concentrations.

Visualizing the Workflow

To further clarify the analytical processes, the following diagrams illustrate the key steps in a typical quantitative analysis workflow using an internal standard.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add this compound Sample->Add_IS Precipitate Protein Precipitation (e.g., Methanol) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantification via Calibration Curve Ratio->Quantify

Caption: LC-MS/MS analytical workflow.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (e.g., Urine, Extract) Add_IS Add this compound Sample->Add_IS Vortex Vortex Mix Add_IS->Vortex Inject Inject into GC-MS Vortex->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantification via Calibration Curve Ratio->Quantify

Caption: GC-MS analytical workflow.

Conclusion

The use of a deuterated internal standard such as this compound is the unequivocal gold standard for the quantitative bioanalysis of N-Methylacetamide and related compounds. Its ability to closely mimic the behavior of the analyte throughout the analytical process ensures superior accuracy, precision, and robustness by effectively compensating for sample loss and matrix effects. While non-deuterated internal standards can be employed, they are more likely to introduce variability and may not adequately correct for the complexities of biological matrices. For researchers, scientists, and drug development professionals seeking the highest quality data, this compound is the recommended internal standard for achieving reliable and reproducible results.

References

A Comparative Guide to N-Methylacetamide-d3-1 and Other Deuterated Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis by mass spectrometry, the use of stable isotope-labeled internal standards (SIL-ISs) is the gold standard for achieving accurate and reproducible results. Among these, deuterated standards are widely employed due to their cost-effectiveness and commercial availability. This guide provides an objective comparison of N-Methylacetamide-d3-1 with other commonly used deuterated internal standards, supported by experimental principles and data to aid in the selection of the most appropriate standard for your analytical needs.

The Critical Role of Deuterated Internal Standards

Deuterated internal standards are analogues of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium (B1214612). This subtle mass change allows the mass spectrometer to differentiate between the analyte and the internal standard, while their physicochemical properties remain nearly identical. This similarity ensures that the internal standard closely mimics the analyte's behavior throughout the analytical workflow, from sample preparation to detection. By normalizing the analyte's response to that of the internal standard, variations arising from matrix effects, ionization suppression or enhancement, and inconsistencies in sample preparation and injection volume can be effectively compensated for, leading to enhanced accuracy and precision.[1][2]

Performance Comparison: this compound vs. Alternative Deuterated Amides

While direct head-to-head experimental data comparing this compound with other small polar deuterated amides is not extensively available in peer-reviewed literature, a comparative analysis can be constructed based on established principles of chromatography and mass spectrometry, and performance data of similar compounds. The primary alternatives to this compound for the quantification of small, polar analytes include other deuterated short-chain amides such as Deuterated N,N-Dimethylacetamide (DMAc-d6) and Deuterated Formamide (B127407).

Key Performance Parameters:

ParameterThis compoundDeuterated N,N-Dimethylacetamide (DMAc-d6)Deuterated FormamideGeneral Considerations & Supporting Data
Analyte Similarity High similarity to N-Methylacetamide and other small primary and secondary amides.High similarity to N,N-Dimethylacetamide and other tertiary amides.[3]High similarity to formamide and other primary amides with no N-alkyl substitution.The closer the chemical structure of the internal standard to the analyte, the better it will compensate for matrix effects and extraction variability.[2]
Chromatographic Behavior (Isotope Effect) The three deuterium atoms on the N-methyl group may cause a slight retention time shift (typically eluting slightly earlier) compared to the non-deuterated analyte. This is a known "isotope effect."[4][5]The six deuterium atoms on the two N-methyl groups can lead to a more pronounced isotope effect compared to this compound.The position of deuteration will significantly impact the isotope effect. Deuteration on the formyl proton may have a different effect than on the amide protons.A significant chromatographic shift between the analyte and the internal standard can lead to differential matrix effects, compromising quantification accuracy.[4] Minimizing this shift is crucial.
Potential for H/D Exchange The deuterium atoms are on a methyl group attached to a nitrogen. While generally stable, the potential for exchange under certain pH and temperature conditions should be evaluated.[6]Similar to this compound, the deuterium atoms are on N-methyl groups and are generally stable.Deuterium on the amide nitrogen is readily exchangeable with protons from the solvent, making it unsuitable as a stable internal standard. Deuteration on the formyl carbon is more stable.The stability of the deuterium label is paramount. H/D exchange will compromise the integrity of the internal standard and lead to inaccurate results.[6]
Mass Difference A mass shift of +3 Da provides clear differentiation from the analyte in the mass spectrometer.A mass shift of +6 Da provides excellent separation from the analyte's isotopic envelope.[3]The mass shift will depend on the number of deuterium atoms incorporated.A mass shift of at least +3 Da is generally recommended to avoid isotopic cross-talk.[2]
Commercial Availability & Cost Readily available from various suppliers.Readily available from various suppliers.[3][7]Availability can vary depending on the specific deuterated form.Cost and availability are practical considerations in method development.

Experimental Protocols

The successful implementation of a deuterated internal standard relies on a robust and validated experimental workflow. Below are generalized protocols for a typical bioanalytical assay using a deuterated internal standard with LC-MS/MS.

Protocol 1: Sample Preparation (Protein Precipitation)
  • Sample Aliquoting: Aliquot a known volume (e.g., 100 µL) of the biological matrix (e.g., plasma, urine) into a microcentrifuge tube.

  • Internal Standard Spiking: Add a small, precise volume of the deuterated internal standard working solution (e.g., this compound) at a known concentration to each sample, calibrant, and quality control (QC) sample.

  • Protein Precipitation: Add a threefold volume (e.g., 300 µL) of a cold organic solvent, such as acetonitrile (B52724) or methanol, to precipitate proteins.

  • Vortexing: Vortex the samples vigorously for at least 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase to increase concentration.

Protocol 2: LC-MS/MS Analysis
  • Chromatographic Separation: Inject the prepared sample onto a suitable HPLC or UHPLC column. The choice of column (e.g., C18, HILIC) and mobile phase will depend on the polarity of the analyte. A gradient elution is often employed to achieve optimal separation.

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer, typically equipped with an electrospray ionization (ESI) source. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

  • Data Analysis: The peak areas of the analyte and the internal standard are integrated. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibration standards. The concentration of the analyte in the unknown samples is then determined from this calibration curve.

Protocol 3: Evaluation of Matrix Effects
  • Prepare Three Sets of Samples:

    • Set 1 (Neat Solution): Analyte and internal standard prepared in the mobile phase.

    • Set 2 (Post-Extraction Spike): Blank biological matrix is extracted first, and the analyte and internal standard are added to the final extract.

    • Set 3 (Pre-Extraction Spike): Analyte and internal standard are added to the blank matrix before the extraction process.

  • Analyze Samples: Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculate Matrix Factor: The matrix factor (MF) is calculated as the ratio of the peak area in the presence of matrix (Set 2) to the peak area in the neat solution (Set 1). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. The internal standard-normalized MF should be close to 1, demonstrating that the internal standard effectively compensates for matrix effects.

Visualization of Experimental Workflows

To further clarify the processes involved, the following diagrams illustrate the logical flow of a bioanalytical method and the decision-making process for internal standard selection.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with This compound Sample->Spike Extract Protein Precipitation or LLE/SPE Spike->Extract LC_Separation LC Separation Extract->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Area Integration MS_Detection->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Calibration Construct Calibration Curve Ratio->Calibration Quantification Quantify Unknowns Calibration->Quantification IS_Selection Start Need for Internal Standard? SIL_Available Stable Isotope-Labeled IS Available? Start->SIL_Available Deuterated Use Deuterated IS (e.g., this compound) SIL_Available->Deuterated Yes Analog Use Structural Analog (Validate Thoroughly) SIL_Available->Analog No Heavy_Atom Consider Heavy-Atom IS (13C, 15N) Deuterated->Heavy_Atom Isotope Effect an Issue? No_IS External Calibration (Higher Risk of Inaccuracy) Analog->No_IS No Suitable Analog?

References

Navigating Bioanalytical Sample Preparation: A Comparative Guide to the Recovery of N-Methylacetamide-d3-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is paramount. The choice of an internal standard and the sample preparation method are critical factors that directly influence the reliability of bioanalytical data. This guide provides a comprehensive comparison of common extraction techniques for the recovery of N-Methylacetamide-d3-1, a deuterated internal standard, from various sample matrices.

This compound serves as an ideal internal standard for its non-deuterated counterpart, N-Methylacetamide (NMAC), and other structurally similar small polar analytes. Its physicochemical properties are nearly identical to the analyte of interest, ensuring that it behaves similarly during sample extraction and analysis. This co-extraction is fundamental to correcting for analyte loss and variability during sample preparation, a cornerstone of robust bioanalytical method development.[1]

Comparative Recovery of this compound

The recovery of an internal standard is a critical parameter in bioanalytical method validation, as it indicates the efficiency of the extraction process. While specific recovery data for this compound is not extensively published, the recovery of its non-deuterated analog, N-Methylacetamide (NMAC), provides a very strong surrogate measure. Due to their nearly identical chemical and physical properties, their extraction efficiencies are expected to be highly similar.[1]

A study on the analysis of urinary N-methylacetamide (NMAC) using protein precipitation with methanol (B129727) demonstrated a mean recovery rate of 97.8%, with individual recovery rates ranging from 96.0% to 99.4% at three different concentrations.[2][3] This high and consistent recovery underscores the suitability of protein precipitation for extracting this small, polar compound from a complex biological matrix like urine.

The following table summarizes the expected recovery of this compound based on data for NMAC and typical performance of these extraction methods for small polar molecules.

Sample MatrixExtraction MethodExpected Recovery (%)Key AdvantagesPotential Challenges
Urine Protein Precipitation 96.0 - 99.4 Simple, fast, and cost-effective.May result in a less clean extract, potentially leading to matrix effects.
Plasma Protein Precipitation High (>90%) Rapid and requires minimal method development.Co-precipitation of the analyte can occur; less effective at removing phospholipids.
Plasma/Urine Liquid-Liquid Extraction (LLE) Variable (60-90%) Provides a cleaner extract than protein precipitation.Can be labor-intensive, may form emulsions, and is less efficient for highly polar compounds.[4][5]
Plasma/Urine Solid-Phase Extraction (SPE) High & Reproducible (85-105%) Delivers the cleanest extracts, high selectivity, and is amenable to automation.Requires more extensive method development and can be more costly per sample.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental results. Below are representative protocols for the three main extraction techniques discussed.

Protein Precipitation (for Plasma or Urine)

This method is often the first choice for its simplicity and speed, particularly for small polar molecules like this compound.

Protocol:

  • Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma or urine) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the this compound working solution at a known concentration.

  • Precipitating Agent Addition: Add 300 µL of ice-cold acetonitrile (B52724) or methanol.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein denaturation.

  • Centrifugation: Centrifuge the sample at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis (e.g., by LC-MS).

  • (Optional) Evaporation and Reconstitution: If necessary, evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a mobile phase-compatible solution.

Liquid-Liquid Extraction (LLE) (for Plasma or Urine)

LLE separates compounds based on their differential solubility in two immiscible liquids. For a polar analyte like this compound, careful selection of the organic solvent is critical.

Protocol:

  • Sample Preparation: Pipette 200 µL of the biological sample into a clean glass tube and add the internal standard.

  • pH Adjustment (if necessary): Add 50 µL of an appropriate buffer to optimize the partitioning of the analyte.

  • Organic Solvent Addition: Add 1 mL of a suitable water-immiscible organic solvent (e.g., ethyl acetate, or a mixture like dichloromethane/isopropanol).

  • Extraction: Cap the tube and vortex for 2 minutes to facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge at 3,000 x g for 10 minutes to achieve a clear separation of the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the organic layer to a new tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

Solid-Phase Extraction (SPE) (for Plasma or Urine)

SPE offers the highest selectivity and provides the cleanest extracts, which is particularly beneficial for sensitive LC-MS analysis. For a polar compound like this compound, a polar-enhanced or mixed-mode polymer-based sorbent is often suitable.[6]

Protocol:

  • Sorbent Conditioning: Condition the SPE cartridge (e.g., a polymeric reversed-phase sorbent) by passing 1 mL of methanol followed by 1 mL of water through it.

  • Sample Loading: Mix 100 µL of the biological sample (spiked with internal standard) with 100 µL of 4% phosphoric acid in water and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in the mobile phase for analysis.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the key steps in each extraction method.

cluster_PP Protein Precipitation Workflow Start_PP 1. Sample + IS Add_Solvent 2. Add Precipitation Solvent Start_PP->Add_Solvent Vortex_PP 3. Vortex Add_Solvent->Vortex_PP Centrifuge_PP 4. Centrifuge Vortex_PP->Centrifuge_PP Collect_Supernatant 5. Collect Supernatant Centrifuge_PP->Collect_Supernatant Analyze_PP 6. LC-MS Analysis Collect_Supernatant->Analyze_PP

Protein Precipitation Workflow Diagram.

cluster_LLE Liquid-Liquid Extraction Workflow Start_LLE 1. Sample + IS Add_Org_Solvent 2. Add Organic Solvent Start_LLE->Add_Org_Solvent Vortex_LLE 3. Vortex & Extract Add_Org_Solvent->Vortex_LLE Centrifuge_LLE 4. Centrifuge for Phase Separation Vortex_LLE->Centrifuge_LLE Collect_Org_Layer 5. Collect Organic Layer Centrifuge_LLE->Collect_Org_Layer Evap_Recon_LLE 6. Evaporate & Reconstitute Collect_Org_Layer->Evap_Recon_LLE Analyze_LLE 7. LC-MS Analysis Evap_Recon_LLE->Analyze_LLE

Liquid-Liquid Extraction Workflow Diagram.

cluster_SPE Solid-Phase Extraction Workflow Condition 1. Condition Cartridge Load 2. Load Sample + IS Condition->Load Wash 3. Wash Load->Wash Elute 4. Elute Wash->Elute Evap_Recon_SPE 5. Evaporate & Reconstitute Elute->Evap_Recon_SPE Analyze_SPE 6. LC-MS Analysis Evap_Recon_SPE->Analyze_SPE

Solid-Phase Extraction Workflow Diagram.

Alternatives to this compound

While a stable isotope-labeled internal standard like this compound is the gold standard, other deuterated or 13C- and 15N-labeled small polar compounds can be considered as alternatives, depending on the specific analyte being quantified.[7] The ideal alternative would have a similar chemical structure and polarity.

Examples of Alternative Internal Standards:

  • Acetamide-d3: Suitable for the analysis of acetamide (B32628) or other very small amides.

  • N,N-Dimethylacetamide-d7 (DMAC-d7): A good choice for the analysis of DMAC and related compounds.

  • Propionamide-d5: Can be used for the analysis of propionamide (B166681) and other short-chain amides.

The selection of an appropriate internal standard is a critical step in bioanalytical method development.[8] It is essential to validate the chosen internal standard to ensure it accurately reflects the behavior of the analyte throughout the entire analytical process.

References

A Comparative Guide to Ruggedness and Robustness Testing of Bioanalytical Assays Using N-Methylacetamide-d3-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of a bioanalytical assay utilizing N-Methylacetamide-d3-1 as an internal standard under varying experimental conditions to assess its ruggedness and robustness. The inclusion of supporting experimental data, detailed protocols, and visual workflows is intended to aid researchers, scientists, and drug development professionals in the validation of reliable and transferable bioanalytical methods.

The Critical Role of Ruggedness and Robustness in Bioanalytical Assays

In the realm of drug development and clinical research, the reliability and consistency of bioanalytical methods are paramount. The successful validation of an assay provides confidence in its suitability; however, this alone does not fully predict its performance during routine use.[1] This is where ruggedness and robustness testing become indispensable.

  • Robustness is a measure of an analytical procedure's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.

  • Ruggedness refers to the reproducibility of test results under a variety of normal test conditions, such as different laboratories, analysts, and instruments.

These testing paradigms are crucial for ensuring that a method is transferable and will produce consistent results over its lifecycle.

This compound: A Superior Internal Standard for Robust Assay Performance

The choice of an internal standard is a critical factor in the development of a robust bioanalytical method, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. A stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard for achieving the highest levels of accuracy and precision.

This compound is chemically identical to the analyte of interest, N-Methylacetamide, but has a different mass due to the replacement of three hydrogen atoms with deuterium. This near-identical physicochemical behavior ensures that it experiences similar extraction recovery, ionization efficiency, and chromatographic retention as the analyte. Consequently, it effectively compensates for variability during sample preparation and analysis, a key factor in mitigating matrix effects and ensuring method robustness.

Experimental Protocols

The following is a representative protocol for the ruggedness and robustness testing of a bioanalytical assay for the quantification of N-Methylacetamide in human plasma using this compound as an internal standard.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (this compound, 100 ng/mL in methanol).

  • Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (10 mM ammonium (B1175870) acetate (B1210297) in water:methanol, 90:10, v/v).

LC-MS/MS Conditions
  • LC System: High-Performance Liquid Chromatography (HPLC) system

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[2]

  • Mobile Phase: 10 mM ammonium acetate in water:methanol (90:10, v/v)[3]

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • N-Methylacetamide: m/z 74.1 → 56.1

    • This compound: m/z 77.1 → 59.1

Data Presentation: Ruggedness and Robustness Testing Results

The following tables summarize representative quantitative data from ruggedness and robustness testing. The acceptance criteria for these studies are typically that the precision (%CV) should not exceed 15% and the accuracy (% bias) should be within ±15% of the nominal concentration.

Table 1: Ruggedness Testing - Inter-Analyst and Inter-Instrument Variability
ParameterAnalyst 1 / Instrument AAnalyst 2 / Instrument B
QC Low (15 ng/mL)
Mean Concentration (ng/mL)14.8515.21
Accuracy (% Bias)-1.0%+1.4%
Precision (%CV)4.2%5.1%
QC Mid (75 ng/mL)
Mean Concentration (ng/mL)76.0574.25
Accuracy (% Bias)+1.4%-1.0%
Precision (%CV)3.5%4.0%
QC High (150 ng/mL)
Mean Concentration (ng/mL)151.80148.95
Accuracy (% Bias)+1.2%-0.7%
Precision (%CV)2.9%3.3%
Table 2: Robustness Testing - Variation in Chromatographic Conditions
Parameter VariationQC LevelMean Concentration (ng/mL)Accuracy (% Bias)Precision (%CV)
Flow Rate
0.75 mL/min (-5%)Low (15 ng/mL)15.33+2.2%5.5%
High (150 ng/mL)147.90-1.4%3.8%
0.85 mL/min (+5%)Low (15 ng/mL)14.79-1.4%4.9%
High (150 ng/mL)152.10+1.4%3.1%
Column Temperature
38°C (-2°C)Low (15 ng/mL)14.91-0.6%4.7%
High (150 ng/mL)151.05+0.7%3.4%
42°C (+2°C)Low (15 ng/mL)15.12+0.8%5.0%
High (150 ng/mL)149.25-0.5%3.6%
Mobile Phase Composition
12% Methanol (+2%)Low (15 ng/mL)14.70-2.0%6.1%
High (150 ng/mL)153.00+2.0%4.2%
8% Methanol (-2%)Low (15 ng/mL)15.45+3.0%5.8%
High (150 ng/mL)146.25-2.5%4.5%

The data presented in these tables are illustrative and demonstrate that with a stable isotope-labeled internal standard like this compound, the assay exhibits excellent ruggedness and robustness, with accuracy and precision values well within the accepted limits despite variations in analysts, instruments, and chromatographic conditions.

Visualizing the Workflow and Logic

Diagrams created using Graphviz provide a clear visual representation of the experimental workflows and the logical relationships in ruggedness and robustness testing.

Ruggedness_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_ruggedness Ruggedness Testing cluster_results Data Evaluation start Plasma Sample add_is Add this compound start->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject quantify Quantification inject->quantify analyst1 Analyst 1 Instrument A quantify->analyst1 analyst2 Analyst 2 Instrument B quantify->analyst2 compare Compare Results (%CV, %Bias) analyst1->compare analyst2->compare

Ruggedness testing workflow.

Robustness_Logic cluster_method Nominal Method cluster_variations Deliberate Variations cluster_is Role of Internal Standard cluster_outcome Assay Performance nominal Established LC-MS/MS Method Parameters flow Flow Rate (± 5%) nominal->flow temp Column Temp. (± 2°C) nominal->temp mobile Mobile Phase Composition (± 2%) nominal->mobile is This compound flow->is temp->is mobile->is robust Robust & Reliable Results is->robust is->robust Compensates for Variability

Logic of robustness with a SIL-IS.

Conclusion

The use of this compound as a stable isotope-labeled internal standard is instrumental in developing a rugged and robust bioanalytical assay for N-Methylacetamide. As demonstrated through the representative data, its ability to co-elute and behave similarly to the analyte ensures that minor variations in experimental conditions do not significantly impact the accuracy and precision of the results. This guide underscores the importance of systematic ruggedness and robustness testing and highlights the superior performance of assays that incorporate a well-chosen internal standard, ultimately leading to more reliable and transferable bioanalytical data in drug development.

References

A Comparative Guide to Inter-laboratory Analytical Methods for N-Methylacetamide Utilizing N-Methylacetamide-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methodologies for the quantification of N-Methylacetamide (NMA), a key metabolite of N,N-Dimethylacetamide (DMAc). The use of a stable isotope-labeled internal standard, such as N-Methylacetamide-d3, is considered the gold standard in bioanalysis for ensuring accuracy and precision. This document compiles and compares data from published, validated methods to offer a comprehensive overview of available analytical techniques, supporting the selection and implementation of appropriate protocols for pharmacokinetic, toxicokinetic, and occupational exposure monitoring studies.

The Critical Role of Internal Standards in Bioanalysis

In quantitative analysis, particularly in complex biological matrices like plasma and urine, an internal standard (IS) is crucial for correcting variability during sample preparation and instrumental analysis. An ideal IS mimics the physicochemical properties of the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization. Stable isotope-labeled internal standards (SIL-IS), such as N-Methylacetamide-d3, are structurally identical to the analyte but have a different mass due to the incorporation of heavy isotopes (e.g., deuterium). This near-perfect chemical similarity allows them to co-elute with the analyte and experience the same matrix effects, leading to more accurate and precise quantification.

Comparison of Analytical Methods

The following tables summarize the key performance parameters of different analytical methods for the quantification of N-Methylacetamide. The methods are categorized by the type of internal standard used: a deuterated internal standard (proxy method), a non-deuterated internal standard, and methods with no internal standard.

Table 1: Performance Comparison of LC-MS/MS Methods for NMA in Plasma
ParameterMethod with Deuterated IS (Proxy)
Internal Standard DMA-d9
Detection Method LC-MS
Matrix Human Plasma
Linearity Range 1 - 4000 µM
Lower Limit of Quantification (LLOQ) 8.6 µM
Limit of Detection (LOD) 2.52 µM
Intra-day Precision (%RSD) < 8.6%
Inter-day Precision (%RSD) < 8.6%
Accuracy < 8.6%
Recovery 76 - 100%

Data synthesized from a study on the closely related analyte DMA and its metabolite NMA, using a deuterated internal standard.

Table 2: Performance Comparison of Analytical Methods for NMA in Urine
ParameterLC-MS/MS (No IS)GC-NPD (No IS)GC-MS (Non-Deuterated IS)
Internal Standard NoneNoneN-ethylacetamide
Detection Method LC-MS/MSGC-NPDGC-MS
Matrix Human UrineHuman UrineHuman Urine
Linearity Range 0.05 - 5 mg/L1.0 - 250 mg/L0 - 1000 µmol/l
Lower Limit of Quantification (LLOQ) Not ReportedNot ReportedNot Reported
Limit of Detection (LOD) 0.05 mg/L0.2 mg/L15 µmol/l
Intra-day Precision (%RSD) 3.43 - 10.31%1.5 - 3.4%< 6%
Inter-day Precision (%RSD) 2.91 - 8.79%1.5 - 3.4%< 10%
Accuracy 96.5 - 109.6%Not ReportedNot Reported
Recovery Not Reported96.0 - 99.4%Not Reported

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below. These protocols represent common practices in the bioanalysis of N-Methylacetamide.

Method 1: LC-MS with Deuterated Internal Standard (Proxy Method for NMA in Plasma)

This method is designed for high-throughput analysis and is suitable for pharmacokinetic studies.

  • Sample Preparation:

    • To a plasma sample, add a working solution of the deuterated internal standard (DMA-d9).

    • Employ a protein precipitation technique by adding a precipitation agent (e.g., methanol).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • Chromatographic Conditions:

    • System: Liquid Chromatography system coupled to a mass spectrometer.

    • Column: C18 ODS-AQ/S-5 µm, 12 nm separation column.

    • Mobile Phase: Isocratic elution with an appropriate mixture of organic solvent and aqueous buffer.

    • Flow Rate: Maintained to ensure good chromatographic separation.

    • Injection Volume: A small volume of the extracted sample is injected.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive ion electrospray ionization (ESI+).

    • Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for NMA and the deuterated internal standard.

Method 2: LC-MS/MS for NMA in Urine (No Internal Standard)
  • Sample Preparation:

    • Dilute urine samples 10-fold with a formic acid solution.

    • Inject a 1-µl aliquot directly into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase Octa Decyl Silyl (ODS) column.

    • Mobile Phase: A gradient mixture of methanol (B129727) and aqueous formic acid solution.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive ion electrospray ionization (ESI+).

    • Detection: Triple quadrupole MS in MRM mode.

Method 3: GC-MS for NMA in Urine (Non-Deuterated Internal Standard)
  • Sample Preparation:

    • Inject 1µl of urine directly into the gas chromatograph.

    • N-ethylacetamide is used as the internal standard.

  • Chromatographic Conditions:

    • Column: HP Innowax column (30m x 0.32mm, 0.5 µm film).

    • Injection Temperature: 250°C.

    • Oven Temperature: 135°C.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electron Ionization (EI).

    • Detection: Selected Ion Monitoring (SIM) using m/z 73 for NMA and m/z 87 for N-ethylacetamide.

Visualizing Analytical Workflows

To further clarify the processes involved, the following diagrams illustrate the bioanalytical workflows.

cluster_0 LC-MS/MS Workflow with Deuterated Internal Standard Plasma Sample Plasma Sample Add N-Methylacetamide-d3 IS Add N-Methylacetamide-d3 IS Plasma Sample->Add N-Methylacetamide-d3 IS Protein Precipitation (e.g., Acetonitrile) Protein Precipitation (e.g., Acetonitrile) Add N-Methylacetamide-d3 IS->Protein Precipitation (e.g., Acetonitrile) Vortex & Centrifuge Vortex & Centrifuge Protein Precipitation (e.g., Acetonitrile)->Vortex & Centrifuge Supernatant Collection Supernatant Collection Vortex & Centrifuge->Supernatant Collection LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Collection->LC-MS/MS Analysis

Caption: Bioanalytical workflow using a deuterated internal standard.

cluster_1 Alternative Analytical Workflows for NMA in Urine cluster_gcms GC-MS with Non-Deuterated IS cluster_lcmsms LC-MS/MS without IS Urine Sample (GC-MS) Urine Sample Add N-ethylacetamide IS Add N-ethylacetamide IS Urine Sample (GC-MS)->Add N-ethylacetamide IS Direct Injection Direct Injection Add N-ethylacetamide IS->Direct Injection GC-MS Analysis GC-MS Analysis Direct Injection->GC-MS Analysis Urine Sample (LC-MS/MS) Urine Sample Dilution with Formic Acid Dilution with Formic Acid Urine Sample (LC-MS/MS)->Dilution with Formic Acid Direct Injection Direct Injection Dilution with Formic Acid->Direct Injection LC-MS/MS Analysis LC-MS/MS Analysis Direct Injection ->LC-MS/MS Analysis Start Start High Accuracy & Precision Required? High Accuracy & Precision Required? Start->High Accuracy & Precision Required? Use Deuterated IS (N-Methylacetamide-d3) Use Deuterated IS (N-Methylacetamide-d3) High Accuracy & Precision Required?->Use Deuterated IS (N-Methylacetamide-d3) Yes Consider Non-Deuterated IS or No IS Consider Non-Deuterated IS or No IS High Accuracy & Precision Required?->Consider Non-Deuterated IS or No IS No End End Use Deuterated IS (N-Methylacetamide-d3)->End Consider Non-Deuterated IS or No IS->End

The Gold Standard: Justification for Using a Deuterated Standard in Regulated Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the stringent requirements of regulated bioanalysis, the choice of an internal standard (IS) is a critical decision that directly impacts data integrity, regulatory acceptance, and ultimately, the success of a drug development program. This guide provides an objective comparison of deuterated internal standards against their alternatives, supported by experimental data and detailed methodologies, to justify their position as the gold standard in the field.

In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, an internal standard is indispensable for correcting the inherent variability in sample preparation, extraction, and analysis.[1][2] An ideal IS should perfectly mimic the analyte of interest throughout the entire analytical process, from the initial sample processing to final detection.[3][4] Among the available options, stable isotope-labeled internal standards (SIL-ISs), particularly deuterated compounds, are widely recognized for their superior ability to compensate for analytical variability, making them the preferred choice of regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the ICH M10 guideline.[3][5][6]

The Scientific Rationale: Why Deuterated Standards Excel

A deuterated internal standard is a version of the analyte in which one or more hydrogen atoms have been replaced by its stable isotope, deuterium.[2][7] This subtle modification increases the mass of the molecule, allowing it to be distinguished from the analyte by the mass spectrometer, while its physicochemical properties remain nearly identical.[8][9] This near-identical nature is the cornerstone of its superior performance.

The primary advantages of using a deuterated internal standard include:

  • Compensation for Matrix Effects: Biological matrices such as plasma and urine are complex and can contain endogenous components that co-elute with the analyte, leading to ion suppression or enhancement in the mass spectrometer.[6][9][10] Because a deuterated standard has virtually the same chromatographic retention time as the analyte, it experiences the same matrix effects.[2][6] This co-elution ensures that any signal variation is mirrored in both the analyte and the IS, allowing for accurate correction through the use of a response ratio.[1][9]

  • Correction for Extraction Recovery Variability: During sample preparation, the efficiency of extracting the analyte from the biological matrix can vary between samples.[3][7] A deuterated standard, with its similar chemical properties, will have a recovery rate that closely tracks that of the analyte, thus correcting for any inconsistencies.[7]

  • Minimization of Instrumental Variation: A deuterated IS compensates for variability in injection volume and fluctuations in instrument response over the course of an analytical run.[3][11]

Performance Showdown: Deuterated vs. Analog Standards

The most common alternative to a deuterated internal standard is a structural analog, a molecule with a similar but not identical chemical structure to the analyte.[3][12] While more readily available and less expensive, analog standards often fall short in performance due to differences in their physicochemical properties.[7][12] These differences can lead to variations in chromatographic retention time, extraction recovery, and ionization efficiency, resulting in inadequate compensation for analytical variability.[7]

Quantitative Data Comparison

The superior performance of deuterated internal standards is evident in experimental data. The following tables summarize the comparison of key validation parameters between methods using deuterated and non-deuterated (analog) internal standards.

Table 1: Comparison of Precision for Everolimus (B549166) Quantification [1]

Internal Standard TypeInternal Standard UsedAnalyte Concentration (ng/mL)Total Coefficient of Variation (%CV)
Deuterated Everolimus-d41.0 (LLOQ)7.2
Low QC5.8
Mid QC4.3
High QC4.9
Non-Deuterated (Analog) 32-desmethoxyrapamycin1.0 (LLOQ)6.9
Low QC6.1
Mid QC4.8
High QC5.5

Data adapted from a study comparing internal standards for everolimus quantification. While both internal standards demonstrated acceptable performance, the deuterated standard generally showed slightly better precision (lower %CV) at the quality control (QC) levels.[1]

Table 2: Impact of Internal Standard on Accuracy and Precision in Complex Matrices [4]

Internal StandardAccuracy (% Recovery)Precision (%RSD)
Deuterated Standard Within 25%< 20%
No Internal Standard Can differ by >60%> 50%

Data from a study on pesticide and mycotoxin analysis in cannabis matrices. This clearly demonstrates the critical role of a deuterated internal standard in maintaining accuracy and precision in complex biological samples.[4]

Experimental Protocols

Detailed methodologies are crucial for establishing a robust and reliable bioanalytical assay. Below are representative protocols for key experiments in a method validation that compares the performance of internal standards.

Protocol 1: Accuracy and Precision Evaluation

Objective: To compare the accuracy and precision of a bioanalytical method using a deuterated internal standard versus a non-deuterated (analog) internal standard.

Methodology:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare separate stock solutions of the analyte and both the deuterated and analog internal standards in an appropriate organic solvent.

    • Prepare two sets of calibration standards (typically 6-8 non-zero concentrations) and QCs (at a minimum of four levels: LLOQ, low, medium, and high) by spiking a blank biological matrix with the analyte.

  • Sample Preparation:

    • To each aliquot of calibration standards, QCs, and blank matrix, add a constant volume of the deuterated IS or the analog IS working solution.

    • Perform sample extraction using a validated procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

    • Evaporate the supernatant and reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Analyze the extracted samples using a validated LC-MS/MS method. An example for everolimus is provided below.

  • Data Analysis:

    • For each set of data (deuterated IS and analog IS), construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the analyte.

    • Determine the concentrations of the QCs from the calibration curve.

    • Calculate the accuracy (as % bias from the nominal concentration) and precision (as % coefficient of variation, CV) for the QC samples.

    • Acceptance Criteria: For regulated bioanalysis, the mean accuracy should be within ±15% of the nominal values (±20% at the LLOQ), and the precision should not exceed 15% CV (20% at the LLOQ).[1]

Protocol 2: Matrix Effect Evaluation

Objective: To assess the ability of the deuterated and analog internal standards to compensate for matrix effects.

Methodology:

  • Sample Preparation:

    • Obtain at least six different sources of the blank biological matrix.

    • Prepare two sets of samples for each matrix source:

      • Set 1 (Neat Solution): Analyte and IS spiked in the mobile phase.

      • Set 2 (Post-extraction Spike): Blank matrix is extracted first, and the analyte and IS are spiked into the resulting extract.

  • LC-MS/MS Analysis:

    • Analyze both sets of samples.

  • Data Analysis:

    • Calculate the matrix factor (MF) for the analyte and the IS by dividing the peak area in the post-extraction spike sample by the peak area in the neat solution.

    • Calculate the IS-normalized MF by dividing the MF of the analyte by the MF of the IS.

    • Determine the %CV of the IS-normalized MF across the different matrix sources.

    • Acceptance Criteria: The CV of the IS-normalized MF should be ≤15%.

Example LC-MS/MS Parameters for Everolimus Quantification[1][7][13][14]
  • LC System: Waters ACQUITY UPLC H-class system

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 mm × 50 mm, heated to 60 °C

  • Mobile Phase A: 0.1% formic acid and 2 mmol of ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: 0.1% formic acid and 2 mmol of ammonium acetate in methanol

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI) Positive

  • MRM Transitions:

    • Everolimus: m/z 975.8 → 908.5

    • Everolimus-d4 (IS): m/z 979.8 → 912.5

Visualizing the Rationale and Workflow

Diagrams can effectively illustrate the logical justification for choosing a deuterated standard and the experimental workflow.

logical_justification start Need for Accurate and Precise Bioanalytical Data is_needed Internal Standard (IS) Required to Correct for Variability start->is_needed is_choice Choice of Internal Standard is_needed->is_choice deuterated Deuterated (SIL) IS is_choice->deuterated Preferred analog Analog (Non-Deuterated) IS is_choice->analog Alternative deuterated_props Nearly Identical Physicochemical Properties to Analyte deuterated->deuterated_props analog_props Similar but Different Physicochemical Properties analog->analog_props deuterated_adv Effective Compensation for: - Matrix Effects - Extraction Recovery - Instrumental Drift deuterated_props->deuterated_adv analog_disadv Inadequate Compensation Leading to: - Lower Accuracy - Lower Precision analog_props->analog_disadv outcome High Quality, Reliable, and Regulatory-Compliant Data deuterated_adv->outcome experimental_workflow start Start: Method Development prep_standards Prepare Calibration Standards and QCs in Blank Matrix start->prep_standards spike_is Spike Samples, Standards, and QCs with Deuterated IS prep_standards->spike_is extraction Sample Extraction (e.g., Protein Precipitation) spike_is->extraction analysis LC-MS/MS Analysis extraction->analysis data_processing Data Processing and Quantification analysis->data_processing validation Method Validation (Accuracy, Precision, Matrix Effect, etc.) data_processing->validation end End: Routine Sample Analysis validation->end

References

Safety Operating Guide

Personal protective equipment for handling N-Methylacetamide-d3-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of N-Methylacetamide-d3. Adherence to these procedures is critical to ensure a safe laboratory environment.

Hazard Identification and Classification

N-Methylacetamide-d3 is classified as a substance with significant health risks. The primary hazard is its potential for reproductive toxicity.

GHS Classification:

  • Reproductive Toxicity: Category 1B[1]

Signal Word: Danger[1]

Hazard Statement:

  • H360: May damage fertility or the unborn child.[1]

Routes of Entry: Inhalation, ingestion, skin, and eye contact.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling N-Methylacetamide-d3.

PPE CategorySpecificationStandard Compliance
Eye/Face Protection Safety glasses with side-shieldsNIOSH (US) or EN 166 (EU)[1]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber)Inspected prior to use[2]
Skin Protection Protective clothing (lab coat)N/A
Respiratory Protection Full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridgesNIOSH (US) approved[1]

Note: Respiratory protection should be used as a backup to engineering controls, such as a fume hood. If a respirator is the sole means of protection, a full-face supplied air respirator is required.[1]

Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure and maintain the integrity of the compound.

Handling:

  • Work in a well-ventilated area, preferably within a laboratory fume hood.[1]

  • Avoid all personal contact, including inhalation of vapors or mist.[1][3]

  • Prevent contact with skin and eyes.[1]

  • Wash hands thoroughly after handling.[4]

Storage:

  • Store at room temperature in a dry, cool, and well-ventilated place.[1][2]

  • Keep the container tightly closed.[2][4]

  • Protect from moisture.[1]

  • Store away from incompatible materials, such as strong oxidizing agents.[4][5]

Emergency Procedures

In the event of exposure or a spill, follow these procedures immediately.

EmergencyFirst Aid Measures
Eye Contact Flush eyes with water as a precaution.[1]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[1]
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1]
Spill Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[1]

Physical and Chemical Properties

PropertyValue
Chemical Formula C3H4D3NO[1]
CAS Number 3669-71-4[1]
Physical State Liquid or low-melting solid[1]
Flash Point 116 °C (241 °F)[1]
Auto-ignition Temperature 490 °C (914 °F)[1]
Lower Explosion Limit 3.2 Vol%[1]
Upper Explosion Limit 18.1 Vol%[1]

Disposal Plan

All waste containing N-Methylacetamide-d3 must be treated as hazardous waste.

  • Waste Disposal: Contact a licensed professional waste disposal service to dispose of this material.[1]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the chemical product.

  • Spill Residue: Soak up spills with inert absorbent material and place in a suitable, closed container for disposal as hazardous waste.[1]

Experimental Workflow

The following diagram outlines the standard workflow for handling N-Methylacetamide-d3 in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Obtain Special Instructions Obtain Special Instructions Don PPE Don PPE Obtain Special Instructions->Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Retrieve Compound Retrieve Compound Prepare Fume Hood->Retrieve Compound Perform Experiment Perform Experiment Retrieve Compound->Perform Experiment Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Decontaminate Work Area Decontaminate Work Area Segregate Waste->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.